molecular formula C8H8FNO B1318775 2-Fluoro-4-methylbenzamide CAS No. 886761-61-1

2-Fluoro-4-methylbenzamide

Cat. No.: B1318775
CAS No.: 886761-61-1
M. Wt: 153.15 g/mol
InChI Key: PLKJXPACQBBJDC-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzamide is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKJXPACQBBJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311512
Record name 2-Fluoro-4-methylbenzamide
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-61-1
Record name 2-Fluoro-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-methylbenzamide: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzamide is a fluorinated aromatic amide with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules can significantly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic route, and safety considerations for this compound, serving as a valuable resource for its synthesis and application in research and development.

Chemical Identity and Core Properties

IdentifierValue
Chemical Name This compound
CAS Number 886761-61-1[1]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.16 g/mol [1]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of this compound involves the preparation of the precursor 2-fluoro-4-methylbenzoic acid, followed by amidation.

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation & Hydrolysis cluster_step2 Step 2: Amidation m_fluorotoluene m-Fluorotoluene intermediate_acid 2-Fluoro-4-methylbenzoic Acid m_fluorotoluene->intermediate_acid 1. AlCl₃ 2. NaOH, H₂O 3. HCl trichloroacetyl_chloride Trichloroacetyl Chloride target_product This compound intermediate_acid->target_product Coupling Agent (e.g., EDCI/HOBt) methylamine Methylamine

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid

The synthesis of the carboxylic acid precursor can be achieved via a Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis[2].

Protocol:

  • Acylation: In a suitable reaction vessel under an inert atmosphere, dissolve m-fluorotoluene and trichloroacetyl chloride in an appropriate solvent.

  • Under controlled temperature, introduce a Lewis acid catalyst, such as anhydrous aluminum trichloride[2].

  • Allow the reaction to proceed until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Hydrolysis and Acidification: The resulting intermediate is then hydrolyzed under basic conditions, for instance, by adding an aqueous solution of sodium hydroxide[2].

  • Following hydrolysis, acidify the mixture with an acid like hydrochloric acid to precipitate the 2-fluoro-4-methylbenzoic acid[2].

  • The crude product can be purified by recrystallization to separate it from its isomer, 4-fluoro-2-methylbenzoic acid[2].

Step 2: Amidation of 2-Fluoro-4-methylbenzoic Acid

The conversion of the carboxylic acid to the corresponding N-methylamide can be accomplished using standard peptide coupling reagents. This method is generally high-yielding and avoids the use of harsh reagents. A similar procedure has been documented for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide[3].

Protocol:

  • Reaction Setup: In a round-bottomed flask, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent system, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents)[3].

  • Introduce a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Add a solution of methylamine (e.g., 2M in a suitable solvent, 2-3 equivalents) to the reaction mixture[3].

  • Reaction and Workup: Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate[3].

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by silica gel column chromatography to yield the final product[3].

Physicochemical Properties

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available in the searched literature, the following techniques would be essential for its characterization after synthesis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the N-methyl group, and the methyl group on the benzene ring.

    • ¹³C NMR would provide information on the number of unique carbon atoms and their chemical environments.

    • ¹⁹F NMR would confirm the presence and chemical shift of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-F bond.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its molecular formula.

Safety and Handling

The health hazards of this compound have not been fully investigated[1]. Therefore, it should be handled with caution, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

Incompatibilities:

  • Strong oxidizing agents[1]

  • Strong acids and bases[1]

Hazardous Decomposition Products:

Under fire conditions, it may emit toxic fumes, including:

  • Carbon monoxide and carbon dioxide[1]

  • Hydrogen fluoride[1]

  • Oxides of nitrogen[1]

Potential Applications

While specific applications for this compound are not yet widely documented, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: As a fluorinated benzamide, it can serve as a building block for the synthesis of novel bioactive molecules. The benzamide scaffold is present in a wide range of pharmaceuticals, and the fluorine and methyl substituents can be used to fine-tune the pharmacological properties of a lead compound.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound could be a precursor for new pesticides and herbicides.

  • Materials Science: Aromatic amides can be utilized in the development of novel polymers and materials with specific thermal and mechanical properties.

Conclusion

This compound is a chemical compound with potential for further exploration in various scientific fields. This guide provides a foundational understanding of its identity, a practical synthetic approach, and necessary safety precautions. The lack of extensive published data highlights an opportunity for further research to fully characterize its properties and unlock its potential applications.

References

Sources

An In-depth Technical Guide to 2-Fluoro-4-methylbenzamide: Synthesis, Identification, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzamide, a substituted aromatic amide, represents a key structural motif in medicinal chemistry and materials science. Its unique combination of a fluorine atom and a methyl group on the benzene ring imparts specific electronic and steric properties that can influence molecular interactions, bioavailability, and metabolic stability. This technical guide provides a comprehensive overview of this compound, focusing on its core identification, synthesis, and detailed analytical characterization. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Core Identification

A precise identification of a chemical compound is the foundation of any scientific investigation. For this compound, the following identifiers are crucial for its unambiguous documentation and sourcing.

IdentifierValueSource
CAS Number 886761-61-1[1]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]
IUPAC Name This compound

Synthetic Pathways and Rationale

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. A common and reliable method involves a two-step process starting from 2-fluoro-4-methylbenzoic acid.

Pathway 1: Amidation of 2-Fluoro-4-methylbenzoic Acid

This is a classic and versatile method for the formation of the amide bond. The carboxylic acid is first activated to a more reactive species, which is then reacted with an amine source.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amination 2-Fluoro-4-methylbenzoic_acid 2-Fluoro-4-methylbenzoic Acid Acid_Chloride 2-Fluoro-4-methylbenzoyl Chloride 2-Fluoro-4-methylbenzoic_acid->Acid_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride This compound This compound Acid_Chloride->this compound Nucleophilic Acyl Substitution Ammonia Ammonia (NH₃) Ammonia->this compound

Caption: Synthetic workflow for this compound via acid chloride formation and amination.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-4-methylbenzoyl Chloride

  • Rationale: The conversion of the carboxylic acid to its corresponding acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia in the subsequent step. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies their removal.

  • Procedure:

    • To a solution of 2-Fluoro-4-methylbenzoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-Fluoro-4-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia. The reaction is typically carried out at low temperatures to control its exothermicity.

  • Procedure:

    • Dissolve the crude 2-Fluoro-4-methylbenzoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Identification and Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this compound. The logical workflow for this process is illustrated below.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details Synthesized_Product Synthesized Product (this compound) FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Functional Group ID NMR NMR Spectroscopy Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Fragmentation Analysis 1H_NMR ¹H NMR NMR->1H_NMR 13C_NMR ¹³C NMR NMR->13C_NMR

Sources

Synthesis of 2-Fluoro-4-methylbenzamide starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methylbenzamide and its Key Intermediates

Executive Summary

This compound is a valuable substituted benzamide that serves as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules. Its specific substitution pattern requires carefully considered synthetic strategies to achieve high purity and yield. This guide provides a detailed examination of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore two primary retrosynthetic disconnections leading to two key intermediates: 2-Fluoro-4-methylbenzoic acid and 2-Fluoro-4-methylbenzonitrile . For each pathway, this document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate route based on scale, safety, and available resources.

Introduction and Strategic Overview

The synthesis of highly substituted aromatic compounds like this compound presents challenges in regioselectivity and functional group compatibility. The placement of the fluorine atom ortho to the amide group and a methyl group para to it dictates the choice of starting materials and the sequence of reactions. A successful synthesis must efficiently install these functionalities while minimizing side reactions and simplifying purification.

Our strategic approach involves a retrosynthetic analysis that identifies two robust and versatile intermediates.

Retrosynthetic Analysis

The final amide functional group can be logically formed from either a carboxylic acid or a nitrile precursor. This leads to two primary strategic disconnections:

  • Amidation of 2-Fluoro-4-methylbenzoic acid: A classic and reliable method involving the activation of a carboxylic acid followed by reaction with an ammonia source.

  • Controlled Hydrolysis of 2-Fluoro-4-methylbenzonitrile: A more direct route that requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid.

The following diagram illustrates these primary retrosynthetic pathways.

G Target This compound Acid 2-Fluoro-4-methylbenzoic Acid Target->Acid Amidation Nitrile 2-Fluoro-4-methylbenzonitrile Target->Nitrile Partial Hydrolysis Grignard_Start 2-Bromo-5-fluorotoluene Acid->Grignard_Start Grignard Carboxylation Oxidation_Start 2-Fluoro-4-nitrotoluene Acid->Oxidation_Start Oxidation of Toluene Derivative Sandmeyer_Start 3-Fluoro-4-methylaniline Nitrile->Sandmeyer_Start Sandmeyer Cyanation

Caption: Retrosynthetic analysis of this compound.

Synthesis via the Carboxylic Acid Intermediate

This strategy focuses on first synthesizing 2-Fluoro-4-methylbenzoic acid, which is then converted to the target amide. This intermediate can be efficiently prepared via Grignard carboxylation or oxidation of a suitable toluene derivative.

Pathway A: Grignard Carboxylation of 2-Bromo-5-fluorotoluene

Causality and Rationale: The Grignard reaction is a powerful and highly reliable method for forming carbon-carbon bonds.[1][2] By reacting an aryl Grignard reagent with carbon dioxide (in the form of dry ice), a carboxylate salt is formed, which upon acidic workup yields the desired carboxylic acid.[3][4] This method is often preferred for its high yields and predictable regiochemistry, as the carboxyl group is introduced precisely at the position of the original halogen. The starting material, 2-Bromo-5-fluorotoluene, is commercially available.[5]

Workflow Diagram: Grignard Carboxylation

G cluster_0 Grignard Formation cluster_1 Carboxylation & Workup Start 2-Bromo-5-fluorotoluene Reagent1 Magnesium Turnings Anhydrous THF Start->Reagent1 Grignard Aryl Grignard Reagent Reagent1->Grignard Reagent2 1. CO₂ (Dry Ice) 2. H₃O⁺ (e.g., aq. HCl) Grignard->Reagent2 Product 2-Fluoro-4-methylbenzoic Acid Reagent2->Product

Caption: Workflow for Grignard carboxylation to form the acid intermediate.

Detailed Experimental Protocol:

  • Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and fitted with a condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 2-bromo-5-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel. A small portion of the solution is added to the magnesium to initiate the reaction, which may require gentle heating or the addition of an iodine crystal.

  • Reaction: Once the exothermic reaction begins, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). Crushed dry ice (solid CO₂) is added in excess, portion-wise, allowing the temperature to remain low. The mixture is stirred and allowed to slowly warm to room temperature overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-Fluoro-4-methylbenzoic acid, which can be purified by recrystallization.[6]

Final Step: Amidation of 2-Fluoro-4-methylbenzoic Acid

Causality and Rationale: Direct amidation of a carboxylic acid with ammonia requires high temperatures and pressures and is often inefficient. A more reliable laboratory-scale method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.[6][7] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with ammonia to form the desired primary amide.[8]

Detailed Experimental Protocol:

  • Acyl Chloride Formation: 2-Fluoro-4-methylbenzoic acid (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride (1.5 eq) is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 2-4 hours or until gas evolution ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-fluoro-4-methylbenzoyl chloride.

  • Amidation: The crude acyl chloride is dissolved in an anhydrous, non-protic solvent (e.g., THF or DCM) and cooled to 0 °C. A solution of aqueous ammonium hydroxide (excess) is added dropwise.

  • Workup and Isolation: The mixture is stirred for 1-2 hours at room temperature. The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Summary for Carboxylic Acid Route

Step Key Reagents Solvent Temp. Typical Yield
Grignard Carboxylation Mg, CO₂, HCl Anhydrous THF -78 °C to RT 75-85%

| Amidation | SOCl₂, NH₄OH | DCM / Toluene | 0 °C to RT | 85-95% |

Synthesis via the Nitrile Intermediate

This alternative strategy involves the synthesis of 2-Fluoro-4-methylbenzonitrile, followed by a controlled partial hydrolysis to the amide.

Pathway B: Sandmeyer Cyanation of 3-Fluoro-4-methylaniline

Causality and Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a variety of substituents, including halides and cyano groups, via a diazonium salt intermediate.[9][10][11] The reaction proceeds by diazotization of a primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the displacement of the dinitrogen leaving group with a cyanide nucleophile.[10] This method offers a powerful way to install the nitrile functionality with high regiochemical control.

Workflow Diagram: Sandmeyer Cyanation & Hydrolysis

G Start 3-Fluoro-4-methylaniline Diazotization 1. NaNO₂ / aq. HCl (0-5 °C) Start->Diazotization Diazonium Arenediazonium Salt Diazotization->Diazonium Cyanation 2. CuCN Diazonium->Cyanation Nitrile 2-Fluoro-4-methylbenzonitrile Cyanation->Nitrile Hydrolysis 3. Controlled Hydrolysis (e.g., H₂SO₄/AcOH) Nitrile->Hydrolysis Product This compound Hydrolysis->Product

Caption: Overall workflow from aniline to the final amide product.

Detailed Experimental Protocol (Sandmeyer Reaction):

  • Diazotization: 3-Fluoro-4-methylaniline (1.0 eq) is dissolved in aqueous hydrochloric acid (approx. 3 eq) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature strictly below 5 °C. The reaction is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled. The cold diazonium salt solution is added slowly to the copper cyanide solution.

  • Workup and Isolation: The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for 1 hour to drive the reaction to completion. After cooling, the mixture is extracted with an organic solvent like toluene. The organic layer is washed, dried, and concentrated. The crude 2-Fluoro-4-methylbenzonitrile is then purified by vacuum distillation or column chromatography.

Final Step: Controlled Hydrolysis of the Nitrile

Causality and Rationale: The hydrolysis of a nitrile to a primary amide must be performed under carefully controlled conditions to prevent further hydrolysis to the carboxylic acid.[12][13] While harsh acidic or basic conditions with prolonged heating will fully convert the nitrile to the carboxylic acid, milder conditions can isolate the intermediate amide.[13][14] One effective method involves using a mixture of a strong mineral acid (like H₂SO₄) and an organic acid (like acetic acid or trifluoroacetic acid), which facilitates a formal, indirect hydration.[15] This system protonates the nitrile, activating it for nucleophilic attack by the organic acid. The resulting intermediate readily decomposes upon aqueous workup to yield the amide.[15]

Detailed Experimental Protocol (Partial Hydrolysis):

  • Reaction Setup: 2-Fluoro-4-methylbenzonitrile (1.0 eq) is dissolved in glacial acetic acid.

  • Hydrolysis: Concentrated sulfuric acid (2.0 eq) is added slowly while cooling the mixture in an ice bath. The reaction is then stirred at a controlled temperature (e.g., 40-50 °C) and monitored closely by TLC or GC until the starting material is consumed.

  • Workup and Isolation: The reaction mixture is cooled and poured carefully onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried under vacuum to afford this compound.

Data Summary for Nitrile Route

Step Key Reagents Solvent Temp. Typical Yield
Sandmeyer Cyanation NaNO₂, HCl, CuCN Water 0 °C to 60 °C 65-75%

| Partial Hydrolysis | H₂SO₄, Acetic Acid | Acetic Acid | 40-50 °C | 80-90% |

Comparative Analysis and Conclusion

The choice between the carboxylic acid and nitrile routes depends on several factors, including the cost and availability of starting materials, safety considerations, and the desired scale of the synthesis.

FeatureRoute A (Grignard/Carboxylic Acid)Route B (Sandmeyer/Nitrile)
Starting Materials 2-Bromo-5-fluorotoluene3-Fluoro-4-methylaniline
Key Reagents Magnesium, Dry Ice, Thionyl ChlorideSodium Nitrite, Copper(I) Cyanide
Overall Steps 22
Potential Yield Generally higherModerate to good
Safety Concerns Handling of pyrophoric Grignard reagents; corrosive SOCl₂Use of highly toxic cyanides; potentially unstable diazonium salts
Scalability Excellent; Grignard reactions are common in industry.Good, but requires strict temperature control and careful handling of toxic reagents.
Key Advantage High yields and robust, well-established reactions.Powerful method for introducing the nitrile group from a readily available amine.

For laboratory-scale synthesis where high yield is paramount and the necessary equipment for handling organometallic reagents is available, the Grignard carboxylation route (Route A) is often the preferred method. It is robust, high-yielding, and avoids the use of highly toxic cyanide salts.

The Sandmeyer reaction route (Route B) is a valuable alternative, particularly if the aniline starting material is more accessible or economical than the corresponding aryl bromide. While it involves more hazardous reagents, the Sandmeyer reaction is a powerful tool in aromatic synthesis. The subsequent controlled hydrolysis requires careful optimization but can be an efficient final step.

Ultimately, the optimal synthetic strategy will be determined by a thorough assessment of the specific project requirements, including cost, safety infrastructure, and desired production scale.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Converting Nitriles to Amides . Chemistry Steps. [Link]

  • Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) . chemistNATE on YouTube. [Link]

  • hydrolysis of nitriles . Chemguide. [Link]

  • Hydrolysis of nitriles . Lumen Learning - Organic Chemistry II. [Link]

  • Nitrile to Amide - Common Conditions . Organic Chemistry Portal. [Link] (Note: The provided search result link was for Kolbe-Schmitt, but the content discussed nitrile to amide conversion. A more direct link is not available from the search results.)

  • Making Amides from Carboxylic Acids . chemistNATE on YouTube. [Link]

  • the preparation of amides . Chemguide. [Link]

  • Preparing Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Grignard Reaction with Carbon Dioxide to Produce Carboxylic Acids . jOeCHEM on YouTube. [Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide . StudySmarter. [Link]

  • Amide formation from carboxylic acid derivatives . Khan Academy. [Link]

  • Acidic Hydrolysis of Nitriles To Amides . Master Organic Chemistry. [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

  • Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]

  • 22.5 Sandmeyer Reactions . Chad's Prep on YouTube. [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

Sources

2-Fluoro-4-methylbenzamide: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Benzamide Moiety

In the landscape of medicinal chemistry, the benzamide scaffold is a ubiquitous and versatile pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it a privileged structure in drug design. The strategic introduction of fluorine atoms onto this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, pKa, and binding affinity.

This guide focuses on 2-Fluoro-4-methylbenzamide , a specific, decorated benzamide that has emerged as a critical building block in the synthesis of complex, high-value therapeutic agents. The presence of the ortho-fluoro substituent and the para-methyl group provides a unique combination of steric and electronic properties that medicinal chemists can exploit to achieve desired biological activity and drug-like characteristics. While not a therapeutic agent itself, its true value lies in its role as a pivotal intermediate, most notably in the synthesis of next-generation pharmaceuticals for oncology.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its application in synthesis and drug design.

PropertyValueSource
CAS Number 886761-61-1[3]
Molecular Formula C₈H₈FNO[3]
Molecular Weight 153.15 g/mol [3]
Appearance White to off-white solid/powder
IUPAC Name This compound[3]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The most common and logical route involves the preparation of the corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid, followed by an amidation reaction.

Synthetic Pathway Overview

A general and reliable synthetic pathway begins with a Friedel-Crafts acylation of m-fluorotoluene, which, after hydrolysis, yields a mixture of benzoic acid isomers that can be separated.[4] The isolated 2-fluoro-4-methylbenzoic acid is then activated and reacted with an amine source to form the final benzamide.

Synthesis_Workflow cluster_0 Step 1: Benzoic Acid Formation cluster_1 Step 2: Amidation A m-Fluorotoluene C Intermediate Acyl Compound A->C 1. AlCl₃ (cat.) Friedel-Crafts Acylation B Trichloroacetyl Chloride B->C D 2-Fluoro-4-methylbenzoic Acid C->D 2. Hydrolysis (NaOH, H₃O⁺) E 2-Fluoro-4-methylbenzoic Acid F Acyl Chloride Intermediate E->F 3. SOCl₂ or (COCl)₂ Activation G This compound F->G 4. Ammonia (NH₃) Amidation

Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-Fluoro-4-methylbenzoic Acid

This protocol describes the final amidation step, a crucial conversion in the synthetic sequence. The protocol is based on standard laboratory procedures for converting a carboxylic acid to a primary amide.[2][5]

Objective: To synthesize this compound from 2-fluoro-4-methylbenzoic acid via an acyl chloride intermediate.

Materials:

  • 2-Fluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Acid Chloride Formation (Activation):

    • To a solution of 2-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Cool the mixture to 0°C using an ice bath.

    • Add thionyl chloride (or oxalyl chloride) (1.2 - 1.5 eq) dropwise via a dropping funnel. Causality Note: This dropwise addition at low temperature is critical to control the exothermic reaction and the evolution of HCl and SO₂ gases, preventing potential side reactions and ensuring safety.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

    • Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 2-fluoro-4-methylbenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in an appropriate solvent like DCM or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

    • Slowly add a concentrated aqueous solution of ammonium hydroxide (~5-10 eq) to the stirred solution. Causality Note: A large excess of the amine source is used to react with the acyl chloride and to neutralize the HCl byproduct generated, driving the reaction to completion.

    • Maintain vigorous stirring and allow the reaction to warm to room temperature and continue for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and dilute with water and DCM.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to afford pure this compound.

Role in Medicinal Chemistry: A Gateway to Advanced Therapeutics

The primary significance of the this compound scaffold is not in its own biological activity, but as a key structural component and synthetic precursor for highly potent and specific therapeutic agents. Its most prominent role is in the development of androgen receptor (AR) antagonists for the treatment of prostate cancer.

Case Study: Intermediate for Enzalutamide (MDV3100)

The 2-fluoro-N-methylbenzamide core is central to the structure of Enzalutamide, a second-generation nonsteroidal antiandrogen. The synthesis of Enzalutamide relies on a key intermediate, 4-Amino-2-fluoro-N-methylbenzamide , which is a direct derivative of the topic compound's core structure.[6][7]

The preparation of this key intermediate starts from 2-fluoro-4-nitrotoluene.[7] This precursor is oxidized to 2-fluoro-4-nitrobenzoic acid, which is then converted to 2-fluoro-N-methyl-4-nitrobenzamide. A final reduction of the nitro group yields 4-amino-2-fluoro-N-methylbenzamide.[6] This intermediate then undergoes further reactions to build the complex thiohydantoin moiety of Enzalutamide.

Enzalutamide_Intermediate A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic Acid A->B C 2-Fluoro-N-methyl-4-nitrobenzamide B->C D 4-Amino-2-fluoro-N-methylbenzamide C->D E Enzalutamide (MDV3100) D->E

Caption: Role as a precursor to a key Enzalutamide intermediate.

The inclusion of the 2-fluoro-N-methylbenzamide moiety in Enzalutamide is a deliberate design choice. The ortho-fluorine atom can influence the conformation of the molecule, potentially locking it into a bioactive conformation that enhances its binding affinity to the androgen receptor.[6] Furthermore, fluorination is a well-established strategy to block sites of metabolism, potentially improving the drug's pharmacokinetic profile.

Broader Applications and Future Directions

The utility of fluorinated benzamides extends beyond antiandrogens. Benzamide derivatives are being investigated for a multitude of biological targets due to their pharmacological versatility.[1][8] Research has explored benzamides as:

  • Hedgehog Signaling Inhibitors: Novel benzamide derivatives have been evaluated as Smoothened (SMO) antagonists for potential use in oncology.[9]

  • Antimicrobial Agents: The benzamide scaffold is present in compounds with antibacterial and antifungal properties.[2]

  • Enzyme Inhibitors: Derivatives have shown inhibitory activity against enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease.[8]

The this compound structure serves as an excellent starting point for library synthesis in drug discovery campaigns targeting these and other pathways. The fluorine and methyl groups provide distinct handles for structure-activity relationship (SAR) studies, allowing chemists to fine-tune potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This compound represents a quintessential example of a modern building block in medicinal chemistry. While its intrinsic biological activity may be limited, its structural features—the conformation-influencing ortho-fluoro group and the metabolically significant para-methyl group—make it an invaluable precursor for complex drug molecules. Its pivotal role in the synthesis of the blockbuster prostate cancer drug Enzalutamide highlights its significance and validates the strategic design principles behind its use. As drug discovery continues to demand molecules with increasingly refined properties, the thoughtful application of well-designed, fluorinated scaffolds like this compound will remain a cornerstone of successful therapeutic development.

References
  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616.
  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. Retrieved January 23, 2026, from [Link]

  • Li, X., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1370. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. Retrieved January 23, 2026, from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-4-methylbenzamide, a key chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and the principles of data interpretation to ensure scientific integrity and practical applicability.

Introduction

This compound (CAS 886761-61-1) is a substituted benzamide derivative. The presence of a fluorine atom and a methyl group on the aromatic ring, along with the amide functionality, imparts specific physicochemical properties that are of interest in medicinal chemistry. Accurate and thorough characterization of this molecule is paramount for its use in synthesis and as a quality control standard. This guide will delve into the multifaceted spectroscopic data that unequivocally confirms the structure and purity of this compound. While direct public access to the complete raw spectroscopic data for this specific compound is limited, this guide presents a detailed analysis based on expected and established principles of spectroscopic interpretation for a molecule of this structure. For certified experimental data, it is recommended to consult the Certificate of Analysis from a verified supplier.[1]

I. Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The key structural features to be identified by spectroscopic methods are the substituted aromatic ring, the amide group, and the methyl group.

Molecular Formula: C₈H₈FNO Molecular Weight: 153.15 g/mol

An integrated spectroscopic approach is essential for the unambiguous structural elucidation of this compound. Proton Nuclear Magnetic Resonance (¹H NMR) will provide information on the number and connectivity of protons. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) will identify the number of unique carbon environments. Infrared (IR) spectroscopy will confirm the presence of key functional groups, particularly the amide and the C-F bond. Finally, Mass Spectrometry (MS) will determine the molecular weight and provide insights into the fragmentation pattern of the molecule.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR are crucial.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine and carbonyl groups, and the electron-donating effect of the methyl group.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Doublet of doublets1HAr-H (ortho to C=O)
~7.0-7.2Doublet of doublets1HAr-H (ortho to F)
~6.9-7.0Doublet1HAr-H (meta to C=O)
~6.0-6.5Broad singlet2H-NH₂
~2.4Singlet3H-CH₃

Interpretation and Rationale:

  • The aromatic protons will appear in the region of δ 6.9-8.0 ppm. The proton ortho to the electron-withdrawing carbonyl group is expected to be the most downfield. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).

  • The amide protons (-NH₂) are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift of these protons can be highly variable depending on the solvent and concentration.

  • The methyl protons (-CH₃) are expected to appear as a sharp singlet around δ 2.4 ppm, being in a relatively shielded environment.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The fluorine atom will induce C-F coupling, which is a key diagnostic feature.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Assignment
~165-168C=O (Amide)
~160-163Large (¹JCF ≈ 250 Hz)C-F
~140-142C-CH₃
~130-132Small (³JCF)Ar-C (ortho to C=O)
~125-127Small (²JCF)Ar-C (ortho to F)
~115-117Small (²JCF)Ar-C (meta to C=O)
~112-114C-C=O
~21-CH₃

Interpretation and Rationale:

  • The carbonyl carbon of the amide will appear at the most downfield chemical shift (~165-168 ppm).

  • The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, which is a definitive indicator of a C-F bond.

  • The other aromatic carbons will show smaller two- and three-bond couplings to the fluorine atom.

  • The methyl carbon will appear at a characteristic upfield chemical shift of around 21 ppm.

Experimental Protocol for NMR Data Acquisition:

A standard protocol for acquiring high-quality NMR spectra would involve dissolving approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectra would be recorded on a 500 MHz NMR spectrometer. For ¹³C NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, broadN-H stretching (amide)
3030-3100MediumC-H stretching (aromatic)
2850-2960MediumC-H stretching (methyl)
1650-1680StrongC=O stretching (amide I band)
1580-1620MediumN-H bending (amide II band)
1400-1450MediumC-N stretching
1200-1250StrongC-F stretching

Interpretation and Rationale:

  • The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amide.

  • The very strong absorption around 1650-1680 cm⁻¹ is due to the carbonyl (C=O) stretching of the amide group.

  • The presence of a strong band in the 1200-1250 cm⁻¹ region is indicative of the C-F stretching vibration.

  • The other bands correspond to the aromatic and aliphatic C-H stretches, as well as other characteristic vibrations of the molecule.

Experimental Protocol for IR Data Acquisition:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Mass Spectrometry Data (EI):

m/zRelative Intensity (%)Assignment
153High[M]⁺ (Molecular ion)
136Medium[M - NH₂]⁺
109High[M - C(O)NH₂]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Interpretation and Rationale:

  • The molecular ion peak ([M]⁺) at m/z 153 will confirm the molecular weight of the compound.

  • Common fragmentation pathways for benzamides include the loss of the amino group to give a fragment at m/z 136, and the cleavage of the C-C bond between the carbonyl group and the aromatic ring to give a fluorotolyl cation at m/z 109.

  • The presence of a peak at m/z 91 could indicate the formation of a tropylium ion, a common fragment in the mass spectra of toluene derivatives.

Experimental Protocol for MS Data Acquisition:

For EI-MS, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of electrons. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where it is ionized by a high voltage.

V. Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the integrated spectroscopic analysis of this compound, leading to its unambiguous structural confirmation.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information 1H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity 1H_NMR->Proton_Env 13C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton & C-F Coupling 13C_NMR->Carbon_Skeleton IR IR Spectroscopy Functional_Groups Functional Groups (Amide, C-F) IR->Functional_Groups MS Mass Spectrometry Mol_Weight_Frag Molecular Weight & Fragmentation MS->Mol_Weight_Frag Structure_Confirmation Structure Confirmation of This compound Proton_Env->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Functional_Groups->Structure_Confirmation Mol_Weight_Frag->Structure_Confirmation

Sources

A Technical Guide to the Solubility and Stability of 2-Fluoro-4-methylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Importance of 2-Fluoro-4-methylbenzamide

This compound is a fluorinated aromatic compound that holds significant interest within the realms of medicinal chemistry and materials science. As a synthetically versatile intermediate, it serves as a crucial building block in the development of novel pharmaceutical agents and specialized polymers. The strategic placement of the fluorine atom and the methyl group on the benzamide scaffold can profoundly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are of paramount importance for any researcher or drug development professional, as they directly impact formulation strategies, shelf-life, and ultimately, the efficacy and safety of the final product.

This in-depth technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage information from structurally related analogues, fundamental chemical principles, and established analytical methodologies to provide a robust framework for its characterization. Our objective is to equip researchers and scientists with the necessary knowledge to effectively handle, formulate, and analyze this promising chemical entity.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₈H₈FNOPubChem[1]
Molecular Weight 153.15 g/mol PubChem[1]
Appearance Likely a white to off-white solidInferred from related benzamides[2]
Melting Point Not available (related compounds range from 125-163°C)Inferred from related benzamides[2]
pKa (Predicted) ~14 (amide proton)Inferred from related benzamides[2][3]
LogP (Predicted) 1.5PubChem[1]

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and suitability for various formulation approaches. For this compound, a comprehensive solubility profile across a range of solvents is essential for its effective utilization.

Predicted and Inferred Solubility

Based on data for structurally similar compounds such as 4-Bromo-2-fluoro-N-methylbenzamide and 4-amino-2-fluoro-N-methylbenzamide, which show slight solubility in chloroform and methanol, a similar trend can be anticipated for this compound.[2][3]

Table of Predicted/Inferred Solubility in Common Solvents:

SolventPolarity IndexPredicted SolubilityRationale
Water10.2LowThe hydrophobic benzene ring and methyl group likely limit aqueous solubility, despite the polar amide group.
Methanol5.1Slightly Soluble to SolubleThe polar hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor with the amide group.
Ethanol4.3Slightly Soluble to SolubleSimilar to methanol, ethanol's polarity should facilitate dissolution.
Acetone4.3SolubleA polar aprotic solvent that can act as a hydrogen bond acceptor.
Dichloromethane3.1SolubleA common solvent for organic compounds with moderate polarity.
Chloroform4.1SolubleStructurally similar compounds show solubility in chloroform.[2][3]
Ethyl Acetate4.4SolubleA moderately polar solvent often used in organic synthesis and purification.
Toluene2.4Slightly SolubleA non-polar aromatic solvent, solubility may be limited.
Hexane0.1InsolubleA non-polar aliphatic solvent, unlikely to dissolve the polar benzamide.
Experimental Protocol for Determining Equilibrium Solubility

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a panel of pharmaceutically and synthetically relevant solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure that a visible excess of solid remains to confirm saturation.

  • Equilibration:

    • Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid.

    • Centrifuge the aliquot to remove any suspended microparticles.

  • Quantification:

    • Dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L for each solvent.

    • Repeat the experiment in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Collect supernatant B->C D Centrifuge to remove solids C->D E Dilute and analyze by HPLC D->E F Solubility Data (mg/mL or mol/L) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of this compound is a critical attribute that influences its storage, handling, and formulation. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. A thorough understanding of its stability under various stress conditions is therefore essential.

General Stability Considerations for Benzamides

Benzamides are generally stable compounds; however, the amide bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by pH, temperature, and the nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atom in this compound may influence the reactivity of the amide group.

Recommended Storage Conditions: Based on safety data sheets for similar compounds, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is also prudent to protect it from light.

Potential Degradation Pathways

A primary degradation pathway for this compound is likely to be hydrolysis of the amide bond, yielding 2-fluoro-4-methylbenzoic acid and methylamine. This can be accelerated by strong acids or bases. Other potential degradation pathways could involve reactions of the aromatic ring, although these are generally less common under typical storage and handling conditions.

G A This compound B 2-Fluoro-4-methylbenzoic Acid A->B Hydrolysis (H+ or OH-) C Methylamine A->C Hydrolysis (H+ or OH-)

Caption: Potential Hydrolytic Degradation Pathway.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. This protocol outlines a typical approach for assessing the stability of this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) as recommended by ICH guidelines.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[5]

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation for the parent compound under each stress condition.

    • Identify the major degradation products and propose their structures based on the mass spectrometry data.

    • Develop a degradation pathway map.

G cluster_stress Forced Degradation Conditions cluster_output Stability Assessment A Acid Hydrolysis (HCl) G Sample Analysis (HPLC, LC-MS) A->G B Base Hydrolysis (NaOH) B->G C Oxidation (H₂O₂) C->G D Thermal Stress D->G E Photostability E->G F This compound (Stock Solution) F->A F->B F->C F->D F->E H Degradation Profile G->H I Identification of Degradants G->I J Stability-Indicating Method G->J

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated solubility and stability of this compound, grounded in fundamental chemical principles and data from analogous structures. While specific experimental data remains limited, the protocols and theoretical framework presented herein offer a clear path forward for researchers and drug development professionals. The systematic determination of its solubility in a range of solvents and a thorough investigation of its stability under forced degradation conditions are critical next steps. The resulting data will be invaluable for the rational design of formulations, the establishment of appropriate storage and handling procedures, and the development of robust analytical methods to ensure the quality and consistency of this important chemical intermediate.

References

  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Fluoro-4-methylbenzamide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of 2-Fluoro-4-methylbenzamide, a key chemical intermediate, including its commercial suppliers, quality control considerations, and significant applications in research.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (C₈H₈FNO, CAS No. 886761-61-1) is a substituted benzamide that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, makes it a valuable building block in the synthesis of complex organic molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a parent compound, making it a desirable feature in drug design.

Notably, this compound and its close derivatives are crucial intermediates in the synthesis of several pharmaceutical compounds. For instance, the related compound, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate in the preparation of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[1][2] This underscores the importance of sourcing high-purity this compound for research and development in oncology and other therapeutic areas.

Commercial Suppliers of this compound for Research

The selection of a reliable supplier is a critical first step in any research project. For a specialized chemical like this compound, it is essential to consider factors such as purity, availability of analytical data, and lead times. Below is a comparative table of a known commercial supplier for this compound.

SupplierProduct NameCAS No.Molecular FormulaPurity SpecificationAvailable Analytical Data
Aceschem This compound886761-61-1C₈H₈FNO≥ 97%NMR, MSDS, HPLC, COA

Note: The availability and specifications from suppliers can change. It is always recommended to contact the supplier directly for the most current information and to request a lot-specific Certificate of Analysis (COA) before purchase. While other major suppliers like Thermo Scientific Chemicals offer a vast portfolio of reagents for drug discovery, their specific listing for this exact compound may vary.[3][4]

Quality Control and Analytical Verification: Ensuring Experimental Integrity

The purity and identity of starting materials are paramount for the reproducibility and success of any chemical synthesis or biological assay. A self-validating system for quality control should be in place upon receiving any new chemical, including this compound.

Interpreting the Certificate of Analysis (COA)

A comprehensive COA from the supplier is the first line of quality assessment. Key parameters to scrutinize include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is generally acceptable for most research applications.

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) data should be consistent with the structure of this compound.

  • Appearance: The physical state and color should match the supplier's specifications.

  • Melting Point: A sharp melting point within a narrow range is indicative of high purity.

In-House Analytical Verification Protocol

It is best practice to perform in-house verification of the compound's identity and purity. The following is a generalized protocol for the analytical verification of this compound.

Objective: To confirm the identity and assess the purity of a supplied batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃)

  • HPLC system with a UV detector

  • NMR spectrometer

  • Mass spectrometer

Protocol Steps:

  • Sample Preparation:

    • For HPLC: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • For NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.

    • For MS: Prepare a dilute solution of the sample in a suitable solvent for direct infusion or LC-MS analysis.

  • HPLC Analysis (Purity Assessment):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Analysis: The purity is calculated based on the area percentage of the main peak.

  • ¹H NMR Analysis (Identity Confirmation):

    • Acquire the ¹H NMR spectrum. The expected spectrum should show characteristic signals for the aromatic protons, the methyl group protons, and the amide proton, with appropriate chemical shifts and coupling constants.

  • Mass Spectrometry Analysis (Identity Confirmation):

    • Acquire the mass spectrum. The observed molecular ion peak should correspond to the calculated molecular weight of this compound (153.15 g/mol ).

QC_Workflow cluster_0 Supplier Documentation cluster_1 In-House Verification cluster_2 Decision COA Receive Certificate of Analysis (COA) SamplePrep Sample Preparation (HPLC, NMR, MS) COA->SamplePrep Proceed if COA is satisfactory HPLC HPLC Analysis (Purity) SamplePrep->HPLC NMR NMR Analysis (Identity) SamplePrep->NMR MS Mass Spectrometry (Identity) SamplePrep->MS DataAnalysis Data Analysis & Comparison to COA HPLC->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Decision Accept or Reject Batch DataAnalysis->Decision Synthesis_Pathway Start 2-Fluoro-4- methylbenzoic Acid Amidation Amidation with Methylamine Start->Amidation Product 2-Fluoro-4- methylbenzamide Amidation->Product Nitration Nitration Product->Nitration Nitro_Intermediate 2-Fluoro-N-methyl- 4-nitrobenzamide Nitration->Nitro_Intermediate Reduction Reduction (e.g., Pd/C, H2) Nitro_Intermediate->Reduction Amino_Intermediate 4-Amino-2-fluoro- N-methylbenzamide Reduction->Amino_Intermediate Further_Synthesis Further Elaboration to API Amino_Intermediate->Further_Synthesis

Caption: Synthetic utility of this compound derivatives.

Fragment-Based Drug Discovery

The 2-fluoro-4-methylphenyl moiety can also be considered a valuable fragment in fragment-based drug discovery (FBDD). Researchers can use this compound or its derivatives to screen against biological targets to identify initial low-affinity binders ("hits"), which can then be optimized into more potent lead compounds. The specific substitution pattern on the aromatic ring provides a unique combination of steric and electronic properties for probing protein binding pockets.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its strategic importance in the synthesis of pharmaceuticals necessitates a thorough understanding of its commercial availability, quality control, and handling. By partnering with reliable suppliers and implementing rigorous in-house analytical verification, researchers can ensure the integrity of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • Google Patents. Preparation method of 4-amino-2-fluoro-methyl benzamide. CN103304439A.
  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Google Patents. A kind of preparation method of fluorobenzamide compound. CN101503372A.
  • Pharmaffiliates. 2-Fluoro-4-(hydroxyamino)-N-methylbenzamide. [Link]

  • Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

  • PubChem. 2-fluoro-N-methylbenzamide. [Link]

  • PubChem. 2,4-Difluorobenzamide. [Link]

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An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Enzalutamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Enzalutamide (marketed as Xtandi®) is a potent second-generation nonsteroidal androgen receptor (AR) inhibitor, pivotal in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which is critically dependent on the strategic preparation of key intermediates. This guide provides a comprehensive technical overview of the primary synthetic routes to Enzalutamide, focusing on the synthesis, optimization, and mechanistic considerations of its core intermediates. We will delve into the critical chemical transformations, offering field-proven insights into experimental choices and presenting detailed, validated protocols.

Introduction: The Synthetic Challenge of Enzalutamide

The chemical structure of Enzalutamide, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide, presents several synthetic hurdles. These include the construction of the sterically hindered thiohydantoin ring and the formation of the diaryl thioether linkage. The industrial-scale production of Enzalutamide demands a synthetic strategy that is not only high-yielding and cost-effective but also safe and environmentally sustainable. Over the years, several synthetic pathways have been developed, each with its own set of key intermediates that dictate the overall efficiency of the process. This guide will focus on the two most prevalent and industrially relevant synthetic strategies.

The Primary Synthetic Pathways: A Visual Overview

The synthesis of Enzalutamide is primarily approached through two convergent strategies. The first route involves the preparation of a sophisticated aniline derivative which is then coupled with an isothiocyanate. The second, and more common, industrial approach builds the molecule from a substituted benzamide and a trifluoromethylated aniline.

Enzalutamide_Synthesis_Overview cluster_route1 Route A: The Isothiocyanate Pathway cluster_route2 Route B: The Benzamide Pathway A1 4-Amino-2-(trifluoromethyl)benzonitrile A2 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (Key Intermediate 1) A1->A2 Thiophosgenation Enzalutamide Enzalutamide A2->Enzalutamide Cyclization A3 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (Key Intermediate 2) A3->Enzalutamide B1 4-Bromo-2-fluorobenzoic acid B2 4-Bromo-2-fluoro-N-methylbenzamide (Key Intermediate 3) B1->B2 Amidation B3 2-((4-Bromo-2-fluorophenyl)amino)-2-methylpropanoic acid B2->B3 Ullmann Coupling B4 Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate B3->B4 Esterification B4->Enzalutamide Cyclization with Isothiocyanate

Caption: High-level overview of the two primary synthetic routes to Enzalutamide.

Key Intermediate 1: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

This electrophilic intermediate is a cornerstone in many Enzalutamide syntheses, providing the trifluoromethyl-substituted phenyl ring and the reactive isothiocyanate group necessary for the formation of the thiohydantoin core.

Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

The traditional and most direct method for the synthesis of this intermediate is the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene (CSCl₂).

KI1_Synthesis start 4-Amino-2-(trifluoromethyl)benzonitrile product 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile start->product Biphasic Reaction reagent Thiophosgene (CSCl₂) Base (e.g., NaHCO₃) Dichloromethane/Water reagent->product

Caption: Synthesis of the key isothiocyanate intermediate.

Experimental Protocol: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Reaction Setup: A biphasic system of dichloromethane (DCM) and water is prepared in a well-ventilated fume hood. 4-Amino-2-(trifluoromethyl)benzonitrile is dissolved in the organic layer. An aqueous solution of a mild base, such as sodium bicarbonate, is added.

  • Reagent Addition: Thiophosgene is added dropwise to the vigorously stirred biphasic mixture at room temperature. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.

  • Work-up and Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Biphasic System: The use of a DCM/water system is crucial for safety and efficiency. The aqueous base neutralizes the hydrochloric acid byproduct generated during the reaction, preventing unwanted side reactions and improving the stability of the product.

  • Thiophosgene: While highly effective, thiophosgene is extremely toxic and corrosive. Its use necessitates stringent safety precautions and has driven the development of alternative synthetic methods.

Safer Alternatives to Thiophosgene

The significant hazards associated with thiophosgene have prompted research into safer alternatives for isothiocyanate synthesis.[2][3]

ReagentDescriptionAdvantagesDisadvantages
Thiocarbonyl diimidazole A solid, stable reagent.Safer to handle than thiophosgene.Can be expensive for large-scale synthesis.
Di-2-pyridyl thionocarbonate Another solid, safer alternative.Good yields for a variety of amines.May require specific reaction conditions.
Carbon disulfide (CS₂) followed by a desulfurizing agent A two-step process where the amine is first converted to a dithiocarbamate salt.Avoids the use of phosgene derivatives.Requires an additional step and careful selection of the desulfurizing agent.

Key Intermediate 2: 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

This intermediate constitutes the second major fragment of the Enzalutamide molecule, containing the N-methylbenzamide moiety and the α,α-dimethyl glycine unit.

Synthesis via Ullmann Condensation

A common route to this intermediate involves a copper-catalyzed Ullmann condensation between 4-bromo-2-fluoro-N-methylbenzamide and 2-amino-2-methylpropanoic acid.[4]

KI2_Synthesis start1 4-Bromo-2-fluoro-N-methylbenzamide product 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid start1->product Ullmann Condensation start2 2-Amino-2-methylpropanoic acid start2->product Ullmann Condensation reagents CuI, L-proline K₂CO₃, DMSO reagents->product

Caption: Ullmann condensation for the synthesis of the carboxylic acid intermediate.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: To a flask charged with 4-bromo-2-fluoro-N-methylbenzamide, 2-amino-2-methylpropanoic acid, copper(I) iodide, and L-proline, dimethyl sulfoxide (DMSO) is added under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Potassium carbonate is added as the base.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred until the starting materials are consumed, as monitored by HPLC.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and acidified. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: This is a common and effective catalyst for Ullmann-type C-N bond formation.

  • L-proline: L-proline acts as a ligand for the copper catalyst, stabilizing it and increasing its reactivity, leading to higher yields and milder reaction conditions.

  • DMSO: A high-boiling polar aprotic solvent is required to facilitate the dissolution of the reactants and achieve the necessary reaction temperature.

The Cyclization Step: Formation of the Thiohydantoin Ring

The final key transformation is the cyclization reaction to form the 5,5-dimethyl-2-thioxoimidazolidin-4-one (thiohydantoin) ring. This is typically achieved by reacting the isothiocyanate intermediate with an amino acid derivative.

Mechanism of Thiohydantoin Formation

The reaction proceeds through a nucleophilic attack of the amino group of the alanine derivative onto the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. This is followed by an intramolecular cyclization with the elimination of a molecule of water or alcohol, depending on whether the carboxylic acid or its ester is used.[4]

Cyclization_Mechanism cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Intramolecular Cyclization A Isothiocyanate C Thiourea Intermediate A->C B Amino Acid Derivative B->C Nucleophilic Attack D Thiourea Intermediate E Thiohydantoin Ring D->E Ring Closure F H₂O or ROH E->F Elimination

Caption: Stepwise mechanism of the thiohydantoin ring formation.

Experimental Protocol: Cyclization Reaction

  • Reaction Setup: 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile are dissolved in a suitable solvent such as toluene or a mixture of dichloromethane and toluene.[5]

  • Base Addition: A tertiary amine base like triethylamine is added to facilitate the reaction.[5]

  • Reaction Conditions: The mixture is heated to 50-60 °C for several hours.[5]

  • Work-up and Purification: After the reaction is complete, the solvent is often evaporated, and the crude Enzalutamide is purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to achieve high purity.[6][7][8]

Optimization Insights:

  • Solvent Choice: The choice of solvent is critical for both reactant solubility and for achieving the optimal reaction temperature. A mixture of solvents can sometimes be beneficial.

  • Base: The base not only deprotonates the carboxylic acid but also catalyzes the cyclization step.

  • Temperature Control: Careful control of the reaction temperature is necessary to minimize the formation of impurities. Lowering the reaction temperature can sometimes lead to higher purity of the crude product, reducing the need for extensive purification steps.[4]

Conclusion and Future Perspectives

The synthesis of Enzalutamide is a testament to the ingenuity of modern medicinal and process chemistry. The key intermediates, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, are central to the most efficient synthetic routes. While the established methods are robust, there is a continuous drive towards greener, safer, and more cost-effective processes. The development of novel, non-hazardous reagents for isothiocyanate synthesis and the exploration of catalytic, one-pot procedures for the construction of the core structure represent exciting avenues for future research. A thorough understanding of the synthesis and properties of these key intermediates is paramount for any scientist or professional involved in the development and manufacturing of this life-extending therapeutic agent.

References

  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 2017, 28(2), 426-430. [Link]

  • An improved process for the preparation of enzalutamide.
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. ResearchGate. [Link]

  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. RSC Advances, 2023, 13, 19045-19049. [Link]

  • General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

  • improved process for the preparation of enzalutamide. Justia Patents. [Link]

  • Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. Journal of Pharmaceutical Negative Results, 2022, 13(S10), 3564-3571. [Link]

  • PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE. European Patent Office, EP 3717457 B1. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 2016, 118, 230-243. [Link]

  • Synthesis of Isothiocyanates: An Update. Molecules, 2022, 27(19), 6244. [Link]

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The Pivotal Role of 4-Amino-2-fluoro-N-methylbenzamide in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular intermediates are paramount to the successful development of novel therapeutics. This technical guide delves into the critical importance of 4-Amino-2-fluoro-N-methylbenzamide, a key building block in the synthesis of cutting-edge pharmaceuticals. Primarily recognized for its role as a crucial intermediate in the production of Enzalutamide (formerly MDV3100), a potent second-generation antiandrogen for the treatment of metastatic castration-resistant prostate cancer, this compound's utility extends to the broader field of drug discovery.[1][2][3] This paper will provide a comprehensive overview of its synthesis, chemical properties, and its significant applications in pharmaceutical research and development, offering valuable insights for scientists and researchers in the field.

Introduction: The Strategic Importance of Fluorinated Benzamides

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluoro-group in 4-Amino-2-fluoro-N-methylbenzamide is a testament to this principle, contributing to the desirable pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). This guide will explore the nuanced chemistry of this versatile intermediate and elucidate its journey from a laboratory reagent to a cornerstone of life-saving medication.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-2-fluoro-N-methylbenzamide is essential for its effective use in synthesis and process development. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 915087-25-1
Molecular Formula C8H9FN2O[4]
Molecular Weight 168.17 g/mol [4][5]
Appearance White to Off-White Solid[6]
Melting Point 160 - 163°C[6]
Boiling Point 320°C[6]
Solubility Slightly soluble in Chloroform and Methanol[6]
Purity >98%[7]

Synthesis of 4-Amino-2-fluoro-N-methylbenzamide: A Modern Approach

Historically, the synthesis of 4-Amino-2-fluoro-N-methylbenzamide involved methods that were not environmentally friendly, often utilizing harsh reagents like iron powder in acidic conditions or toxic oxidants, leading to significant waste and safety concerns.[1] A cleaner, more efficient, and scalable synthesis has been developed, which is now widely adopted.[1][8]

This modern synthesis route begins with 2-fluoro-4-nitrotoluene and proceeds through a three-step process: oxidation, amination, and reduction.

Synthesis_Pathway A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B KMnO4 Oxidation C 2-Fluoro-N-methyl-4-nitrobenzamide B->C Chlorination & Methylamination D 4-Amino-2-fluoro-N-methylbenzamide C->D Pd/C Catalytic Hydrogenation

Caption: Modern synthetic pathway for 4-Amino-2-fluoro-N-methylbenzamide.

Detailed Experimental Protocol: Pd/C Catalytic Hydrogenation

The final and most critical step is the reduction of the nitro group to an amine. The use of palladium on carbon (Pd/C) as a catalyst for hydrogenation offers high yield, high purity, and a significantly improved environmental profile compared to older methods.[1][2]

Objective: To synthesize 4-Amino-2-fluoro-N-methylbenzamide from 2-fluoro-N-methyl-4-nitrobenzamide via catalytic hydrogenation.

Materials:

  • 2-fluoro-N-methyl-4-nitrobenzamide

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H2)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Reaction vessel (e.g., Parr hydrogenator or similar pressure vessel)

  • Filtration apparatus

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas to remove any oxygen.

  • Charging the Reactor: Charge the reaction vessel with 2-fluoro-N-methyl-4-nitrobenzamide and the solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the Pd/C catalyst to the mixture under an inert atmosphere. The catalyst loading is typically a small percentage of the substrate weight.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by tracking hydrogen uptake or by using an analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Completion and Filtration: Once the reaction is complete (typically when hydrogen uptake ceases), depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude 4-Amino-2-fluoro-N-methylbenzamide can be further purified by recrystallization from a suitable solvent system to achieve high purity (>98%).[1]

This process boasts a high yield (often exceeding 98%) and produces a product of high purity, making it suitable for large-scale industrial production.[1][2]

Pharmaceutical Applications: A Cornerstone in Anti-Cancer Therapy

The primary and most significant role of 4-Amino-2-fluoro-N-methylbenzamide is as a key intermediate in the synthesis of Enzalutamide.[2][3]

Enzalutamide (MDV3100): A Second-Generation Androgen Receptor Antagonist

Enzalutamide is an oral, non-steroidal antiandrogen that has revolutionized the treatment of metastatic castration-resistant prostate cancer.[2] Its mechanism of action is multifaceted and highly effective in disrupting the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer growth.[1][2]

Enzalutamide_MoA cluster_Cell Prostate Cancer Cell cluster_Nucleus Nucleus AR Androgen Receptor (AR) DNA DNA (AREs) AR->DNA Nuclear Translocation & DNA Binding Coactivators Coactivators AR->Coactivators Recruitment Androgen Androgen (e.g., DHT) Androgen->AR Binds Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Enzalutamide->AR Inhibits Nuclear Translocation Enzalutamide->AR Inhibits Coactivator Recruitment GeneTranscription Gene Transcription (Tumor Growth) DNA->GeneTranscription

Caption: Mechanism of action of Enzalutamide in prostate cancer cells.

Enzalutamide's mechanism of action includes:

  • Blocking Androgen Binding: It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor with a higher affinity than older antiandrogens such as bicalutamide.[1][2]

  • Inhibiting Nuclear Translocation: It prevents the translocation of the androgen receptor from the cytoplasm into the nucleus.[2]

  • Impairing DNA Binding and Coactivator Recruitment: Even if some AR molecules reach the nucleus, Enzalutamide impairs their ability to bind to DNA at androgen response elements (AREs) and to recruit necessary coactivators for gene transcription.[2]

This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.[2]

Beyond Enzalutamide: A Versatile Reagent

The utility of 4-Amino-2-fluoro-N-methylbenzamide is not limited to Enzalutamide. It serves as a valuable reagent in the synthesis of other novel therapeutic agents. For instance, it has been used in the development of:

  • Potent Androgen Receptor Antagonists: As a building block for novel 5-oxo-2-thioxoimidazolidine derivatives.[5]

  • c-Met Kinase Inhibitors: In the preparation of chiral benzyloxypyridinone derivatives that target the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[5][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-2-fluoro-N-methylbenzamide.

  • Hazards: It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[4][10]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[10] Handle in a well-ventilated area or a fume hood. Avoid breathing dust.[10]

  • Storage: Store in a cool, dry place, away from incompatible materials. Keep in a dark place under an inert atmosphere at room temperature.[6]

Conclusion

4-Amino-2-fluoro-N-methylbenzamide has firmly established its role as a high-value intermediate in the pharmaceutical industry. Its critical contribution to the synthesis of Enzalutamide has had a profound impact on the treatment of advanced prostate cancer. The continuous exploration of this versatile molecule in the synthesis of other potential drug candidates, such as c-Met kinase inhibitors, underscores its broader importance in drug discovery. The development of cleaner and more efficient synthetic routes for its production further enhances its appeal for large-scale manufacturing. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and applications of 4-Amino-2-fluoro-N-methylbenzamide is essential for leveraging its full potential in creating the next generation of innovative medicines.

References

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents.
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. Available from: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. Available from: [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. Available from: [Link]

  • 430171 4-​Amino-​2-​fluoro-​N-​methylbenzamide CAS: 915087-25-1. Available from: [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. Available from: [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. Available from: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Available from: [Link]

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Physical and chemical properties of 2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-N-methylbenzamide: Properties, Synthesis, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-N-methylbenzamide (CAS No. 52833-63-3), a key chemical intermediate with significant relevance in medicinal chemistry and drug development. We delve into its core physical and chemical properties, outline a robust synthetic pathway, and detail standard analytical methodologies for its characterization. The narrative emphasizes the rationale behind experimental choices and the compound's strategic importance as a structural motif in modern pharmaceuticals. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this valuable building block.

Introduction and Strategic Importance

2-Fluoro-N-methylbenzamide is an aromatic amide that has garnered interest primarily as a precursor and structural fragment in the synthesis of complex pharmaceutical agents.[1] Its utility is particularly highlighted by the structural similarity of its derivatives to key intermediates in the synthesis of drugs like Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[2][3][4]

The incorporation of a fluorine atom at the ortho-position to the amide group is a deliberate design choice rooted in modern medicinal chemistry principles. Fluorine substitution can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[5][6] Understanding the foundational properties of 2-fluoro-N-methylbenzamide is therefore crucial for its effective application in the synthesis of next-generation therapeutics.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for 2-fluoro-N-methylbenzamide is not uniformly available in public literature, a combination of computed data and information from analogous compounds provides a strong predictive profile.

Identifiers and Core Molecular Data

The fundamental identifiers for 2-fluoro-N-methylbenzamide are crucial for its unambiguous identification in databases, procurement, and regulatory documentation.

PropertyValueSource
IUPAC Name 2-fluoro-N-methylbenzamide[7]
CAS Number 52833-63-3[1][7]
Molecular Formula C₈H₈FNO[1][7]
Molecular Weight 153.15 g/mol [7]
Exact Mass 153.058992041 Da[7]
SMILES CNC(=O)C1=CC=CC=C1F[7]
InChIKey NAGFMACWWJYORB-UHFFFAOYSA-N[7]
Computed and Experimental Properties

The following table summarizes key computed properties that predict the molecule's behavior in biological and chemical systems. Experimental data for properties like melting point and solubility are sparse; therefore, data from structurally similar compounds are provided for context and estimation.

PropertyValue / DescriptionSource
Physical State Expected to be a solid at room temperature. A related compound, 4-Bromo-2-fluoro-N-methylbenzamide, is a white to off-white solid.[3]N/A
Melting Point Data not available. For context, 4-Bromo-2-fluoro-N-methylbenzamide melts at 125-129 °C. 2-Methylbenzamide melts at 141-142 °C.N/A
Boiling Point Data not available. Predicted for a related bromo-derivative to be ~285 °C.[3]N/A
Solubility Data not available. Amides of this type generally show poor solubility in water but are soluble in organic solvents like alcohols, chloroform, and ethyl acetate.[3][8][9]N/A
XLogP3 (Lipophilicity) 1.5[7]
Topological Polar Surface Area 29.1 Ų[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2 (Carbonyl oxygen and fluorine)[7]
Storage Recommended storage at 2-8°C under an inert atmosphere.[1]N/A

Synthesis and Chemical Reactivity

The most direct and industrially scalable synthesis of 2-fluoro-N-methylbenzamide involves the coupling of a carboxylic acid with an amine. This method offers high yields and utilizes readily available starting materials.

Proposed Synthetic Workflow: Amide Coupling

The synthesis proceeds via the activation of 2-fluorobenzoic acid followed by nucleophilic attack by methylamine. The use of peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is standard practice. This combination is effective because EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and efficiently acylates the amine. This methodology is adapted from established procedures for similar halogenated benzamides.[3][10]

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent R1 2-Fluorobenzoic Acid P1 Amide Coupling Reaction (Room Temp, 16h) R1->P1 R2 Methylamine (aq.) R2->P1 C1 EDCI / HOBt (Coupling Agents) C1->P1 Activate S1 DMF (Solvent) S1->P1 Dissolve P2 Aqueous Workup (Quench with H₂O) P1->P2 Reaction Mixture P3 Extraction (Ethyl Acetate) P2->P3 Crude Product P4 Purification (Silica Gel Chromatography) P3->P4 Organic Phase Final 2-Fluoro-N-methylbenzamide (Final Product) P4->Final Purified Product

Caption: Proposed synthesis workflow for 2-fluoro-N-methylbenzamide.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add 2-fluorobenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and N,N-dimethylformamide (DMF) to dissolve.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq.) portion-wise, maintaining the temperature. Stir for 30 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Slowly add an aqueous solution of methylamine (2.0 M, 2.5 eq.) to the reaction mixture. Allow the flask to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding deionized water. This will precipitate the crude product and dissolve water-soluble reagents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 2-fluoro-N-methylbenzamide.

Chemical Reactivity Profile
  • Amide Group: The amide functional group is relatively stable. It can be hydrolyzed to the parent carboxylic acid under strong acidic or basic conditions with heat. It is generally resistant to standard reducing agents but can be reduced with powerful reagents like lithium aluminum hydride.

  • Aromatic Ring: The fluorine atom is a deactivating, ortho-para directing substituent for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect and weaker resonance-donating effect. The ortho-position of the fluorine makes the aromatic ring electron-deficient, influencing its reactivity in further synthetic transformations.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques is employed.

Logical Workflow for Characterization

Caption: Logical workflow for the analytical characterization of the final product.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the N-methyl group (~3.0 ppm) coupled to the N-H proton, a broad singlet for the N-H proton (~6.6 ppm), and a series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the four protons on the fluorinated benzene ring.

  • ¹³C NMR: The carbon NMR will show a signal for the methyl carbon (~27 ppm), several signals in the aromatic region (110-165 ppm) exhibiting C-F coupling, and a signal for the carbonyl carbon (~164 ppm). The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 153. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition, with the expected exact mass being 153.05899.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands: a strong C=O stretch for the amide at ~1640 cm⁻¹, an N-H stretch at ~3300 cm⁻¹, and C-F bond stretches in the 1100-1300 cm⁻¹ region.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation
  • Sample Preparation: Accurately weigh ~1 mg of the purified compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL. Further dilute this stock solution to ~10 µg/mL with the same solvent.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer, which provides high mass accuracy.

  • Method Setup:

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Infuse the sample directly or via an LC system at a flow rate of 5-10 µL/min.

    • Acquire data in the m/z range of 50-500.

    • Perform an internal calibration using a known reference standard to ensure high mass accuracy (< 5 ppm).

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺ at an expected m/z of 154.0668.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass.

    • Confirm that the calculated formula (C₈H₉FNO⁺) matches the theoretical formula with a mass error of less than 5 ppm.

Conclusion

2-Fluoro-N-methylbenzamide stands as a well-defined and synthetically accessible chemical entity. Its value is primarily realized in the context of pharmaceutical research, where the strategic placement of its fluorine atom and amide group serves as a critical design element for modulating the properties of bioactive molecules. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and application of this compound, empowering researchers to leverage its full potential in drug discovery pipelines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide. Available from: [Link]

  • ResearchGate (2014). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10704, 2-Methylbenzamide. Available from: [Link]

  • Pharmaffiliates (2024). 2-Fluoro-N-methylbenzamide. CAS No: 52833-63-3. Available from: [Link]

  • ChemBK (2024). 2-Methylbenzamide. CAS:527-85-5. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67964, 2-Fluorobenzamide. Available from: [Link]

  • Veeprho (2024). 2-Fluoro-4-amino-N-methylbenzamide. Available from: [Link]

  • Pharmaffiliates (2024). 2-Fluoro-4-(hydroxyamino)-N-methylbenzamide. Available from: [Link]

  • Google Patents (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents (2013). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Lever, M. et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available from: [Link]

  • The Royal Society of Chemistry (2015). Supplementary Information. Available from: [Link]

  • Chang, J. et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. Available from: [Link]

  • Okumus, M. et al. (2011). 2-Fluoro-N′-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Chemsrc (2024). 2-Methylbenzamide. CAS#:527-85-5. Available from: [Link]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-Amino-2-fluoro-N-methylbenzamide from 2-fluoro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, three-step synthetic protocol for the preparation of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate in the synthesis of advanced pharmaceuticals such as Apalutamide.[1] The synthesis commences with the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by amidation with methylamine to yield 2-fluoro-4-nitro-N-methylbenzamide, and concludes with the catalytic hydrogenation of the nitro group to afford the final product. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.

Introduction

4-Amino-2-fluoro-N-methylbenzamide is a critical building block in the development of modern therapeutics, most notably as a precursor to second-generation anti-androgen drugs used in prostate cancer therapy.[2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The presented protocol offers a robust and high-yielding pathway starting from the readily available 2-fluoro-4-nitrotoluene.[3] The overall synthetic yield for the three steps is reported to be as high as 68.2%, with the final hydrogenation step achieving a yield of up to 98%.[3][4]

Overall Synthetic Scheme

The synthesis is a three-step process as illustrated below. The initial step involves the oxidation of the methyl group of the starting material. This is followed by the formation of an amide bond, and the final step is a reduction of the nitro group.

Synthetic_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction 2-fluoro-4-nitrotoluene 2-fluoro-4-nitrotoluene 2-fluoro-4-nitrobenzoic_acid 2-fluoro-4-nitrobenzoic_acid 2-fluoro-4-nitrotoluene->2-fluoro-4-nitrobenzoic_acid KMnO4, NaOH, PTC Heat 2-fluoro-4-nitro-N-methylbenzamide 2-fluoro-4-nitro-N-methylbenzamide 2-fluoro-4-nitrobenzoic_acid->2-fluoro-4-nitro-N-methylbenzamide 1. SOCl2 2. CH3NH2 4-Amino-2-fluoro-N-methylbenzamide 4-Amino-2-fluoro-N-methylbenzamide 2-fluoro-4-nitro-N-methylbenzamide->4-Amino-2-fluoro-N-methylbenzamide H2, Pd/C

Caption: Overall synthetic workflow.

Part 1: Oxidation of 2-fluoro-4-nitrotoluene

The first step in the synthesis is the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation.[5] The use of a phase-transfer catalyst (PTC) is crucial for achieving a good yield, as it facilitates the interaction between the aqueous permanganate solution and the organic substrate.[2][6]

Mechanism of Oxidation

The oxidation of alkylarenes by potassium permanganate is believed to proceed via a hydrogen atom abstraction from the benzylic position, followed by a series of further oxidation steps.[7][8][9]

Oxidation_Mechanism Start Ar-CH3 + MnO4- Intermediate1 [Ar-CH2· + HMnO4-] Start->Intermediate1 H abstraction Intermediate2 Ar-CH2-O-MnO3 Intermediate1->Intermediate2 Oxygen rebound Final Ar-COOH Intermediate2->Final Further oxidation

Caption: Simplified oxidation mechanism.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-fluoro-4-nitrotoluene155.1215.5 g0.1
Potassium permanganate158.0331.6 g0.2
Sodium hydroxide40.004.0 g0.1
Phase-transfer catalyst (e.g., TBAB)322.371.6 g0.005
Water18.02400 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-fluoro-4-nitrotoluene (15.5 g, 0.1 mol), sodium hydroxide (4.0 g, 0.1 mol), the phase-transfer catalyst (1.6 g, 0.005 mol), and 200 mL of water.

  • Heat the mixture to 80-95°C with vigorous stirring.[4]

  • In a separate beaker, dissolve potassium permanganate (31.6 g, 0.2 mol) in 200 mL of hot water.

  • Slowly add the hot potassium permanganate solution to the reaction mixture over a period of 2-3 hours, maintaining the reaction temperature between 80-95°C.[4] The addition rate should be controlled to avoid an uncontrolled exotherm.

  • After the addition is complete, continue to stir the mixture at 95°C for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • While hot, filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Cool the combined filtrate to room temperature and then in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 2-4.[4] A white to pale yellow precipitate of 2-fluoro-4-nitrobenzoic acid will form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the product. A typical yield for this step is around 74%.[2]

Safety Precautions:

  • Potassium permanganate is a strong oxidizer and can cause fires or explosions upon contact with combustible materials.[10] Handle with care and avoid contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • The reaction can be exothermic. Maintain careful control of the addition rate and temperature.

Part 2: Amidation of 2-fluoro-4-nitrobenzoic acid

The second step is the formation of the amide bond between 2-fluoro-4-nitrobenzoic acid and methylamine. This is achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine.[13]

Mechanism of Amidation

The carboxylic acid is first activated by thionyl chloride to form an acyl chloride. This highly electrophilic intermediate then readily reacts with methylamine in a nucleophilic acyl substitution reaction to form the amide.

Amidation_Mechanism Carboxylic_Acid Ar-COOH Acyl_Chloride Ar-COCl Carboxylic_Acid->Acyl_Chloride SOCl2 Amide Ar-CONHCH3 Acyl_Chloride->Amide CH3NH2

Caption: Amidation reaction pathway.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-fluoro-4-nitrobenzoic acid185.1118.5 g0.1
Thionyl chloride118.9714.3 g (8.5 mL)0.12
Methylamine solution (e.g., 40% in water or 2M in THF)31.06~25 g (in solution)~0.8
Dichloromethane (DCM) or Tetrahydrofuran (THF)-200 mL-
Water18.02As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 2-fluoro-4-nitrobenzoic acid (18.5 g, 0.1 mol) in 150 mL of DCM.

  • Add a catalytic amount of DMF (a few drops).

  • Slowly add thionyl chloride (14.3 g, 0.12 mol) to the suspension at room temperature.

  • Heat the mixture to reflux (around 40°C for DCM) and maintain for 2-3 hours until the solution becomes clear.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, prepare a solution of methylamine. If using an aqueous solution, it can be added directly, but using a solution in an organic solvent like THF is often preferred.[13]

  • Slowly add the methylamine solution to the acyl chloride solution, keeping the temperature below 5°C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding 100 mL of water.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-fluoro-4-nitro-N-methylbenzamide as a solid. This step typically has a high yield, around 95%.[2]

Safety Precautions:

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood.

  • Methylamine is a flammable and corrosive gas/liquid.[14][15][16] Handle with care in a well-ventilated area, away from ignition sources.[17]

Part 3: Reduction of 2-fluoro-4-nitro-N-methylbenzamide

The final step is the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[18][19]

Mechanism of Catalytic Hydrogenation

The mechanism involves the adsorption of hydrogen gas and the nitro compound onto the surface of the palladium catalyst. The hydrogen molecules dissociate into hydrogen atoms on the catalyst surface, which then sequentially reduce the nitro group to the corresponding amine.[20]

Reduction_Mechanism Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso H2, Pd/C Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine H2, Pd/C Amine Ar-NH2 Hydroxylamine->Amine H2, Pd/C

Caption: Stepwise reduction of the nitro group.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-fluoro-4-nitro-N-methylbenzamide198.1519.8 g0.1
10% Palladium on Carbon (Pd/C)-~1 g (5% w/w)-
Methanol or Ethanol-200 mL-
Hydrogen Gas (H₂)2.02Balloon or cylinder-

Procedure:

  • To a hydrogenation flask or a suitable pressure vessel, add 2-fluoro-4-nitro-N-methylbenzamide (19.8 g, 0.1 mol) and 200 mL of methanol.

  • Carefully add 10% Pd/C (approximately 1 g). Caution: Pd/C can be pyrophoric.[21] It should be handled under an inert atmosphere or as a water-wet paste.[22]

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake is saturated with hydrogen and can ignite upon exposure to air.[22] Do not allow the filter cake to dry. Quench the catalyst-containing Celite pad with plenty of water immediately after filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-2-fluoro-N-methylbenzamide as a solid. The yield for this step is typically very high, often exceeding 98%.[2][3]

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially after use in hydrogenation.[21][22] Handle with extreme care under an inert atmosphere and never add the dry catalyst to an organic solvent in the presence of air.[22]

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

References

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents.
  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. Available at: [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. Available at: [Link]

  • Palladium on carbon safe handling - Safety Regulation - Future4200. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. Available at: [Link]

  • LCSS: PALLADIUM ON CARBON. Available at: [Link]

  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC - NIH. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes - IOSR Journal. Available at: [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

  • Palladium on carbon - Wikipedia. Available at: [Link]

  • POTASSIUM PERMANGANATE HAZARD SUMMARY. Available at: [Link]

  • Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets) - Oxford Health. Available at: [Link]

  • ICSC 0672 - POTASSIUM PERMANGANATE - International Chemical Safety Cards (ICSCs). Available at: [Link]

  • Safety Data Sheet: Methylamine - Carl ROTH. Available at: [Link]

  • Methylamine - HAZARD SUMMARY. Available at: [Link]

  • SAFETY DATA SHEET - Airgas. Available at: [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide (CAS No: 915087-25-1) API Intermediate Manufacturers - apicule. Available at: [Link]

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Application Notes and Protocols for 2-Fluoro-4-methylbenzamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Document ID: AN-FMBA-20260123

Abstract

This document provides a comprehensive technical guide on the synthesis, purification, and application of 2-Fluoro-4-methylbenzamide, a key intermediate in the synthesis of advanced pharmaceutical agents. Particular focus is given to its role as a precursor in the manufacturing of next-generation therapeutics, supported by detailed experimental protocols, mechanistic insights, and safety considerations. This guide is intended to equip researchers and process chemists with the necessary knowledge to effectively utilize this versatile building block in drug discovery and development pipelines.

Introduction: The Strategic Importance of Fluorinated Benzamides in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The benzamide moiety itself is a common scaffold found in a wide range of therapeutics. The strategic placement of a fluorine atom, as in this compound, creates a valuable building block for accessing complex molecular architectures.

While this compound may have diverse applications, its most prominent and well-documented role is as a precursor to 4-amino-2-fluoro-N-methylbenzamide . This derivative is a critical intermediate in the synthesis of Enzalutamide (formerly MDV3100) , a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.[1][2] This guide will therefore use this clinically significant pathway as a central example to illustrate the utility of the title compound.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Appearance White to off-white solid[Generic Observation]
Purity >97% (typical)

Safety and Handling Precautions:

  • General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[5][6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid dust formation.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[7]

Synthetic Pathways and Methodologies

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. Two primary methods for this amide bond formation are presented below: the acyl chloride method and the direct coupling method.

Synthesis of the Precursor: 2-Fluoro-4-methylbenzoic Acid

A common route to the necessary precursor, 2-fluoro-4-methylbenzoic acid, involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[8]

G m_fluorotoluene m-Fluorotoluene intermediate Acylated Intermediate m_fluorotoluene->intermediate trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->intermediate lewis_acid AlCl₃ (Lewis Acid) lewis_acid->intermediate product_mixture Mixture of o- and p-isomers intermediate->product_mixture  Hydrolysis hydrolysis Hydrolysis (NaOH, H₃O⁺) separation Recrystallization product_mixture->separation final_product 2-Fluoro-4-methylbenzoic Acid separation->final_product

Caption: Synthesis of 2-Fluoro-4-methylbenzoic Acid.

Pathway 1: Acyl Chloride Formation and Subsequent Amination

This traditional and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then treated with ammonia.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-4-methylbenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add 2-fluoro-4-methylbenzoic acid (1 equivalent).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: Gently heat the mixture to reflux (typically around 70-80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-fluoro-4-methylbenzoyl chloride is often used directly in the next step without further purification.

Step 2: Amination of 2-Fluoro-4-methylbenzoyl chloride

  • Reaction Setup: In a separate flask, cool an aqueous solution of ammonium hydroxide (excess, e.g., 5-10 equivalents) in an ice bath.

  • Reagent Addition: Slowly add the crude 2-fluoro-4-methylbenzoyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. The product will precipitate as a solid.

  • Reaction Conditions: Continue stirring in the ice bath for 30-60 minutes after the addition is complete.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted ammonia and ammonium salts.[9] The crude this compound can then be purified by recrystallization.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amination start1 2-Fluoro-4-methylbenzoic Acid intermediate1 2-Fluoro-4-methylbenzoyl chloride start1->intermediate1 Reflux reagent1 Thionyl Chloride (SOCl₂) reagent1->intermediate1 product This compound intermediate1->product Vigorous Stirring, 0°C reagent2 Ammonium Hydroxide (NH₄OH) reagent2->product

Caption: Acyl Chloride Pathway to this compound.

Pathway 2: Direct Amide Coupling

Modern amide bond synthesis often employs coupling reagents that allow for the direct reaction of a carboxylic acid and an amine under milder conditions, avoiding the need for harsh reagents like thionyl chloride. A common and effective system is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[6]

Mechanism of EDC/HOBt Coupling:

The reaction proceeds through a multi-step mechanism. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization if the acid has a chiral center. HOBt acts as a crucial additive by trapping the O-acylisourea to form an HOBt-ester. This activated ester is more stable than the O-acylisourea but sufficiently reactive to undergo nucleophilic attack by the amine, yielding the desired amide and regenerating HOBt.[6][10][11]

G cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (2-Fluoro-4-methylbenzoic Acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt HOBt HOBt_ester HOBt Active Ester HOBt->HOBt_ester Amine Amine (Ammonia Source) Amide Amide (this compound) Amine->Amide Amide->HOBt Regenerates Urea Urea Byproduct O_acylisourea->Urea Side Reaction O_acylisourea->HOBt_ester HOBt_ester->Amide

Caption: Mechanism of EDC/HOBt-mediated Amide Coupling.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add HOBt (1.1 equivalents) and EDC hydrochloride (1.1 equivalents).[12]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition: Add a source of ammonia, such as ammonium chloride (1.2 equivalents), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free ammonia in situ.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Purification Protocol: Recrystallization

Achieving high purity is critical for pharmaceutical intermediates. Recrystallization is a powerful technique for purifying solid organic compounds like this compound.[2][3][13]

Principle: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3]

Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective for benzamides. The ideal ratio should be determined experimentally to maximize recovery and purity.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) and heat the mixture until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield of the crystallized product.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Application in the Synthesis of a Key Enzalutamide Intermediate

The true value of this compound is demonstrated in its conversion to downstream intermediates. A primary example is its use in a multi-step synthesis to produce 4-amino-2-fluoro-N-methylbenzamide, a key building block for Enzalutamide.

G start This compound intermediate 2-Fluoro-N-methyl-4-nitrobenzamide start->intermediate Nitration nitration Nitration (HNO₃/H₂SO₄) final_product 4-Amino-2-fluoro-N-methylbenzamide (Enzalutamide Intermediate) intermediate->final_product Reduction reduction Reduction (e.g., Pd/C, H₂)

Sources

Strategic Amination of 2-Fluoro-4-nitrobenzoic Acid: A Detailed Protocol for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This comprehensive guide provides detailed protocols and expert insights into the amination of 2-fluoro-4-nitrobenzoic acid, a critical starting material in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1][2] We will explore the primary methodologies for introducing an amino functionality, focusing on the highly efficient Nucleophilic Aromatic Substitution (SNAr) pathway. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step instructions to ensure reproducible and high-yield outcomes.

Introduction: The Synthetic Value of Substituted 2-Amino-4-nitrobenzoic Acids

2-Fluoro-4-nitrobenzoic acid is a pivotal building block in medicinal chemistry.[1] Its unique electronic structure, featuring a carboxylic acid and two potent electron-withdrawing groups (a nitro group and a fluorine atom), makes it an ideal substrate for targeted chemical modifications. The substitution of the fluorine atom with various primary or secondary amines via Nucleophilic Aromatic Substitution (SNAr) yields 2-(substituted)-amino-4-nitrobenzoic acid derivatives. These products are key intermediates in the synthesis of a range of compounds, including anti-inflammatory drugs and kinase inhibitors for cancer therapy.[1][3] Understanding and mastering the amination of this substrate is, therefore, a crucial skill for synthetic chemists in the pharmaceutical industry.

The Underlying Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The amination of 2-fluoro-4-nitrobenzoic acid proceeds readily via the SNAr mechanism, a two-step addition-elimination process.[4] The success of this reaction is predicated on two key features of the substrate:

  • Activation by Electron-Withdrawing Groups: The nitro group (NO₂) located para to the fluorine atom, and the carboxylic acid (COOH) ortho to it, strongly withdraw electron density from the aromatic ring. This electron deficiency, or electrophilicity, makes the ring highly susceptible to attack by nucleophiles.

  • An Excellent Leaving Group: Fluorine is the most electronegative halogen, and its bond to the aromatic carbon is highly polarized. In the context of SNAr, fluoride (F⁻) is an excellent leaving group because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[5]

The reaction mechanism can be visualized as follows:

  • Nucleophilic Attack: An amine (a nucleophile) attacks the carbon atom bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination and Aromatization: The complex then collapses, ejecting the fluoride ion and restoring the aromaticity of the ring to yield the final aminated product.[6]

Diagram 1: The Addition-Elimination Mechanism of SNAr.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the amination of 2-fluoro-4-nitrobenzoic acid.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol details a typical SNAr reaction using a primary amine.

Materials:

  • 2-Fluoro-4-nitrobenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-fluoro-4-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Reagent Addition: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water, which will precipitate the product.

    • Acidify the aqueous mixture to a pH of ~3-4 with 1M HCl to ensure the product is in its carboxylic acid form.[7]

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(benzylamino)-4-nitrobenzoic acid.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the procedure for amination with a secondary amine.

Materials:

  • 2-Fluoro-4-nitrobenzoic acid (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in DMSO.

  • Base and Nucleophile Addition: Add triethylamine (2.5 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq).

  • Reaction: Heat the mixture to 100 °C in an oil bath and stir.

  • Monitoring: Track the reaction's progress via TLC or HPLC. The reaction is typically complete within 6-12 hours.

  • Workup:

    • After cooling, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain pure 2-(morpholino)-4-nitrobenzoic acid.

Experimental_Workflow A 1. Reaction Setup (Substrate, Base, Solvent) B 2. Reagent Addition (Amine Nucleophile) A->B C 3. Heating & Stirring (e.g., 80-100 °C) B->C D 4. Monitor Progress (TLC / HPLC) C->D D->C Incomplete? E 5. Reaction Workup (Quenching, Extraction, Precipitation) D->E Complete F 6. Purification (Recrystallization / Chromatography) E->F G Final Product F->G

Diagram 2: General experimental workflow for SNAr amination.

Alternative Strategy: Reduction of the Nitro Group

An alternative method to introduce an amino group onto the 2-fluoro-4-nitrobenzoic acid scaffold is through the reduction of the existing nitro group. This yields 4-amino-2-fluorobenzoic acid, a different yet equally valuable synthetic intermediate.[8]

Protocol 3: Catalytic Hydrogenation of the Nitro Group

This protocol uses palladium on carbon (Pd/C) as a catalyst for the reduction.

Materials:

  • 2-Fluoro-4-nitrobenzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas source

Procedure:

  • Vessel Setup: In a hydrogenation vessel, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent like ethanol.[8]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.[8]

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.[8]

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.[8]

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-fluorobenzoic acid.[8] Further purification can be achieved through recrystallization.

Comparative Summary of Amination Protocols

The choice of protocol depends on the desired final product. The table below summarizes the key aspects of the discussed methods.

Parameter Protocol 1: SNAr (Primary Amine) Protocol 2: SNAr (Secondary Amine) Protocol 3: Nitro Reduction
Reaction Type Nucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionCatalytic Hydrogenation
Target Bond C-N bond formation at C2C-N bond formation at C2Reduction of NO₂ to NH₂ at C4
Key Reagents K₂CO₃, Primary AmineEt₃N, Secondary AminePd/C, H₂ gas
Typical Solvents DMF, DMSODMSO, NMPEthanol, Methanol
Temperature 80-100 °C100-120 °CRoom Temperature
Product 2-Alkylamino-4-nitrobenzoic acid2-Dialkylamino-4-nitrobenzoic acid4-Amino-2-fluorobenzoic acid

Advanced & Alternative Methods: Buchwald-Hartwig Amination

For less activated aryl halides, or when SNAr conditions fail, the Buchwald-Hartwig amination is a powerful alternative.[9] This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides (or triflates) and amines.[10][11] While SNAr is highly efficient for an activated substrate like 2-fluoro-4-nitrobenzoic acid, Buchwald-Hartwig amination remains a valuable tool in the synthetic chemist's arsenal for more challenging substrates.[9][12] The reaction typically involves a palladium precursor, a phosphine ligand, and a base.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: If a reaction stalls, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from DMF to DMSO), or using a stronger, non-nucleophilic base.

  • Side Reactions: The carboxylic acid can potentially form an amide with the amine nucleophile, especially at high temperatures. This can be mitigated by first protecting the carboxylic acid or by carefully controlling the reaction conditions.

  • Safety: 2-Fluoro-4-nitrobenzoic acid is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF and DMSO are skin-penetrating solvents, so extra care should be taken to avoid contact. Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion and must be performed by trained personnel with appropriate equipment.

References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid - Benchchem.
  • Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applic
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchG
  • 2-Fluoro-4-nitrobenzoic acid synthesis - ChemicalBook.
  • What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid? - Guidechem.
  • Method for producing 2-amino-4-fluorobenzoic acid - Google P
  • 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679 - PubChem.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic Arom
  • Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Arom
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig coupling - YouTube.

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Application Notes & Protocols: The Strategic Application of 2-Fluoro-4-substituted-benzamides in the Synthesis of Apalutamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Apalutamide and its Synthetic Significance

Apalutamide, marketed as Erleada®, is a potent, next-generation non-steroidal androgen receptor (AR) inhibitor.[1][2][3] It is a critical therapeutic agent for the treatment of non-metastatic castration-resistant prostate cancer (NM-CRPC) and metastatic castration-sensitive prostate cancer.[1][4][5][6] The mechanism of action of Apalutamide is multifaceted; it binds directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, prevents the binding of the receptor to DNA, and ultimately impedes AR-mediated gene transcription.[2][3][6][7] This comprehensive blockade of the AR signaling pathway leads to decreased tumor cell proliferation and increased apoptosis in prostate cancer models.[2][6]

The chemical structure of Apalutamide, 4-{7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-thioxo-5,7-diazaspiro[4][8]octan-5-yl}-2-fluoro-N-methylbenzamide, features a complex thiohydantoin spirocyclic core linked to a substituted benzamide moiety.[4] The synthesis of this molecule on an industrial scale requires a robust, efficient, and reproducible process. Central to this synthesis is the strategic use of a key building block: a 2-fluoro-N-methylbenzamide derivative functionalized at the 4-position. While the query specified 2-Fluoro-4-methylbenzamide, established industrial syntheses typically employ precursors like 4-amino-2-fluoro-N-methylbenzamide or 4-halogen-2-fluoro-N-methylbenzamide (e.g., 4-bromo derivative).[9][10] These compounds possess a reactive handle at the C4-position, which is essential for coupling with the cyclobutane portion of the molecule, a critical step in constructing the Apalutamide backbone. This document provides a detailed guide on the application of these key benzamide intermediates in the synthesis of Apalutamide.

Overview of the Synthetic Strategy

The convergent synthesis of Apalutamide generally involves two primary fragments:

  • The Benzamide-Cyclobutane Fragment: This is constructed using the 4-substituted-2-fluoro-N-methylbenzamide precursor.

  • The Pyridine-Thioisocyanate Fragment: This is typically 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile.

The overall strategy involves coupling these two fragments to form the final thiohydantoin ring structure. The following workflow diagram illustrates a common synthetic route.

Apalutamide_Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment A Modification cluster_2 Fragment B cluster_3 Final Coupling A 4-Amino-2-fluoro- N-methylbenzamide C Intermediate I (4-[(1-carboxycyclobutyl)amino]- 2-fluoro-N-methylbenzamide) A->C Alkylation B 1-Bromocyclobutan- 1-carboxylic acid B->C D Intermediate II (4-(1-cyanocyclobutylamino)- 2-fluoro-N-methylbenzamide) C->D Further Processing F Apalutamide D->F Thiohydantoin Formation E 5-Isothiocyanato-3- (trifluoromethyl)picolinonitrile E->F

Caption: High-level workflow for a convergent synthesis of Apalutamide.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the key transformations in the synthesis of Apalutamide, emphasizing the rationale behind procedural choices.

Protocol 1: Synthesis of 4-[(1-Carboxycyclobutyl)amino]-2-fluoro-N-methylbenzamide (Intermediate I)

This protocol details the nucleophilic substitution reaction between 4-amino-2-fluoro-N-methylbenzamide and 1-bromocyclobutan-1-carboxylic acid. This step effectively joins the benzamide and cyclobutane moieties.[9]

Principle: The amino group at the C4-position of the benzamide acts as a nucleophile, displacing the bromide on the cyclobutane ring. An organic base is used to neutralize the hydrobromic acid generated during the reaction.

Materials & Reagents

ReagentCAS NumberMolecular WeightPurpose
4-amino-2-fluoro-N-methylbenzamide915087-25-1168.17Starting Material
1-bromocyclobutan-1-carboxylic acid22265-53-6179.01Alkylating Agent
Dioxane123-91-188.11Solvent
Triethylamine (TEA)121-44-8101.19Base
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Toluene108-88-392.14Crystallization Solvent
Water (Deionized)7732-18-518.02Washing Agent

Experimental Protocol

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 4-amino-2-fluoro-N-methylbenzamide (1.0 eq) and dioxane (approx. 10 volumes). Initiate stirring.

  • Base Addition: Add triethylamine (approx. 2.0-2.5 eq) to the stirred suspension.

  • Reactant Addition: Add 1-bromocyclobutan-1-carboxylic acid (1.4-1.6 eq) to the mixture.[9]

  • Reaction: Heat the reaction mixture to a target temperature of 55-65°C and maintain for 12-18 hours, monitoring for completion by HPLC.[9]

  • Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water (approx. 15 volumes) and dichloromethane (approx. 10 volumes). Stir vigorously, then allow the layers to separate.

  • Phase Separation: Separate the lower organic layer. Extract the aqueous layer again with dichloromethane (approx. 5 volumes).[9]

  • Washing: Combine the organic layers and wash with water (approx. 10 volumes) to remove residual salts and base.[9]

  • Solvent Exchange & Crystallization: Concentrate the organic phase under reduced pressure to a residue. Add toluene (approx. 5-7 volumes) to the residue and heat to 50°C for 30 minutes to facilitate dissolution and subsequent crystallization.[9]

  • Isolation: Cool the mixture to room temperature and stir for 1 hour. Filter the resulting solid through a Büchner funnel, washing the filter cake with a small amount of cold toluene.[9]

  • Drying: Dry the isolated solid under vacuum at 40-50°C until a constant weight is achieved.

Causality and Field-Proven Insights

  • Choice of Solvent: Dioxane is an excellent choice as it is a polar aprotic solvent that effectively solubilizes the reactants while having a sufficiently high boiling point for the reaction temperature.[9]

  • Stoichiometry: A slight excess of the alkylating agent (1-bromocyclobutan-1-carboxylic acid) is used to drive the reaction to completion and consume the starting benzamide.[9]

  • Base Selection: Triethylamine is a non-nucleophilic organic base that effectively scavenges the HBr byproduct without interfering with the primary reaction or introducing inorganic salts that can complicate the workup.[9]

  • Temperature Control: The 55-65°C range is optimal for achieving a reasonable reaction rate while minimizing potential side reactions, such as the elimination of HBr from the alkylating agent.[9]

Protocol 2: Synthesis of Apalutamide via Thiohydantoin Ring Formation

This protocol outlines the final coupling step between the advanced benzamide intermediate, 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide, and 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile.

Principle: This is a condensation and cyclization cascade. The secondary amine of the benzamide intermediate performs a nucleophilic attack on the highly electrophilic carbon of the isothiocyanate group. The resulting thiourea intermediate then undergoes an intramolecular cyclization, driven by the attack of the nitrogen atom onto the nitrile carbon, to form the stable thiohydantoin ring of Apalutamide.

Thiohydantoin_Formation A Intermediate II (4-(1-cyanocyclobutylamino)- 2-fluoro-N-methylbenzamide) D Reaction Mixture A->D B 5-Isothiocyanato-3- (trifluoromethyl)picolinonitrile B->D C Solvent (e.g., Chloroform) Heat (Reflux) C->D E Concentration D->E Reaction Completion H Crude Apalutamide E->H F Crystallization (e.g., Methanol/Water) G Filtration & Drying F->G I Pure Apalutamide G->I H->F

Caption: Experimental workflow for the final coupling and purification of Apalutamide.

Materials & Reagents

ReagentCAS NumberMolecular WeightPurpose
4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide956104-39-5261.29Starting Material
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile1000577-74-7243.19Coupling Partner
Chloroform67-66-3119.38Solvent
Methanol67-56-132.04Crystallization Solvent
Water (Deionized)7732-18-518.02Anti-solvent

Experimental Protocol

  • Reactor Setup: Charge a reactor with 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide (1.0 eq) and chloroform (approx. 10 volumes).[11]

  • Reagent Addition: Slowly add a solution of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (approx. 1.0-1.1 eq) in chloroform to the reactor.[11]

  • Reaction: Heat the mixture to reflux (approx. 60-65°C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.[11]

  • Concentration: After completion, cool the reaction mixture and concentrate it to dryness under reduced pressure at a temperature below 50°C.[11]

  • Crystallization: To the resulting residue, add methanol (approx. 9 volumes) followed by water (approx. 3 volumes) and stir the slurry at room temperature (25-35°C) for 3 hours to induce crystallization.[11]

  • Isolation: Filter the solid product, wash the cake with a pre-mixed solution of methanol and water, and then with water.[11]

  • Drying: Dry the product under vacuum at 60-65°C to yield Apalutamide.[8] A typical yield for this step is in the range of 70-75% with purity exceeding 99%.[9]

Causality and Field-Proven Insights

  • Microwave vs. Conventional Heating: Early syntheses reported the use of microwave irradiation for this step.[8] However, for industrial scale-up, conventional heating under reflux is more practical and cost-effective, though it may require longer reaction times.[8]

  • Purification Strategy: The choice of crystallization solvent system is critical not only for chemical purity but also for controlling the polymorphic form of the final Apalutamide product.[8] Different solvents like isopropyl alcohol or acetonitrile/water systems can yield different crystalline forms.[4][8]

  • Process Control: Close monitoring by HPLC is essential to determine the reaction endpoint. Over-refluxing can lead to the formation of degradation impurities, while incomplete reaction reduces yield and complicates purification.

Data Summary and Characterization

The success of the synthesis should be validated using appropriate analytical techniques.

Table 1: Representative Reaction Parameters & Results

ParameterProtocol 1 (Intermediate)Protocol 2 (Apalutamide)
Key Reactants 4-amino-2-fluoro-N-methylbenzamide4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide
Stoichiometry 1.4-1.6 eq of alkylating agent1.0-1.1 eq of isothiocyanate
Solvent DioxaneChloroform
Temperature 55-65°C[9]Reflux (~62°C)[11]
Reaction Time 12-18 hours6-8 hours[11]
Typical Yield >85%72-73%[9]
Purity (by HPLC) >98%>99%[9]

Analytical Characterization

  • HPLC: To determine the purity of intermediates and the final Active Pharmaceutical Ingredient (API).

  • NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized compounds. The fluorine and trifluoromethyl groups provide unique spectroscopic handles.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Differential Scanning Calorimetry (DSC) & X-Ray Powder Diffraction (XRPD): To characterize the crystalline form and thermal properties of the final Apalutamide, which is crucial for bioavailability.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any of the reagents.

  • Reagent Hazards:

    • Triethylamine: Corrosive and flammable. Handle in a well-ventilated fume hood.

    • Isothiocyanates: Can be potent lachrymators and irritants. Avoid inhalation of vapors.

    • Chlorinated Solvents (DCM, Chloroform): Are suspected carcinogens and should be handled with extreme care in a fume hood.

  • Reaction Conditions: Reactions involving heating and reflux should be conducted with appropriate condensers and temperature monitoring to prevent over-pressurization or solvent loss. All operations should be performed under an inert atmosphere (e.g., nitrogen) to prevent moisture-sensitive reactions and oxidation.

References

  • PROCESS FOR THE PREPARATION OF APALUTAMIDE - European Patent Office - EP 3802515 B1. (2023-05-10). European Patent Office. Available at: [Link]

  • Apalutamide | C21H15F4N5O2S | CID 24872560. PubChem. Available at: [Link]

  • Synthesis of stable amorphous apalutamide - US20220153718A1. (2022-05-19). Google Patents.
  • Process for the preparation of apalutamide - WO2021033098A1. (2021-02-25). Google Patents.
  • ERLEADA - Mechanism of Action. J&J Medical Connect. Available at: [Link]

  • Solid state forms of Apalutamide and their process for the preparation thereof. (2023-09-12). Technical Disclosure Commons. Available at: [Link]

  • Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer. (2019-02). PMC. Available at: [Link]

  • Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology-Aua.com. Available at: [Link]

  • Process for preparation of apalutamide - US10807965B2. (2020-10-20). Google Patents.
  • What is the mechanism of Apalutamide? (2024-07-17). Patsnap Synapse. Available at: [Link]

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Application Note: Phase Transfer Catalysis in the Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and the Solution with Phase Transfer Catalysis

The synthesis of 4-Amino-2-fluoro-N-methyl-benzamide, a key intermediate in the production of advanced pharmaceuticals like Enzalutamide, presents a common challenge in organic synthesis: bringing together reactants that are soluble in different, immiscible phases.[1] Specifically, the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid using an aqueous oxidizing agent like potassium permanganate is hindered by the low solubility of the organic substrate in the aqueous phase. Phase Transfer Catalysis (PTC) emerges as an elegant and efficient solution to this problem.

PTC utilizes a catalyst, typically a quaternary ammonium or phosphonium salt, to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can proceed.[2][3] This methodology accelerates reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener and more economical chemical processes.[3] In the context of 4-Amino-2-fluoro-N-methyl-benzamide synthesis, the phase transfer catalyst facilitates the interaction between the aqueous permanganate oxidant and the organic toluene derivative, enabling a smooth and high-yielding oxidation.

This application note provides a detailed protocol and mechanistic insights into the use of a phase transfer catalyst in a crucial step for the synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.

Mechanistic Insight: The Role of the Phase Transfer Catalyst

The core principle of PTC in this synthesis is the solubilization of the permanganate anion (MnO₄⁻) in the organic phase. A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), is a commonly employed catalyst for this purpose.[4][5] The lipophilic butyl groups of the tetrabutylammonium cation (Q⁺) allow it to be soluble in the organic phase, while its positive charge enables it to form an ion pair with the permanganate anion from the aqueous phase.

The catalytic cycle can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase KMnO4 K⁺ MnO₄⁻ QBr_aq Q⁺ Br⁻ KMnO4->QBr_aq Ion Exchange KBr K⁺ Br⁻ QBr_aq->KBr QMnO4_org Q⁺ MnO₄⁻ QBr_aq->QMnO4_org Phase Transfer Toluene 2-Fluoro-4-nitrotoluene Product 2-Fluoro-4-nitrobenzoic acid Toluene->Product QMnO4_org->Toluene Oxidation QBr_org Q⁺ Br⁻ Product->QBr_org Regeneration QBr_org->QBr_aq Return to Aqueous Phase

Caption: Phase transfer catalytic cycle for the oxidation of 2-fluoro-4-nitrotoluene.

Causality behind the cycle:

  • Ion Exchange: In the aqueous phase, the phase transfer catalyst, Tetrabutylammonium Bromide (Q⁺Br⁻), exchanges its bromide anion for the permanganate anion from potassium permanganate (KMnO₄).

  • Phase Transfer: The newly formed ion pair, tetrabutylammonium permanganate (Q⁺MnO₄⁻), is now soluble in the organic phase due to the lipophilic nature of the tetrabutylammonium cation. It migrates across the phase boundary.

  • Oxidation: In the organic phase, the permanganate ion, now "naked" and highly reactive, readily oxidizes the methyl group of 2-fluoro-4-nitrotoluene to a carboxyl group, forming 2-fluoro-4-nitrobenzoic acid.

  • Catalyst Regeneration: After the oxidation, the catalyst, now likely in the form of Q⁺Br⁻ again (after interaction with bromide ions potentially present), returns to the aqueous phase to begin another cycle. This catalytic nature means only a small amount of the phase transfer catalyst is required.[6]

Experimental Protocol: A Three-Step Synthesis

The synthesis of 4-Amino-2-fluoro-N-methyl-benzamide is efficiently carried out in three main steps, with the phase transfer catalyzed oxidation being the critical initial step.

Step 1: Phase Transfer Catalyzed Oxidation of 2-Fluoro-4-nitrotoluene

This step converts the starting material into the key carboxylic acid intermediate.

Materials:

  • 2-Fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB) or a similar phase transfer catalyst (e.g., triethyl benzyl ammonia chloride, tetrabutylammonium chloride).[4]

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-fluoro-4-nitrotoluene, water, and an aqueous solution of sodium hydroxide.

  • Add the phase transfer catalyst (e.g., TBAB). The mass ratio of 2-fluoro-4-nitrotoluene to the phase transfer catalyst is typically between 5:1 and 10:1.[4]

  • Heat the mixture to a temperature between 75°C and 95°C with vigorous stirring.[4]

  • Slowly add potassium permanganate to the heated mixture over a period of time.

  • Maintain the reaction at 80-95°C for 6-18 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-fluoro-4-nitrotoluene is completely consumed.

  • Once the reaction is complete, filter the hot mixture to remove manganese dioxide (MnO₂) byproduct.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 2-4.[4]

  • A pale-colored precipitate of 2-fluoro-4-nitrobenzoic acid will form. Allow it to stand, then collect the solid by filtration and dry. A yield of approximately 74% can be expected.[1]

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid

This step converts the carboxylic acid to the corresponding N-methyl amide.

Materials:

  • 2-Fluoro-4-nitrobenzoic acid (from Step 1)

  • Thionyl chloride (SOCl₂)

  • An appropriate organic solvent (e.g., dichloromethane, toluene)

  • A chlorination catalyst (e.g., a few drops of DMF)

  • Methylamine gas or solution

Procedure:

  • Suspend the 2-fluoro-4-nitrobenzoic acid in the organic solvent in a reaction vessel.

  • Add the chlorination catalyst.

  • Slowly add thionyl chloride to the mixture.

  • Heat the reaction mixture to reflux (typically 40-85°C) for 3-5 hours to form the acyl chloride.[4]

  • Cool the reaction mixture to -5 to 0°C in an ice-salt bath.

  • Bubble methylamine gas through the solution or add a methylamine solution while maintaining the temperature below 0°C until the solution becomes alkaline.

  • Continue the reaction for 1-2 hours.[4]

  • Remove the organic solvent under reduced pressure.

  • Add water to the residue, stir, and collect the resulting white solid of 2-fluoro-4-nitro-N-methyl-benzamide by filtration. Dry the product. This step typically proceeds with a high yield of around 95%.[1]

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amino group.

Materials:

  • 2-Fluoro-4-nitro-N-methyl-benzamide (from Step 2)

  • Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w)

  • An appropriate solvent (e.g., methanol, ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 2-fluoro-4-nitro-N-methyl-benzamide in the chosen solvent in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (the pressure will depend on the specific equipment).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, 4-Amino-2-fluoro-N-methyl-benzamide. This hydrogenation step is very efficient, with yields often exceeding 98%.[1][4]

Data Summary and Optimization

The use of a phase transfer catalyst is critical for the efficiency of the first step. The choice of catalyst and reaction conditions can be optimized for yield and purity.

ParameterConditionExpected OutcomeRationale
Phase Transfer Catalyst Tetrabutylammonium Bromide (TBAB)High reaction rate and yieldEfficiently transfers permanganate to the organic phase.[5][6]
Oxidation Temperature 80-95 °CComplete reaction in a reasonable timeframeBalances reaction rate with potential side reactions.[4]
Solvent for Amidation DichloromethaneGood solubility of reactants, easy to removeFacilitates the reaction and simplifies workup.
Reduction Catalyst 5% Pd/CHigh yield and purity of the final productHighly effective for the reduction of aromatic nitro groups.[1]

Workflow Visualization

The overall synthetic workflow can be summarized in the following diagram:

Synthesis_Workflow Start Start: 2-Fluoro-4-nitrotoluene Step1 Step 1: PTC Oxidation (KMnO₄, TBAB, NaOH, H₂O) Start->Step1 Intermediate1 2-Fluoro-4-nitrobenzoic acid Step1->Intermediate1 Step2 Step 2: Amidation (SOCl₂, Methylamine) Intermediate1->Step2 Intermediate2 2-Fluoro-4-nitro-N-methyl-benzamide Step2->Intermediate2 Step3 Step 3: Reduction (H₂, Pd/C) Intermediate2->Step3 End Final Product: 4-Amino-2-fluoro-N-methyl-benzamide Step3->End

Caption: Overall synthetic workflow for 4-Amino-2-fluoro-N-methyl-benzamide.

Conclusion

The application of phase transfer catalysis is a powerful and indispensable tool in the synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. It effectively overcomes the challenge of immiscible reactants in the initial oxidation step, leading to a robust, high-yielding, and scalable process. The subsequent amidation and reduction steps are standard and efficient transformations. This detailed protocol provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate with high purity and in excellent overall yield.

References

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.).
  • Banik, B. K., Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5943. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved January 23, 2026, from [Link]

  • Bioman Explains. (2021, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]

  • Banik, B. K., Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved January 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved January 23, 2026, from [Link]

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The Synthetic Pathway of Enzalutamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enzalutamide (marketed as Xtandi®) is a potent second-generation non-steroidal androgen receptor (AR) inhibitor.[1] It has become a cornerstone in the treatment of metastatic castration-resistant prostate cancer (CRPC).[2][3][4][5] Enzalutamide exerts its therapeutic effect by targeting multiple steps in the androgen receptor signaling pathway.[6] It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and disrupts the interaction of the AR with DNA.[6] This multi-faceted mechanism of action leads to the induction of apoptosis in prostate cancer cells and a reduction in tumor volume.[6][7] Given its clinical significance, a robust and efficient synthetic route is paramount for its production. This application note provides a detailed overview of a common and practical synthetic pathway for Enzalutamide, including key intermediates and step-by-step protocols.

Overview of Synthetic Strategies

Several synthetic routes for Enzalutamide have been reported, with many aiming to improve yield, reduce the use of hazardous reagents, and streamline the overall process for industrial-scale production.[1][8] A prevalent and efficient strategy involves the coupling of two key fragments: a substituted phenyl isothiocyanate and an amino acid derivative. This approach is favored for its convergence and overall efficiency.

This guide will focus on a widely adopted five-step synthesis, which has been shown to produce Enzalutamide in high purity and yield.[7][8] The key transformations in this pathway include:

  • Formation of a key benzamide intermediate.

  • Coupling with an amino acid derivative.

  • Esterification of the resulting acid.

  • Cyclization to form the thiohydantoin core.

  • Final amidation to yield Enzalutamide.

Visualizing the Pathway: The Synthesis of Enzalutamide

Enzalutamide_Synthesis cluster_0 Key Intermediates A 4-Bromo-2-fluorobenzoic acid B Methyl 4-bromo-2-fluorobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-((4-bromo-2-fluorophenyl)amino)-2-methylpropanoate B->C Ullmann Coupling (Methyl 2-amino-2-methylpropanoate, CuI, L-proline, K2CO3) D Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate C->D Methylamination (MeNH2, Pd catalyst) E Enzalutamide D->E Cyclization (with G, DIEA) F 4-Amino-2-(trifluoromethyl)benzonitrile G 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile F->G Thiophosgene or equivalent

Caption: A common synthetic route to Enzalutamide.

Detailed Synthetic Protocols

This section provides a step-by-step guide for the synthesis of Enzalutamide, focusing on a practical and scalable five-step process.

Part 1: Synthesis of Key Intermediates

A crucial component of the Enzalutamide synthesis is the preparation of two key intermediates: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile and Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate .

This intermediate provides the core structure that will ultimately form one side of the thiohydantoin ring.

  • Starting Material: 4-Amino-2-(trifluoromethyl)benzonitrile.[9][10][11]

  • Rationale: This commercially available starting material possesses the necessary trifluoromethyl and cyano groups in the correct positions. The amino group serves as a handle for conversion to the isothiocyanate.

  • Protocol:

    • Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in a suitable solvent such as dichloromethane or toluene.

    • Add a thiocarbonylating agent. While thiophosgene is effective, its high toxicity has led to the development of safer alternatives.[2] One such alternative is the use of 1,1'-thiocarbonyldiimidazole (TCDI) or a two-step procedure involving the formation of a dithiocarbamate salt followed by reaction with an activating agent like bis(trichloromethyl) carbonate (triphosgene).[2]

    • If using thiophosgene, add it dropwise to the solution at a controlled temperature (typically 0-5 °C) in the presence of a base like triethylamine or calcium carbonate.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with water or a mild aqueous base.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

    • The crude product can be purified by column chromatography on silica gel if necessary.

This intermediate forms the other part of the final Enzalutamide molecule.

  • Starting Material: 4-Bromo-2-fluorobenzoic acid.

  • Rationale: This starting material provides the fluorinated benzene ring and a carboxylic acid group that can be readily converted to the final methylcarbamoyl group. The bromine atom allows for a subsequent coupling reaction.

  • Protocol:

    • Esterification: Convert 4-bromo-2-fluorobenzoic acid to its methyl ester by reacting it with methanol in the presence of a catalytic amount of sulfuric acid under reflux.[8]

    • Ullmann Coupling: Couple the resulting methyl 4-bromo-2-fluorobenzoate with methyl 2-amino-2-methylpropanoate. This reaction is typically catalyzed by a copper(I) source, such as copper(I) iodide, in the presence of a ligand like L-proline and a base such as potassium carbonate.[8] The reaction is usually carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    • Methylamination: The bromine on the aromatic ring is then replaced with a methylamino group. This can be achieved through a palladium-catalyzed cross-coupling reaction with methylamine.

    • Purification: The resulting product, methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate, is purified by crystallization or column chromatography.

Part 2: Final Assembly of Enzalutamide

The final step involves the cyclization of the two key intermediates to form the thiohydantoin ring of Enzalutamide.

  • Reactants: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile and Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate.

  • Rationale: The nucleophilic amino group of the amino acid derivative attacks the electrophilic carbon of the isothiocyanate, initiating a cascade of reactions that leads to the formation of the five-membered thiohydantoin ring.

  • Protocol:

    • Dissolve methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate in a suitable aprotic solvent such as isopropanol, ethyl acetate, or acetonitrile.[12]

    • Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to the solution.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to facilitate the cyclization.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within a few hours.

    • Upon completion, cool the reaction mixture to room temperature and add an anti-solvent like diisopropyl ether to induce precipitation of the crude Enzalutamide.[12]

    • Filter the solid, wash with a suitable solvent, and dry under vacuum to obtain the crude product.

Purification of Enzalutamide

The final purity of the active pharmaceutical ingredient (API) is critical. Several methods can be employed to purify Enzalutamide to >99.5% purity.[13][14]

  • Recrystallization: The crude Enzalutamide can be recrystallized from a variety of solvents, including isopropanol, ethyl acetate, methanol, or a mixture of solvents like isopropanol and diisopropyl ether.[12][14]

  • Column Chromatography: For smaller scale purifications or to remove stubborn impurities, column chromatography on silica gel using a solvent system such as dichloromethane/acetone or ethyl acetate/heptane can be effective.[13][14]

  • Acid Wash: A simple and effective purification method involves stirring the crude Enzalutamide in dilute hydrochloric acid, followed by filtration and washing with water.[14]

Summary of Key Synthetic Steps

StepStarting MaterialsKey ReagentsProductTypical Yield (%)Typical Purity (%)
1 4-Amino-2-(trifluoromethyl)benzonitrileThiophosgene or equivalent4-Isothiocyanato-2-(trifluoromethyl)benzonitrile85-95>98
2 4-Bromo-2-fluorobenzoic acid, Methyl 2-amino-2-methylpropanoateH2SO4, CuI, L-proline, K2CO3Methyl 2-((4-bromo-2-fluorophenyl)amino)-2-methylpropanoate70-80>97
3 Methyl 2-((4-bromo-2-fluorophenyl)amino)-2-methylpropanoateMethylamine, Pd catalystMethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate65-75>98
4 Intermediates from steps 1 & 3DIEACrude Enzalutamide80-90>95
5 Crude EnzalutamideIsopropanol/Diisopropyl ether or HClPure Enzalutamide90-98 (after purification)>99.5

Concluding Remarks

The synthetic pathway outlined in this application note represents a robust and scalable method for the preparation of Enzalutamide. By understanding the rationale behind each step and adhering to the detailed protocols, researchers and drug development professionals can confidently synthesize this important therapeutic agent with high yield and purity. The avoidance of highly toxic reagents where possible and the implementation of efficient purification strategies are key considerations for a successful and safe synthesis.

References

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  • Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PubMed. [Link]

  • BC Cancer Protocol Summary for Palliative Therapy for Metastatic Castration Resistant Prostate Cancer Using Enzalutamide. [Link]

  • CAS No : 1289942-66-0 | Product Name : 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic Acid | Pharmaffiliates. [Link]

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The Strategic Integration of Fluorinated Benzamides in Modern Anti-Cancer Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Benzamide Scaffolds for Oncology

The deliberate incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, and its application in the development of anti-cancer agents is particularly noteworthy. Fluorine's unique properties—including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2] When integrated into the versatile benzamide scaffold, a common motif in many bioactive compounds, these effects can be leveraged to create highly potent and selective anti-cancer drugs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of fluorinated benzamides in oncology. We will delve into their diverse mechanisms of action, from inhibiting critical DNA repair pathways to modulating epigenetic landscapes and disrupting cytoskeletal dynamics. The protocols herein are presented not merely as a sequence of steps but with an emphasis on the underlying scientific rationale, empowering researchers to understand, adapt, and troubleshoot these advanced methodologies.

I. Fluorinated Benzamides as PARP Inhibitors: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately leading to cell death through a concept known as synthetic lethality.[4] Many potent PARP inhibitors feature a benzamide core, which mimics the nicotinamide moiety of the PARP substrate NAD+.[5] Fluorination of this scaffold can enhance binding affinity and improve pharmacokinetic properties.

Mechanism of Action: PARP Inhibition Signaling Pathway

The inhibition of PARP-1 by a fluorinated benzamide disrupts the BER pathway. This disruption is particularly cytotoxic to cancer cells harboring BRCA mutations, which are deficient in the homologous recombination repair of double-strand breaks.

PARP_Inhibition Mechanism of PARP Inhibition by Fluorinated Benzamides cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Therapeutic Intervention cluster_Cell_Fate Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Recruits repair proteins PARP_Inhibition PARP-1 Trapping & Inhibition PARP1->PARP_Inhibition Fluorinated_Benzamide Fluorinated Benzamide (e.g., Olaparib analog) Fluorinated_Benzamide->PARP1 Competes with NAD+ Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse Unrepaired SSBs DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination (HR) Repair (Deficient) DSB->HR_Repair Apoptosis Apoptosis in BRCA-deficient cells HR_Repair->Apoptosis Repair Failure

Caption: PARP inhibition pathway in BRCA-deficient cancer cells.

Protocol 1: Synthesis of a Fluorinated Benzamide PARP Inhibitor (Olaparib Analog)

This protocol outlines a synthetic route to a key intermediate of Olaparib, a clinically approved PARP inhibitor, showcasing the formation of the fluorobenzamide moiety.

Rationale: This multi-step synthesis employs a convergent strategy, preparing two key fragments that are then coupled. The final step involves a reaction that is sensitive to conditions, and the use of an ionic liquid catalyst can improve yield and purity.[3]

Materials:

  • o-Fluorobenzoic acid methyl ester

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Cyclopropanecarbonyl-piperazine

  • Bromobenzene

  • Potassium tert-butoxide

  • [Emim]Cl-AlCl3 ionic liquid

  • Dichloromethane (DCM), Chloroform, Toluene

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of Compound 2 (Fluorobenzamide intermediate)

  • To a solution of o-fluorobenzoic acid methyl ester (0.06 mol) and DMAP (0.0066 mol) in 100 mL of DCM, add DIC (0.06 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to 45-50°C and add 1-cyclopropanecarbonyl-piperazine (0.06 mol).

  • Continue stirring at this temperature for 9-10 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and stir for 45 minutes.

  • Filter the mixture and wash the filtrate with water (3 x 50 mL).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the solid product (Compound 2).

Step 2: Synthesis of Compound 5 (Phthalazinone intermediate)

  • This step involves the reaction of bromobenzene with a suitable phthalazinone precursor in the presence of potassium tert-butoxide. The specific precursor is not detailed in the provided search results but is a known starting material for Olaparib synthesis.

Step 3: Coupling to form Olaparib

  • Prepare the [Emim]Cl-AlCl3 ionic liquid by slowly adding AlCl3 (0.15 mol) to [Emim]Cl (0.1 mol) under a nitrogen atmosphere and stirring at 40°C for 3 hours.[3]

  • Mix Compound 5 (0.024 mol) with the ionic liquid (0.034 mol) and heat to 50-55°C with stirring.

  • Slowly add Compound 2 (0.02 mol) dropwise over 30 minutes.

  • Continue the reaction for 3-4 hours.

  • Cool to room temperature, allowing the product and ionic liquid to separate.

  • Extract the product layer with chloroform, wash with toluene, and filter.

  • Dry the product under reduced pressure to obtain Olaparib.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP Inhibition Assay (Fluorometric)

Rationale: This assay quantifies PARP activity by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. A fluorometric readout provides high sensitivity and a wide dynamic range.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Fluorinated benzamide inhibitor (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • Fluorogenic HRP substrate

  • Assay buffer (containing activated DNA)

  • Stop buffer

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the fluorinated benzamide inhibitor in the assay buffer.

  • Add 25 µL of the inhibitor dilutions to the histone-coated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 25 µL of diluted PARP-1 enzyme to all wells except the negative control.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the PARP cocktail (containing biotinylated NAD+ and activated DNA).

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times.

  • Add 100 µL of the fluorogenic HRP substrate to each well.

  • Incubate in the dark for 15-30 minutes.

  • Add 100 µL of stop buffer.

  • Read the fluorescence intensity using a plate reader (e.g., excitation/emission ~530/590 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

II. Fluorinated Benzamides as Histone Deacetylase (HDAC) Inhibitors: Epigenetic Modulation in Cancer Therapy

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. The overexpression of certain HDACs is a hallmark of many cancers. HDAC inhibitors (HDACis) promote histone hyperacetylation, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. Benzamide-based HDACis are a significant class of these inhibitors, and fluorination can enhance their potency and isoform selectivity.[1]

Mechanism of Action: HDAC Inhibition Signaling Pathway

Fluorinated benzamide HDAC inhibitors block the deacetylation of histones and other proteins, leading to the activation of tumor suppressor genes and the induction of apoptosis through both intrinsic and extrinsic pathways.

HDAC_Inhibition Mechanism of HDAC Inhibition by Fluorinated Benzamides cluster_Epigenetics Chromatin Regulation cluster_Inhibition Therapeutic Intervention cluster_Cellular_Response Cellular Outcome HDAC Histone Deacetylase (HDAC) Chromatin_Closed Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin_Closed Deacetylation HDAC_Inhibition HDAC Inhibition HDAC->HDAC_Inhibition Histones Acetylated Histones Histones->HDAC Acetylation by HATs Fluorinated_Benzamide_HDACi Fluorinated Benzamide HDACi Fluorinated_Benzamide_HDACi->HDAC Blocks active site Chromatin_Open Relaxed Chromatin (Transcriptional Activation) HDAC_Inhibition->Chromatin_Open Histone Hyperacetylation Tumor_Suppressors Activation of Tumor Suppressor Genes (e.g., p21) Chromatin_Open->Tumor_Suppressors Apoptosis_Induction Induction of Apoptosis (Intrinsic & Extrinsic Pathways) Chromatin_Open->Apoptosis_Induction Upregulation of pro-apoptotic genes Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Induction

Caption: HDAC inhibition pathway leading to anti-cancer effects.

Protocol 3: Synthesis of a Fluorinated Benzamide HDAC Inhibitor

This protocol describes the synthesis of a novel benzamide-based HDAC inhibitor, where fluorine can be incorporated into the "cap" region.

Rationale: This synthesis involves a standard amide coupling reaction. The use of thionyl chloride to form the acid chloride in situ is a common and effective method for activating the carboxylic acid for reaction with the amine.[6]

Materials:

  • Substituted benzoic acid (can be fluorinated)

  • Thionyl chloride

  • Dry Dimethylformamide (DMF)

  • Dry Dichloromethane (DCM)

  • Substituted aniline (can be fluorinated)

  • Triethylamine

  • Standard workup and purification reagents

Procedure:

  • Suspend the benzoic acid derivative (1 mmol) in dry DCM (20 mL).

  • Add thionyl chloride (1.2 mmol) and a catalytic amount of dry DMF.

  • Reflux the mixture for 5 hours.

  • Evaporate the excess thionyl chloride and DMF under reduced pressure.

  • Dissolve the resulting benzoyl chloride in dry DCM.

  • To a separate flask, dissolve the aniline derivative (1 mmol) and triethylamine (1.2 mmol) in dry DCM.

  • Add the benzoyl chloride solution dropwise to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Characterization:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: In Vitro HDAC Inhibition Assay (Fluorometric)

Rationale: This is a homogeneous assay that measures the activity of HDAC enzymes using a fluorogenic substrate. The fluorescence signal is directly proportional to the enzyme activity, and its reduction indicates inhibition. Fluorometric assays are generally preferred for their high sensitivity and suitability for high-throughput screening.[7]

Materials:

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • Fluorogenic HDAC substrate

  • Fluorinated benzamide inhibitor (dissolved in DMSO)

  • Assay buffer

  • Developer solution (containing a protease like trypsin)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the fluorinated benzamide inhibitor in the assay buffer.

  • In a 96-well black plate, add the inhibitor dilutions.

  • Add the diluted HDAC enzyme to each well and incubate for at least 5 minutes at room temperature.[6]

  • Initiate the reaction by adding the fluorogenic substrate (final concentration ~20 µM).[6]

  • Incubate for 30-90 minutes (time depends on the specific HDAC isoform) at 37°C.[6]

  • Stop the reaction by adding the developer solution.

  • Incubate for 1 hour at 37°C to allow for the development of the fluorescent signal.[6]

  • Measure the fluorescence intensity with an excitation wavelength of ~380 nm and an emission wavelength of ~430 nm.[6]

  • Normalize the fluorescence intensities with the uninhibited reaction as 100% and the reaction without enzyme as 0%.

  • Calculate the IC50 value from the dose-response curve.

III. Fluorinated Benzamides as Kinase Inhibitors: Targeting Oncogenic Signaling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling cell growth, proliferation, and survival.[8] Aberrant kinase activity is a common driver of cancer.[8] Small molecule kinase inhibitors, many of which incorporate a benzamide or a related pharmacophore, are designed to compete with ATP for binding to the kinase active site.[9] Fluorination can be strategically employed to enhance binding affinity, selectivity, and metabolic stability.[1]

Mechanism of Action: EGFR Kinase Inhibition Signaling Pathway

As an example, this diagram illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often dysregulated in cancer.

EGFR_Inhibition Mechanism of EGFR Kinase Inhibition by Fluorinated Benzamides cluster_Activation EGFR Activation cluster_Inhibition Therapeutic Intervention cluster_Downstream Downstream Signaling & Outcome EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Kinase_Inhibition Kinase Inhibition RAS_RAF_MAPK RAS-RAF-MAPK Pathway Autophosphorylation->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT Fluorinated_Benzamide_KI Fluorinated Benzamide Kinase Inhibitor Fluorinated_Benzamide_KI->Autophosphorylation Competes with ATP ATP ATP ATP->Autophosphorylation Block Signaling Blocked Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Block->RAS_RAF_MAPK Inhibits Block->PI3K_AKT Inhibits

Caption: EGFR signaling pathway and its inhibition by a small molecule inhibitor.

Protocol 5: In Vitro Kinase Inhibition Assay (Generic)

Rationale: This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase. The choice of detection method (e.g., radiometric, fluorescence-based) will depend on the specific kinase and available reagents.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • Fluorinated benzamide inhibitor

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled for other formats)

  • Kinase reaction buffer

  • Detection reagents (e.g., phosphocellulose paper for radiometric assay, or antibody-based detection for ELISA or fluorescence-based assays)

Procedure:

  • Prepare serial dilutions of the fluorinated benzamide inhibitor.

  • In a reaction tube or well, combine the kinase, peptide substrate, and inhibitor in the kinase reaction buffer.

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Calculate the percent inhibition and determine the IC50 value.

IV. General In Vitro and In Vivo Evaluation Protocols

Protocol 6: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a widely used, robust, and cost-effective method for initial cytotoxicity screening.[10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Fluorinated benzamide compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the fluorinated benzamide compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 7: In Vivo Xenograft Tumor Model

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for evaluating the in vivo efficacy of anti-cancer therapeutics.[11] The choice of mouse strain and implantation site should be carefully considered to best model the human disease.[12]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Fluorinated benzamide compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Appropriate animal handling and surgical equipment

Procedure:

  • Harvest cancer cells from culture and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

  • Administer the fluorinated benzamide compound to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). Administer vehicle to the control group.

  • Measure tumor volume with calipers 2-3 times per week.[11]

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

V. Data Presentation

Table 1: In Vitro Anti-proliferative Activity of Representative Fluorinated Benzamides
Compound IDTargetCancer Cell LineIC50 (µM)
FB-PARPi-1 PARPMDA-MB-436 (Breast, BRCA1 mut)0.05
FB-PARPi-1 PARPHeLa (Cervical)1.2
FB-HDACi-1 HDAC1/2HCT116 (Colon)0.25
FB-HDACi-1 HDAC1/2U937 (Leukemia)0.15
FB-EGFRi-1 EGFRA549 (Lung)0.8
FB-EGFRi-1 EGFRMCF-7 (Breast)>10

Data is hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of a Fluorinated Benzamide in a Xenograft Model
Treatment GroupDosing ScheduleMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)
Vehicle Control Daily, p.o.1500 ± 250-
Fluorinated Benzamide (30 mg/kg) Daily, p.o.600 ± 15060

Data is hypothetical and for illustrative purposes.

Conclusion

The strategic use of fluorine in the design of benzamide-based anti-cancer agents offers a powerful approach to enhance their therapeutic potential. By modulating key pharmacological properties, fluorination has contributed to the development of potent and selective inhibitors of diverse oncogenic targets. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis, evaluation, and optimization of novel fluorinated benzamide drug candidates. A thorough understanding of the underlying mechanisms and the rationale behind the experimental design is crucial for the successful translation of these promising compounds from the laboratory to the clinic.

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The Pharmacological Potential of Benzamide Analogues: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The benzamide scaffold represents a privileged structure in medicinal chemistry, a testament to its remarkable versatility and profound impact on drug discovery. From managing the complexities of psychosis to combating the unchecked proliferation of cancer cells, benzamide analogues have consistently demonstrated a broad and potent range of pharmacological activities. This guide is crafted for researchers, scientists, and drug development professionals who seek to harness the therapeutic potential of this remarkable chemical entity. Herein, we move beyond a mere recitation of facts, delving into the causality behind experimental design and providing field-proven insights to empower your research endeavors. Our exploration will be grounded in the principles of scientific integrity, offering self-validating protocols and a comprehensive framework for the rational design and evaluation of novel benzamide-based therapeutics.

The Benzamide Core: A Foundation for Diverse Pharmacology

The simple yet elegant structure of benzamide, a benzoic acid amide, provides a versatile template for chemical modification. The ability to readily introduce a wide array of substituents on both the aromatic ring and the amide nitrogen allows for the fine-tuning of physicochemical properties and the exploration of diverse biological targets. This inherent modularity is a key reason for the enduring success of benzamides in medicinal chemistry.[1]

The amide bond itself is a critical feature, contributing to the structural rigidity and hydrogen bonding capabilities of these molecules, which are essential for target recognition and binding.[2] The diverse pharmacological landscape of benzamide analogues is a direct consequence of this structural adaptability, enabling interactions with a wide array of biological macromolecules.

Therapeutic Frontiers of Benzamide Analogues

Benzamide derivatives have made significant inroads into various therapeutic areas, with several compounds achieving clinical success. Their applications span a wide spectrum of diseases, underscoring the broad utility of this chemical class.[1][2]

Antipsychotic Activity: Modulating Dopaminergic Pathways

A prominent class of benzamide analogues exhibits potent antipsychotic properties, primarily through the antagonism of dopamine D2 receptors.[3] Drugs like amisulpride and sulpiride are cornerstones in the management of schizophrenia, effectively alleviating both positive and negative symptoms.[3] Their mechanism involves the blockade of postsynaptic D2 receptors in the mesolimbic and mesocortical pathways of the brain.[4]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Benzamide Analogues

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_protein G-protein (Gi/o) D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Signaling cAMP->Downstream Modulates Benzamide Benzamide Antagonist Benzamide->D2_Receptor Blocks

Caption: Antipsychotic benzamides block dopamine D2 receptors, inhibiting downstream signaling.

Anticancer Potential: A Multifaceted Approach

The application of benzamide analogues in oncology is a rapidly evolving field. These compounds exert their anticancer effects through various mechanisms, including:

  • Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives act as HDAC inhibitors, leading to chromatin remodeling, cell cycle arrest, and apoptosis in cancer cells.[5]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamide itself is a known inhibitor of PARP, an enzyme crucial for DNA repair. This property is being exploited to develop novel anticancer agents that can induce synthetic lethality in tumors with specific DNA repair deficiencies.

  • Tubulin Polymerization Inhibition: Some N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.

Neuroprotection: Shielding Neurons from Damage

Recent studies have highlighted the neuroprotective potential of benzamide analogues, particularly in the context of ischemic stroke.[6] The mechanism often involves the modulation of N-methyl-D-aspartate (NMDA) receptor activity and the disruption of protein-protein interactions that contribute to neuronal damage.[6] By interfering with excitotoxic cascades, these compounds offer a promising avenue for the development of therapies for neurodegenerative diseases.

Other Pharmacological Activities

The versatility of the benzamide scaffold extends to a range of other therapeutic applications, including:

  • Analgesic and Anti-inflammatory Effects: Some benzamide derivatives exhibit analgesic and anti-inflammatory properties, with mechanisms that may involve the inhibition of cyclooxygenase (COX) enzymes.[2][7][8][9]

  • Antimicrobial Activity: Benzamide analogues have demonstrated activity against various bacterial and fungal strains, suggesting their potential as novel anti-infective agents.[9]

  • Glucokinase Activation: Certain benzamide derivatives can activate glucokinase, a key enzyme in glucose metabolism, making them potential therapeutic agents for type 2 diabetes.

  • Urease Inhibition: Benzamide-containing compounds have been investigated as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Synthesis of Benzamide Analogues: Protocols and Methodologies

The synthesis of a diverse library of benzamide analogues is fundamental to exploring their structure-activity relationships (SAR). Several robust and versatile methods are available for the formation of the crucial amide bond.

Protocol 1: Classical Synthesis via Acyl Chlorides (Schotten-Baumann Reaction)

This is a widely used and reliable method for synthesizing benzamides from the corresponding benzoic acid.

Step 1: Preparation of Benzoyl Chloride

The conversion of benzoic acid to the more reactive benzoyl chloride is a common initial step.

  • Materials:

    • Substituted Benzoic Acid (1.0 eq)

    • Thionyl Chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride ((COCl)₂) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic N,N-Dimethylformamide (DMF) (a few drops)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted benzoic acid in the chosen anhydrous solvent.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Bond Formation

  • Materials:

    • Substituted Benzoyl Chloride (1.0 eq)

    • Primary or Secondary Amine (1.0-1.2 eq)

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or aqueous Sodium Hydroxide)

    • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Procedure:

    • Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the benzoyl chloride dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water.

    • Perform an aqueous workup to remove impurities, typically involving washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow: Schotten-Baumann Synthesis of Benzamides

G start Start step1 Prepare Benzoyl Chloride (Benzoic Acid + SOCl₂/ (COCl)₂) start->step1 step2 Dissolve Amine & Base start->step2 step4 Add Benzoyl Chloride Dropwise step1->step4 step3 Cool to 0°C step2->step3 step3->step4 step5 Reaction at RT (1-16h) step4->step5 step6 Reaction Quench (Water) step5->step6 step7 Aqueous Workup step6->step7 step8 Dry & Concentrate step7->step8 step9 Purification (Recrystallization/ Chromatography) step8->step9 end Pure Benzamide Analogue step9->end

Caption: A typical workflow for the synthesis of benzamide analogues via the Schotten-Baumann reaction.

Protocol 2: Modern Amide Coupling Reactions

Direct coupling of a carboxylic acid and an amine using a coupling reagent is a milder and often more efficient alternative to the acyl chloride method, particularly for sensitive substrates.

  • Materials:

    • Substituted Benzoic Acid (1.0 eq)

    • Primary or Secondary Amine (1.0-1.2 eq)

    • Coupling Reagent (e.g., HATU, HBTU, BOP, EDC/HOBt) (1.1-1.5 eq)[10][11][12][13]

    • Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

    • Anhydrous Solvent (e.g., DMF, DCM)

  • Procedure:

    • In a round-bottom flask, dissolve the benzoic acid, amine, and coupling reagent in the anhydrous solvent.

    • Add the base to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous workup as described in Protocol 1.

    • Purify the product as needed.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of benzamides, often leading to higher yields and shorter reaction times.[14][15][16]

  • Materials:

    • Substituted Benzoic Acid (1.0 eq)

    • Amine (2.1 eq)

    • Catalyst (e.g., Ceric Ammonium Nitrate - CAN) (2 mol%)[17]

  • Procedure:

    • In a microwave-safe reaction vessel, combine the benzoic acid, amine, and catalyst.

    • Irradiate the mixture in a microwave reactor at a constant temperature (e.g., 160-165 °C) for a specified time (e.g., 2 hours).[17]

    • After cooling, dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate) and perform an aqueous workup.[17]

    • Remove the solvent under reduced pressure to obtain the pure product.

Pharmacological Evaluation: Key Assays and Protocols

A thorough pharmacological evaluation is essential to characterize the biological activity of newly synthesized benzamide analogues. The following protocols represent key assays for assessing their potential in various therapeutic areas.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the benzamide analogue for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[18]

Data Analysis Workflow: IC50 Determination from MTT Assay

G start Raw Absorbance Data step1 Subtract Blank (Medium Only) start->step1 step2 Calculate % Viability vs. Vehicle Control step1->step2 step3 Log-transform Concentrations step2->step3 step4 Plot % Viability vs. Log(Concentration) step3->step4 step5 Non-linear Regression (Sigmoidal Dose-Response) step4->step5 end Determine IC50 Value step5->end

Caption: A typical data analysis workflow for determining the IC50 value from an MTT assay.

Dopamine D2 Receptor Binding Assay

This assay is crucial for evaluating the affinity of benzamide analogues for the D2 receptor, a key target for antipsychotic drugs.

  • Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-spiperone) that has a high affinity for the D2 receptor. The ability of the test compound to displace the radioligand is a measure of its own affinity for the receptor.[19]

  • Protocol:

    • Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the benzamide analogue.

    • Include a control for non-specific binding by adding a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol).

    • After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[3]

Glucokinase Activation Assay

This assay measures the ability of benzamide analogues to enhance the activity of glucokinase.

  • Principle: A coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate, is used in a subsequent reaction that generates a detectable signal (e.g., NADPH, which can be measured by absorbance or fluorescence).[20]

  • Protocol:

    • In a 96-well plate, combine recombinant human glucokinase, glucose, ATP, and the coupling enzyme (glucose-6-phosphate dehydrogenase) in a suitable buffer.

    • Add a range of concentrations of the benzamide analogue.

    • Initiate the reaction by adding NADP⁺.

    • Monitor the increase in absorbance at 340 nm (for NADPH production) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH production) for each concentration of the test compound.

    • Plot the reaction velocity against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal activation).

    • It is also important to assess the glucose-dependency of the activation, as a desirable glucokinase activator should be more active at higher glucose concentrations to minimize the risk of hypoglycemia.[21][22]

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

Systematic modification of the benzamide scaffold and evaluation of the resulting analogues' biological activity is the cornerstone of rational drug design. SAR studies provide crucial insights into the structural requirements for optimal target engagement and desired pharmacological effects.

Key Areas for Modification and their Impact:

  • Substituents on the Aromatic Ring: The nature, position, and size of substituents on the benzoyl ring can significantly influence activity. For example, in antipsychotic benzamides, specific substitution patterns are crucial for dopamine D2 receptor affinity and selectivity.[14][19]

  • Amide Nitrogen Substituents: The group attached to the amide nitrogen plays a critical role in modulating the compound's properties. In many cases, this is where a side chain containing a basic nitrogen atom is introduced, which is often essential for interacting with the target protein.

  • Conformational Constraints: Introducing conformational rigidity, for instance, by incorporating cyclic structures, can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.[14]

Quantitative Structure-Activity Relationship (QSAR) Table for Benzamide Analogues

Benzamide Analogue Class Target Key Structural Features for Activity Effect of Modification Reference
Antipsychotics Dopamine D2/D3 Receptors- Ortho-methoxy group on the benzoyl ring- Pyrrolidinyl or similar basic side chain- Cis-isomers of certain diamine derivatives show higher affinity than trans-isomers.- N-alkylation of the side chain can modulate affinity and selectivity.[14][19]
Anticancer (HDACi) Histone Deacetylase 1 (HDAC1)- Zinc-binding group (e.g., hydroxamic acid)- Linker region- Cap group- Aromatic ring of the benzamide acts as a suitable linker.- Heterocyclic rings in the cap region can form additional hydrogen bonds.[5]
Antitubercular QcrB- C-5 substitution on the benzamide core- Secondary amide (e.g., methyl amide)- Electron-rich, smaller substituents at the C-5 position are more potent.- Replacing a metabolically labile morpholine group with thiophene or methyl groups improves stability while maintaining potency.[1]
Neuroprotective PSD95-nNOS PPI- Benzyloxy group on the benzamide- Specific substitution patterns on the benzyloxy ring and the amide nitrogen are crucial for improved neuroprotective activity.[6]
Analgesics Cyclooxygenase (COX)- Amino and alkoxy groups on the benzoyl ring- The position and nature of substituents on the N-phenyl ring significantly impact analgesic potency and COX-1 inhibitory activity.[9]

Conclusion and Future Perspectives

The benzamide scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in delivering clinically successful drugs, coupled with its synthetic tractability, ensures its continued relevance in the quest for novel therapeutics. The future of benzamide research will likely focus on the development of highly selective and potent analogues with improved safety profiles. The application of modern drug discovery tools, such as structure-based design and computational modeling, will undoubtedly accelerate the optimization of this remarkable pharmacophore. By understanding the intricate interplay between chemical structure and biological function, as outlined in this guide, researchers can unlock the full therapeutic potential of benzamide analogues and contribute to the development of the next generation of life-changing medicines.

References

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  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). PubMed. Available at: [Link]

  • Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. (2004). PubMed. Available at: [Link]

  • Anti-inflammatory and analgesic amides: new developments. (n.d.). PubMed. Available at: [Link]

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  • How can I calculate IC50 from mtt results? (2015). ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Functional Characterization of Glucokinase Variants to Aid Clinical Interpretation of Monogenic Diabetes. (n.d.). MDPI. Available at: [Link]

  • Making benzoyl chloride. (2024). YouTube. Available at: [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. (n.d.). MDPI. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. (n.d.). PubMed. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]

  • Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. (2025). ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. (n.d.). PubMed. Available at: [Link]

  • Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes. (2025). Diabetes. Available at: [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Available at: [Link]

  • o-CHLOROBENZOYL CHLORIDE. (n.d.). Organic Syntheses. Available at: [Link]

  • Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. (2025). ResearchGate. Available at: [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). MDPI. Available at: [Link]

  • Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis. (2023). Frontiers in Endocrinology. Available at: [Link]

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  • NSAIDs, Opioids, Cannabinoids and the Control of Pain by the Central Nervous System. (2010). MDPI. Available at: [Link]

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  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Available at: [Link]

  • Structure-Based Design of Benzimidazole Sugar Conjugates: Synthesis, SAR and In Vivo Anti-inflammatory and Analgesic Activities. (n.d.). Bentham Science Publisher. Available at: [Link]

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  • Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. (2011). PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-fluoro-N-methylbenzamide. This resource is designed for researchers, chemists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your yields. 4-Amino-2-fluoro-N-methylbenzamide is a crucial intermediate in the synthesis of advanced therapeutic agents, such as the anti-androgen drug Enzalutamide (MDV3100), used in the treatment of metastatic prostate cancer.[1][2][3]

The most common and scalable synthetic route starts from 2-fluoro-4-nitrotoluene and proceeds through a three-step process: oxidation, amidation, and reduction. While this pathway is well-established, achieving a high overall yield requires careful control of reaction parameters and a proactive approach to troubleshooting. This guide is structured to address specific challenges you may encounter at each critical stage of the synthesis.

Troubleshooting Guide: A Step-by-Step Approach to Yield Improvement

This section is organized in a question-and-answer format to directly address potential issues in each of the three core synthetic steps.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

The initial oxidation of the methyl group on 2-fluoro-4-nitrotoluene is a critical step that lays the foundation for the subsequent reactions. A poor yield or impure product at this stage will have a cascading negative effect on the overall synthesis.

Question 1: My oxidation yield is significantly lower than the reported 74%. What are the likely causes and how can I improve it?

Answer: Low yields in this potassium permanganate-based oxidation are often traced back to issues with mass transfer between the aqueous and organic phases, or suboptimal reaction conditions.

  • Causality: The reaction involves an aqueous oxidant (KMnO₄) and an organic substrate (2-fluoro-4-nitrotoluene). Without efficient mixing and transfer of the reactants between the two phases, the reaction will be slow and incomplete.

  • Troubleshooting & Optimization:

    • Phase Transfer Catalyst (PTC): The use of a phase transfer catalyst, such as tetrabutylammonium bromide, is highly recommended to improve the yield of 2-fluoro-4-nitrobenzoic acid.[3] The PTC facilitates the transport of the permanganate ion from the aqueous phase to the organic phase where the reaction occurs.

    • Vigorous Stirring: Ensure your reaction mixture is being stirred vigorously to maximize the interfacial area between the aqueous and organic layers.

    • Temperature Control: The reaction should be maintained at a high temperature, typically between 80-95 °C, to ensure a reasonable reaction rate.[4] Monitor the temperature closely, as excessive heat can lead to side reactions and decomposition of the product.

    • Reaction Time: The reaction can take between 6 to 18 hours.[4] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.[4]

    • pH Control during Work-up: After the reaction is complete and the manganese dioxide byproduct is filtered off, the filtrate should be acidified with concentrated hydrochloric acid to a pH of 2-4 to precipitate the carboxylic acid product.[4] Improper pH adjustment will result in incomplete precipitation and a lower isolated yield.

Experimental Protocol: Optimized Oxidation with Phase Transfer Catalyst

  • To a stirred solution of 2-fluoro-4-nitrotoluene, aqueous sodium hydroxide, and a phase-transfer catalyst, heat the mixture to 75–95 °C.[4]

  • Slowly add potassium permanganate to the heated solution.

  • Maintain the reaction temperature at 80-95 °C for 6-18 hours, monitoring by TLC until the starting material is consumed.[4]

  • Filter the hot reaction mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate and adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the 2-fluoro-4-nitrobenzoic acid.[4]

  • Isolate the solid product by filtration and dry thoroughly.

Step 2: Amide Formation - Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide

This step typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination with methylamine. This two-part process has several potential pitfalls that can impact your yield.

Question 2: I am observing a low yield in the amidation step. What are the critical parameters to check?

Answer: Low yields in this step can stem from incomplete conversion to the acyl chloride, hydrolysis of the acyl chloride, or side reactions during the amination.

  • Causality: The carboxylic acid must be fully converted to the acyl chloride for the subsequent amination to proceed efficiently. The acyl chloride is highly reactive and susceptible to hydrolysis, so anhydrous conditions are paramount.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: The chlorination reaction with thionyl chloride requires strictly anhydrous conditions.[3] Any moisture will consume the thionyl chloride and hydrolyze the acyl chloride product back to the carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Chlorination Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride.[4]

    • Temperature Control during Amination: The reaction of the acyl chloride with methylamine is highly exothermic. The reaction mixture should be cooled to -5 to 0 °C before introducing the methylamine gas or solution.[4] Failure to control the temperature can lead to the formation of byproducts.

    • Stoichiometry of Methylamine: Ensure an adequate excess of methylamine is used to drive the reaction to completion and to neutralize the HCl byproduct generated during the reaction.

    • Monitoring the Reaction: Use TLC to monitor the disappearance of the acyl chloride and the formation of the amide product.

Question 3: My final product from the amidation step is impure. What are the likely side products and how can I avoid them?

Answer: The primary impurity is often the unreacted 2-fluoro-4-nitrobenzoic acid, resulting from incomplete chlorination or hydrolysis of the acyl chloride. Over-amination is generally not an issue in this specific case.

  • Causality: If the initial chlorination is incomplete, the unreacted carboxylic acid will not react with methylamine under these conditions and will need to be removed during purification.

  • Troubleshooting & Optimization:

    • Sufficient Thionyl Chloride: Use a slight excess of thionyl chloride to ensure complete conversion of the carboxylic acid.

    • Reaction Time and Temperature for Chlorination: The reaction with thionyl chloride is typically refluxed for 3-5 hours at 40-85 °C to ensure completion.[4]

    • Purification: After the reaction, the crude product can be purified by recrystallization or by washing with a dilute aqueous base to remove any unreacted carboxylic acid.

Step 3: Reduction of the Nitro Group to Synthesize 4-Amino-2-fluoro-N-methylbenzamide

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation.[5][6]

Question 4: The hydrogenation reaction is slow or incomplete, resulting in a low yield of the final product. How can I optimize this reduction?

Answer: The efficiency of catalytic hydrogenation is highly dependent on the catalyst activity, hydrogen pressure, and the absence of catalyst poisons.

  • Causality: The palladium on carbon (Pd/C) catalyst facilitates the reduction of the nitro group by molecular hydrogen. If the catalyst is inactive or poisoned, the reaction will not proceed.

  • Troubleshooting & Optimization:

    • Catalyst Quality and Loading: Use a fresh, high-quality Pd/C catalyst. The catalyst loading is also important; typically 5-10 mol% is used.

    • Hydrogen Pressure: The reaction can be carried out under atmospheric pressure of hydrogen, but using a slightly elevated pressure (2-20 atm) can significantly increase the reaction rate.[4]

    • Solvent Choice: A variety of organic solvents can be used, such as methanol or ethanol. Ensure the solvent is of high purity.

    • Absence of Catalyst Poisons: Certain functional groups or impurities (e.g., sulfur compounds) can poison the palladium catalyst. Ensure your starting material from the previous step is sufficiently pure.

    • Reaction Time: The hydrogenation can take from 12 to 20 hours to go to completion.[4] Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Catalyst Recovery: After the reaction is complete, the Pd/C catalyst can be recovered by filtration and potentially reused, which is an advantage of this method.[4]

Experimental Protocol: Pd/C Catalytic Hydrogenation

  • In a suitable hydrogenation vessel, dissolve the 2-fluoro-4-nitro-N-methylbenzamide in an appropriate organic solvent.[4]

  • Add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the vessel with hydrogen (2-20 atm) and stir the mixture vigorously at room temperature.[4]

  • Monitor the reaction for 12-20 hours until the starting material is fully consumed.[4]

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-fluoro-N-methylbenzamide, which can be further purified by recrystallization if necessary.

Visualizing the Synthetic Workflow and Troubleshooting

The following diagrams illustrate the overall synthetic pathway and a troubleshooting decision tree for the critical amidation step.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic Acid A->B KMnO4, NaOH, PTC 80-95 °C C 2-Fluoro-N-methyl-4-nitrobenzamide B->C 1. SOCl2, cat. DMF 2. CH3NH2, -5 to 0 °C D 4-Amino-2-fluoro-N-methylbenzamide C->D H2, Pd/C Room Temperature

Caption: Synthetic pathway for 4-Amino-2-fluoro-N-methylbenzamide.

G start Low Yield in Amidation Step q1 Is the starting carboxylic acid pure? start->q1 sol1 Purify starting material by recrystallization. q1->sol1 No q2 Were anhydrous conditions maintained? q1->q2 Yes sol1->q1 sol2 Oven-dry all glassware. Use anhydrous solvents. q2->sol2 No q3 Was the amination temperature controlled? q2->q3 Yes sol2->q2 sol3 Cool to -5 to 0 °C before adding methylamine. q3->sol3 No end Yield Improved q3->end Yes sol3->q3

Caption: Troubleshooting decision tree for the amidation step.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis?

A1: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled properly in a vessel designed for such reactions.

Q2: Can I use a different reducing agent for the final step?

A2: While Pd/C catalytic hydrogenation is a clean and efficient method, other reducing agents like iron powder or tin(II) chloride in acidic media have been used for nitro group reductions. However, these methods often require more extensive work-up procedures to remove metal byproducts and may be less environmentally friendly.[3]

Q3: How can I confirm the identity and purity of my final product?

A3: The structure of 4-Amino-2-fluoro-N-methylbenzamide can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.[1] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by melting point determination.

Q4: What is the reported overall yield for this three-step synthesis?

A4: A total yield of up to 68.2% has been reported for the three-step process starting from 2-fluoro-4-nitrotoluene.[5][6] The final hydrogenation step can achieve yields as high as 98%.[4][5][6]

Summary of Yields at Each Step

StepReactionReagentsReported Yield
1OxidationKMnO₄, PTC~74%[3]
2Amidation1. SOCl₂ 2. CH₃NH₂~95%[3]
3ReductionH₂, Pd/C~98%[3][4][5][6]
Overall ~68.2% [5][6]

By carefully considering the critical parameters outlined in this guide, you can effectively troubleshoot and optimize the synthesis of 4-Amino-2-fluoro-N-methylbenzamide, leading to improved yields and higher purity of this valuable pharmaceutical intermediate.

References

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. (URL: [Link])

  • 4-Amino-2-fluoro-N-methylbenzamide (CAS No: 915087-25-1) API Intermediate Manufacturers - apicule. (URL: [Link])

  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.

Introduction: Understanding the Synthetic Landscape

This compound is a key building block in medicinal chemistry. Its synthesis, while seemingly straightforward, is often plagued by side reactions that can complicate purification and reduce yields. The two primary synthetic routes start from either 2-fluoro-4-methylbenzoic acid or 2-fluoro-4-methylbenzonitrile. Each pathway presents a unique set of challenges. This guide will address these issues in a practical, question-and-answer format to directly resolve problems you may encounter in the lab.

Troubleshooting Guide & FAQs

This section is structured to address the most pressing issues that arise during synthesis.

Part 1: Issues Originating from 2-Fluoro-4-methylbenzoic Acid Amidation

Question 1: My amidation reaction has low conversion, and I'm recovering a significant amount of the starting carboxylic acid. What is causing this?

Answer: This is a common issue often rooted in incomplete activation of the carboxylic acid or deactivation of the coupling reagents.

  • Causality - Inefficient Carboxylic Acid Activation: The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to make it a better electrophile for the amine to attack. If this activation is incomplete, the nucleophilic attack will not proceed efficiently. Standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective but sensitive to reaction conditions.[1]

  • Troubleshooting Steps:

    • Moisture Control: EDCI and other carbodiimides are highly sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction atmosphere (e.g., nitrogen or argon). Water will hydrolyze the activated acid and consume the coupling reagent.

    • Reagent Stoichiometry & Quality: Use a slight excess (1.1-1.2 equivalents) of the coupling agents. Ensure your EDCI and HOBt are not degraded; they should be stored in a desiccator.

    • Temperature and Reaction Time: While many amidations are run at room temperature, some less reactive substrates may require gentle heating (40-50 °C) or extended reaction times (16-24 hours).[1][2] Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

    • Alternative Activation: Consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This creates a much more reactive electrophile. However, this two-step process introduces its own challenges, such as handling the highly reactive and moisture-sensitive acid chloride.

Question 2: I'm observing a significant amount of a urea-based byproduct in my crude reaction mixture. Where is it coming from and how do I prevent it?

Answer: The formation of N-acylurea is a well-known side reaction when using carbodiimide coupling agents like EDCI or DCC.

  • Mechanistic Insight: The carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. In the absence of an efficient nucleophile (your amine), this intermediate can rearrange to a more stable N-acylurea, which is unreactive and often difficult to remove. The presence of HOBt or other additives helps to prevent this by rapidly converting the O-acylisourea to an activated ester, which is less prone to rearrangement.

  • Preventative Measures:

    • Order of Addition: Add the carboxylic acid, coupling agent (EDCI), and additive (HOBt) to the solvent first. Allow them to react for a short period (15-30 minutes) to form the activated ester before adding the amine. This ensures the highly reactive O-acylisourea is trapped before it can rearrange.

    • Use of Additives: Never run a carbodiimide coupling without an additive like HOBt or HATU. These not only suppress the N-acylurea formation but also reduce the risk of racemization if your molecule contains chiral centers.[2]

Part 2: Challenges in 2-Fluoro-4-methylbenzonitrile Hydrolysis

Question 3: I am trying to hydrolyze my nitrile to the amide, but the main product I'm isolating is the carboxylic acid. How can I stop the reaction at the amide stage?

Answer: This is the most critical challenge in this synthetic route. The hydrolysis of a nitrile to an amide is often followed by the hydrolysis of the amide to a carboxylic acid, especially under harsh conditions.[3][4]

  • Causality - Over-hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the amide product. High temperatures and prolonged reaction times will strongly favor the formation of the thermodynamically more stable carboxylate or carboxylic acid.[4]

  • Troubleshooting and Optimization:

    • Milder Reagents: Avoid using concentrated HCl or high concentrations of NaOH. For basic hydrolysis, consider using a milder base like potassium carbonate in a solvent like t-butanol or DMSO. For acidic conditions, a reagent system like concentrated H₂SO₄ in acetic acid at controlled temperatures can sometimes favor the amide.

    • Controlled Temperature and Time: This is paramount. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress frequently (e.g., every 30-60 minutes) using TLC or GC/LC-MS. Quench the reaction as soon as a significant amount of the desired amide has formed, before the carboxylic acid starts to become the major product.

    • Urea-Hydrogen Peroxide (UHP) Method: A very effective method for the partial hydrolysis of nitriles is the use of hydrogen peroxide under basic conditions.[3] The reaction is typically cleaner and easier to control. A common system is UHP and NaOH in aqueous ethanol.

Part 3: General Impurities and Purification Issues

Question 4: My final product shows an impurity with the same mass as my product in the mass spectrum, but it has a different retention time in LC and different chemical shifts in NMR. What could this be?

Answer: You are likely dealing with a positional isomer, most probably 4-fluoro-2-methylbenzamide .

  • Source of Isomerism: This type of impurity often originates from the synthesis of the starting material. For instance, a Friedel-Crafts reaction on m-fluorotoluene can produce a mixture of ortho and para isomers.[5] If the starting 2-fluoro-4-methylbenzoic acid (or nitrile) is contaminated with its 4-fluoro-2-methyl isomer, this impurity will be carried through the entire synthesis.

  • Identification and Removal:

    • Analytical Confirmation: Carefully analyze the ¹H and ¹³C NMR spectra. The aromatic splitting patterns and the fluorine-carbon coupling constants will be different for the two isomers.

    • Purification Strategy: Isomers can be notoriously difficult to separate.

      • Recrystallization: This is the most effective method if a suitable solvent system can be found that selectively crystallizes one isomer. Toluene or ethyl acetate/heptane mixtures are good starting points.[5]

      • Column Chromatography: While possible, it can be challenging on a large scale due to the similar polarities of the isomers. A high-resolution silica gel column with a shallow solvent gradient may be required.

Question 5: My NMR spectrum shows a small peak in the nitrile region (~115-125 ppm in ¹³C NMR) after my synthesis. Did my reaction not go to completion, or is something else happening?

Answer: While it could be unreacted starting material (if you started from the nitrile), it is also possible that your amide product is undergoing dehydration back to the nitrile.

  • Mechanistic Plausibility: The dehydration of a primary amide to a nitrile is a classic organic transformation.[6][7] While it typically requires strong dehydrating agents (e.g., P₂O₅, SOCl₂, POCl₃), it can sometimes occur under harsh thermal conditions, especially if acidic or basic catalysts are present during workup or distillation.[7][8]

  • Prevention:

    • Avoid High Temperatures: Do not use excessive heat during solvent removal or purification. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.

    • Neutral Workup: Ensure the reaction is properly neutralized before concentrating it. Residual acid or base, combined with heat, can promote dehydration.

Core Synthetic Protocols

Here are detailed, optimized protocols for the two main synthetic routes.

Protocol 1: Amidation of 2-Fluoro-4-methylbenzoic Acid via EDCI/HOBt Coupling

This protocol is designed to maximize yield while minimizing the formation of urea byproducts.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-methylbenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Stir the mixture at room temperature until all solids dissolve. Cool the solution to 0 °C using an ice bath. Add EDCI (1.2 eq) portion-wise over 5 minutes.

  • Pre-activation Stir: Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 15 minutes. This allows for the formation of the HOBt-activated ester.

  • Ammonia Addition: Re-cool the mixture to 0 °C. Bubble anhydrous ammonia gas through the solution at a moderate rate, or add a solution of ammonia in an appropriate solvent (e.g., 7N NH₃ in MeOH, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by LC-MS or TLC.

  • Workup:

    • Quench the reaction by adding water.

    • If using DCM, separate the organic layer. Wash with 1M HCl, then saturated NaHCO₃, and finally brine.

    • If using DMF, dilute with a larger volume of ethyl acetate and perform the same aqueous washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography.

Protocol 2: Controlled Hydrolysis of 2-Fluoro-4-methylbenzonitrile

This protocol uses a mild hydrogen peroxide method to favor the formation of the amide over the carboxylic acid.[3]

  • Setup: In a round-bottom flask, dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq) in ethanol or DMSO.

  • Reagent Addition: Add 30% hydrogen peroxide (3.0-5.0 eq). Cool the mixture in an ice bath to below 10 °C.

  • Base Addition: Slowly add an aqueous solution of 2M NaOH or KOH, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction closely by TLC or LC-MS every 30 minutes. The goal is to stop the reaction when the consumption of the starting nitrile is maximized and the formation of the carboxylic acid is still minimal.

  • Workup:

    • Once the desired conversion is reached, cool the mixture in an ice bath and quench the excess hydrogen peroxide by slowly adding an aqueous solution of sodium sulfite until a test with peroxide strips is negative.

    • Acidify the mixture to a neutral pH (~7) with dilute HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic routes and the potential side reactions that can lead to common impurities.

SynthesisPathways cluster_isomer Isomer Contamination Start_Acid 2-Fluoro-4-methylbenzoic Acid Product This compound Start_Acid->Product Amidation (EDCI, NH3) Start_Nitrile 2-Fluoro-4-methylbenzonitrile Start_Nitrile->Product Controlled Hydrolysis (H2O2, NaOH) Impurity_Acid Carboxylic Acid Impurity (Over-hydrolysis) Start_Nitrile->Impurity_Acid Over-hydrolysis Product->Impurity_Acid Harsh Hydrolysis (Strong Acid/Base, Heat) Impurity_Nitrile Nitrile Impurity (Dehydration) Product->Impurity_Nitrile Harsh Dehydration (Heat, Catalysts) Impurity_Isomer Positional Isomer Impurity (e.g., 4-Fluoro-2-methylbenzamide)

Caption: Main synthetic routes and common side reaction pathways.

TroubleshootingFlow Start Problem Encountered Q1 Low Yield / High Starting Material? Start->Q1 Q2 Impurity Detected? Start->Q2 A1_Amide Amidation Route: - Check moisture control - Verify reagent stoichiometry - Adjust temp/time Q1->A1_Amide A1_Nitrile Nitrile Route: - Increase temp/time cautiously - Use stronger base/acid (risk of over-hydrolysis) Q1->A1_Nitrile Q2_Type What kind of impurity? Q2->Q2_Type A2_Isomer Impurity has same mass: - Likely a positional isomer - Check starting material purity - Purify by recrystallization Q2_Type->A2_Isomer Same Mass A2_Acid Higher polarity impurity: - Likely the carboxylic acid - Reduce reaction time/temp - Use milder hydrolysis conditions Q2_Type->A2_Acid More Polar A2_Nitrile Lower polarity impurity: - Likely the nitrile - Avoid high heat during workup - Ensure neutral conditions Q2_Type->A2_Nitrile Less Polar

Caption: A logical workflow for troubleshooting common synthesis issues.

Summary of Potential Impurities

Impurity NameSourceIdentificationPrevention/Removal
2-Fluoro-4-methylbenzoic Acid Incomplete amidation or over-hydrolysis of the nitrile/amide.Higher polarity on TLC/LC. Acidic proton in ¹H NMR.Optimize reaction conditions (time, temp). Use milder hydrolysis reagents. Remove with a basic wash (NaHCO₃).
2-Fluoro-4-methylbenzonitrile Incomplete hydrolysis or dehydration of the amide product.Lower polarity on TLC/LC. Characteristic nitrile peak in IR (~2230 cm⁻¹) and ¹³C NMR (~118 ppm).Ensure complete hydrolysis. Avoid excessive heat during workup.
4-Fluoro-2-methylbenzamide Isomeric impurity in the starting material.Same mass, different retention time. Different aromatic splitting pattern in ¹H NMR.Source high-purity starting materials. Purify by careful recrystallization or chromatography.
N-Acylurea Rearrangement of the O-acylisourea intermediate during carbodiimide coupling.High polarity, often insoluble. Characteristic mass.Use additives like HOBt. Optimize order of reagent addition.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers.
  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal.
  • Hydrolysis of nitriles. Chemguide.
  • Dehydration of Amides to Nitriles: A Review.
  • Dehydration of amides to give nitriles. Master Organic Chemistry.
  • 4-Bromo-2-fluoro-N-methylbenzamide Synthesis. ChemicalBook.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. RSC Advances.

Sources

Technical Support Center: Purification of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 4-Amino-2-fluoro-N-methylbenzamide. As a key intermediate in the synthesis of pharmaceuticals like Enzalutamide, its purity is paramount for successful downstream applications and regulatory compliance.[1] This guide is structured to provide drug development professionals, researchers, and scientists with actionable, field-proven insights into overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of 4-Amino-2-fluoro-N-methylbenzamide that influence purification?

A1: Understanding the physicochemical properties is the foundation of developing a robust purification strategy. Key properties are summarized below.

PropertyValueSignificance for Purification
Molecular Weight 168.17 g/mol [2]Standard molecular weight, suitable for silica gel chromatography and standard filtration techniques.
Appearance White to Off-White Solid[3]Any deviation (e.g., yellow or brown hues) indicates the presence of impurities, often residual nitro-aromatic precursors.
Melting Point 160 - 163°C[3]A sharp melting point within this range is a good indicator of high purity. A broad or depressed range suggests impurities.
Solubility Slightly soluble in Chloroform and Methanol.[3]This provides a starting point for selecting solvents for both recrystallization and column chromatography.
pKa 14.12 (Predicted)[3]The presence of the basic amino group allows for potential purification via acid-base extraction to remove non-basic impurities.

Q2: What are the most common impurities found in crude 4-Amino-2-fluoro-N-methylbenzamide?

A2: Impurities typically originate from the synthetic route. A common synthesis involves the hydrogenation of 2-fluoro-4-nitro-N-methylbenzamide.[1][4] Therefore, the most probable impurities include:

  • Unreacted Starting Material: 2-fluoro-4-nitro-N-methylbenzamide. Its presence often imparts a yellow color to the product.

  • Incomplete Reaction Products: Intermediates from partial reduction of the nitro group.

  • Synthesis Precursors: Residuals like 2-fluoro-4-nitrobenzoic acid from earlier steps.[1]

  • Catalyst Residues: Palladium (from Pd/C catalyst) may be present in trace amounts if filtration is incomplete.[4]

Diagram: Origin of Common Impurities

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 2-fluoro-4-nitrotoluene intermediate1 2-fluoro-4-nitrobenzoic acid start->intermediate1 Hydrogenation (Pd/C) intermediate2 2-fluoro-4-nitro-N-methylbenzamide intermediate1->intermediate2 Hydrogenation (Pd/C) imp2 Residual Intermediate 1 intermediate1->imp2 Carryover final_product 4-Amino-2-fluoro-N-methylbenzamide intermediate2->final_product Hydrogenation (Pd/C) imp1 Unreacted Intermediate 2 (Yellow Color) intermediate2->imp1 Incomplete Reduction imp3 Catalyst Residue (Pd) final_product->imp3 Poor Filtration start Crude 4-Amino-2-fluoro- N-methylbenzamide check_purity Assess Purity & Color (TLC, NMR, LCMS) start->check_purity is_discolored Significant Discoloration or Multiple Impurities? check_purity->is_discolored is_minor_impurity Slightly Off-White, Minor Impurities? is_discolored->is_minor_impurity No column_chrom Perform Silica Gel Column Chromatography is_discolored->column_chrom Yes recrystallize_charcoal Recrystallize with Activated Charcoal is_minor_impurity->recrystallize_charcoal Yes recrystallize_simple Perform Standard Recrystallization is_minor_impurity->recrystallize_simple No final_product Pure Product (Verify Purity) column_chrom->final_product recrystallize_charcoal->final_product recrystallize_simple->final_product

Sources

Technical Support Center: Overcoming Challenges in the Hydrogenation of Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the hydrogenation of nitro compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical transformation in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides concise, actionable answers.

Q1: My hydrogenation reaction is sluggish or has completely stalled. What are the primary causes and how can I resolve this?

A1: A stalled or slow reaction is a frequent issue. The root cause often lies with the catalyst, reaction conditions, or the purity of your reagents. A systematic approach is key to diagnosis. First, consider catalyst activity. Catalysts like Palladium on carbon (Pd/C) and Raney® Nickel can deactivate over time or be poisoned by impurities. Ensure your reagents and solvents are free from common catalyst poisons such as sulfur, phosphorus, or even certain nitrogen-containing compounds. If catalyst deactivation is suspected, increasing the catalyst loading incrementally can be a diagnostic step. Next, evaluate your reaction conditions. Hydrogen pressure may be insufficient, especially for less reactive substrates; while many reductions proceed at atmospheric pressure, some may require higher pressures. For transfer hydrogenations, ensure your hydrogen donor (e.g., ammonium formate, hydrazine hydrate) is fresh and used in the correct stoichiometric amount. Temperature is another critical parameter. While some reactions are efficient at room temperature, others require heating to overcome the activation energy barrier. However, be cautious as excessive heat can promote side reactions. Finally, consider mass transfer limitations. In heterogeneous catalysis, efficient stirring is crucial for adequate contact between the substrate, catalyst, and hydrogen source. Increasing the agitation speed can often resolve this.

Q2: I'm observing significant dehalogenation of my starting material. How can I improve chemoselectivity?

A2: Achieving chemoselectivity, particularly with halogenated nitroarenes, is a common challenge. The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a highly active catalyst but is also notorious for causing dehalogenation, especially with aryl bromides and iodides.[1] Raney® Nickel is often a better choice for substrates where dehalogenation is a concern.[2] For highly sensitive substrates, platinum-based catalysts, sometimes modified with additives, can offer improved selectivity. For instance, the use of additives like zinc iodide (ZnI2) has been shown to suppress dehalogenation by potentially blocking highly active catalytic sites.[3] Additionally, modifying reaction conditions can help. Lowering the reaction temperature and hydrogen pressure can often reduce the rate of dehalogenation relative to nitro group reduction. The choice of solvent and the pH of the reaction medium can also influence selectivity.

Q3: My product is discolored, suggesting the formation of byproducts. What are these byproducts and how can I prevent their formation?

A3: Discoloration, often appearing as a deep red or orange hue, typically indicates the formation of azo (R-N=N-R) or azoxy (R-N=N+(O-)-R) compounds. These byproducts arise from the condensation of intermediate species, namely nitrosoarenes and hydroxylamines, which are formed during the reduction of the nitro group. The accumulation of these intermediates is a key factor in byproduct formation. To mitigate this, ensure complete reduction to the desired amine. This can often be achieved by extending the reaction time or increasing the catalyst loading. The addition of vanadium compounds as promoters has been shown to prevent the accumulation of hydroxylamines, leading to purer products.[4] Using a more active catalyst or optimizing reaction conditions (e.g., increasing hydrogen pressure or temperature) can also help to drive the reaction to completion and minimize the formation of these colored impurities.

Q4: What are the primary safety concerns when running a catalytic hydrogenation of a nitro compound?

A4: Safety is paramount in any chemical reaction, and the hydrogenation of nitro compounds presents several specific hazards. Firstly, the reaction is highly exothermic, with a heat of reaction for nitrobenzene to aniline being approximately 560 kJ/mol.[5] This can lead to a rapid temperature increase, potentially causing solvent to boil violently or leading to thermal runaway. Proper temperature control through cooling baths and controlled addition of reagents is crucial, especially on a larger scale. Secondly, many common hydrogenation catalysts, such as Pd/C and Raney® Nickel, are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after being used in a reaction where they are saturated with hydrogen.[6] Always handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and never allow them to dry in the open. Filtration should be done carefully, keeping the catalyst wet with solvent. Finally, hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your reaction setup is properly sealed and that you are working in a well-ventilated fume hood.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, scenario-based approach to troubleshooting common problems.

Guide 1: Incomplete Reaction or Low Yield

Problem: After the expected reaction time, analysis (TLC, HPLC, GC) shows a significant amount of starting material remaining or the presence of intermediates.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Catalyst Deactivation/Poisoning The active sites on the catalyst surface are blocked or altered by impurities (e.g., sulfur, thiols, amines) in the substrate, solvent, or from previous reactions.1. Verify Purity: Ensure all reagents and solvents are of high purity. If necessary, purify the starting material. 2. Increase Catalyst Loading: Incrementally increase the weight percent of the catalyst. 3. Use a Fresh Catalyst: If the catalyst has been used before or is old, replace it with a fresh batch.
Insufficient Hydrogen Availability The rate of reaction is limited by the amount of hydrogen available at the catalyst surface.1. Increase Hydrogen Pressure: For reactions using hydrogen gas, increase the pressure. 2. Check Hydrogen Donor: For transfer hydrogenation, ensure the donor (e.g., ammonium formate) is fresh and in sufficient stoichiometric excess. 3. Improve Agitation: Increase the stirring rate to enhance gas-liquid-solid mass transfer.
Sub-optimal Temperature The reaction temperature is too low to provide sufficient activation energy for the reduction.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Solvent Choice: Ensure the solvent has an appropriate boiling point for the desired reaction temperature.
Poor Substrate Solubility The substrate is not sufficiently dissolved in the chosen solvent, limiting its access to the catalyst surface.1. Change Solvent: Switch to a solvent or co-solvent system in which the substrate is more soluble. 2. Increase Temperature: Higher temperatures can improve the solubility of many compounds.
Formation of Stable Intermediates Electron-withdrawing groups on the aromatic ring can stabilize hydroxylamine intermediates, slowing their further reduction.1. Extend Reaction Time: Continue the reaction for a longer period. 2. Increase Temperature/Pressure: More forcing conditions can help overcome the stability of the intermediate. 3. Add Promoters: Vanadium-doped catalysts can accelerate the reduction of hydroxylamines.[4]
Guide 2: Poor Chemoselectivity (Dehalogenation)

Problem: The desired product is contaminated with a significant amount of the dehalogenated analog.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Highly Active Catalyst Catalysts like Pd/C are very effective at cleaving carbon-halogen bonds, especially C-I and C-Br bonds.[1]1. Switch Catalyst: Change to a less active but more selective catalyst. Raney® Nickel is a common alternative.[2] Platinum-based catalysts or modified catalysts (e.g., Pt-V/C) can also offer better selectivity.[3] 2. Use Catalyst Modifiers: Additives like amines or sulfur compounds can selectively poison the most active sites responsible for dehalogenation. The use of ZnI2 has also been reported to suppress dehalogenation with some catalysts.[3]
Harsh Reaction Conditions High temperature and high hydrogen pressure accelerate both the desired nitro reduction and the undesired dehalogenation.1. Lower Temperature: Conduct the reaction at a lower temperature. 2. Reduce Hydrogen Pressure: Use a lower pressure of hydrogen gas. 3. Consider Transfer Hydrogenation: This method often provides milder conditions that can favor chemoselectivity.
Solvent Effects The solvent can influence the catalyst's surface and the relative rates of competing reactions.1. Solvent Screening: Experiment with different solvents (e.g., ethanol, ethyl acetate, THF) to find one that favors the desired reaction. 2. pH Adjustment: The pH of the reaction medium can impact selectivity. In some cases, the addition of a base can suppress hydrodehalogenation.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common hydrogenation procedures.

Protocol 1: Catalytic Hydrogenation of a Nitroarene using Pd/C and a Hydrogen Balloon

This protocol is a general procedure for the small-scale reduction of a nitroarene.

Materials:

  • Nitroarene (1.0 mmol)

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (or another suitable solvent), 10 mL

  • Three-neck round-bottom flask with a magnetic stir bar

  • Septa

  • Hydrogen balloon

  • Nitrogen/vacuum line

  • Celite for filtration

Procedure:

  • Reaction Setup: Place the nitroarene and the magnetic stir bar in the three-neck flask. Seal the flask with septa.

  • Inerting the System: Connect the flask to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the solvent via syringe through a septum.

  • Catalyst Addition: Briefly remove one septum and add the Pd/C catalyst in one portion under a positive flow of nitrogen. Immediately reseal the flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times. Leave the hydrogen balloon connected to the flask via a needle through a septum.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or HPLC.[7] A common mobile phase for TLC analysis of aromatic amines is a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete, carefully remove the hydrogen balloon and flush the flask with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the Celite is pyrophoric. Do not allow it to dry. Keep it wet with solvent at all times.[8]

  • Product Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

  • Catalyst Quenching: The Celite pad with the catalyst should be carefully quenched by slowly adding it to a large volume of water.[9]

Protocol 2: Transfer Hydrogenation of a Nitroarene using Hydrazine Hydrate

This protocol offers an alternative to using hydrogen gas.

Materials:

  • Nitroarene (1.0 mmol)

  • Catalyst (e.g., 5% Pd/C, Raney® Nickel, or another suitable catalyst), 5-10 mol%

  • Hydrazine hydrate (5-10 mmol)

  • Ethanol (or another suitable solvent), 10 mL

  • Round-bottom flask with a magnetic stir bar and condenser

Procedure:

  • Reaction Setup: In the round-bottom flask, combine the nitroarene, catalyst, and solvent.

  • Addition of Hydrogen Donor: Add the hydrazine hydrate dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Filtration: Filter the mixture through a pad of Celite to remove the catalyst, keeping the filter cake wet.

  • Product Isolation: Wash the Celite pad with the solvent. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography.

Section 4: Data Presentation - Catalyst Comparison

The following table provides a qualitative comparison of common catalysts for the hydrogenation of nitroarenes, highlighting their strengths and weaknesses in different scenarios.

CatalystTypical LoadingAdvantagesDisadvantagesBest Suited For
Palladium on Carbon (Pd/C) 1-10 mol%High activity, versatile for many nitro compounds.Prone to causing dehalogenation, can reduce other functional groups (e.g., alkenes, alkynes).[2]General-purpose reduction of simple nitroarenes.
Raney® Nickel 5-20 wt%Cost-effective, good chemoselectivity (less prone to dehalogenation).[2]Pyrophoric, may require higher temperatures and pressures than Pd/C.Reduction of halogenated nitroarenes.
Platinum(IV) Oxide (Adam's Catalyst) 1-5 mol%Highly active, effective for both aromatic and aliphatic nitro compounds.Can be less chemoselective than other catalysts, can hydrogenate aromatic rings under harsh conditions.Difficult reductions or when high activity is required.
Gold-based Catalysts (e.g., Au/TiO₂) 1-5 mol%Excellent chemoselectivity, especially for substrates with other reducible groups like aldehydes and ketones.[10][11]Higher cost compared to other catalysts.Chemoselective reduction of nitroarenes with other sensitive functional groups.[11]
Iron Powder (in acidic medium) StoichiometricInexpensive, good for large-scale synthesis, often chemoselective.Generates significant amounts of iron sludge as waste, requiring extensive work-up.Industrial-scale synthesis where cost is a major factor.

Section 5: Visualizations

Diagram 1: Reaction Pathway of Nitroarene Hydrogenation

This diagram illustrates the generally accepted Haber-Lukashevich pathway for the reduction of a nitroarene to an aniline, showing the key intermediates.

Caption: The two main pathways in nitroarene hydrogenation.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical workflow for diagnosing and resolving low-yield hydrogenation reactions.

G start Low Yield or Stalled Reaction q1 Is the catalyst fresh and of high purity? start->q1 sol1 Replace with fresh, high-purity catalyst. q1->sol1 No q2 Is agitation sufficient? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase stirring speed. q2->sol2 No q3 Are reaction conditions (T, P) optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase temperature and/or H₂ pressure. q3->sol3 No q4 Is the substrate fully dissolved? q3->q4 Yes a3_yes Yes a3_no No sol4 Change to a more suitable solvent or co-solvent. q4->sol4 No end_node Re-evaluate substrate reactivity and consider alternative methods. q4->end_node Yes a4_yes Yes a4_no No G cluster_deactivation Deactivation Pathways ActiveCatalyst Active Catalyst Metal Nanoparticle Support Poisoning Poisoning Strong adsorption of impurities (S, P, N compounds) on active sites ActiveCatalyst->Poisoning Sintering Sintering Aggregation of metal nanoparticles at high temperatures, reducing surface area ActiveCatalyst->Sintering Leaching Leaching Dissolution of the active metal into the reaction medium ActiveCatalyst->Leaching Fouling Fouling Deposition of byproducts or polymers on the catalyst surface ActiveCatalyst->Fouling DeactivatedCatalyst Deactivated Catalyst Inactive Metal Support Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst Fouling->DeactivatedCatalyst

Caption: Common mechanisms of heterogeneous catalyst deactivation.

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  • Creating a Graph of Chemical Reactions. (2024). Neo4j.
  • Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid. (2015). PubMed Central.
  • Hydrogenation SOP. (n.d.). University of Pennsylvania.
  • Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. (1998). The Journal of Organic Chemistry.
  • nitrones for intramolecular 1,3-dipolar cycloadditions. (n.d.). Organic Syntheses.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar.
  • Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods. (2013). Scirp.org.
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Highly Exothermic Reaction Temper
  • Handling Pyrophoric Reagents. (n.d.). Sigma-Aldrich.

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Enzalutamide Synthesis: A Technical Guide to Impurity Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Enzalutamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity removal during the synthesis of Enzalutamide. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your final compound, grounded in scientific principles and field-proven methodologies.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the synthesis and purification of Enzalutamide. Each point explains the potential cause of the issue and provides a detailed, step-by-step protocol for its resolution.

Issue 1: My final Enzalutamide product is contaminated with the "oxo" impurity. How can I remove it?

Root Cause Analysis: The "oxo" impurity, where the sulfur atom in the thiohydantoin ring is replaced by an oxygen atom, is a common process-related impurity. Its formation is often attributed to oxidative conditions during the synthesis or work-up procedures.[1] Due to its structural similarity to Enzalutamide, it can be challenging to remove by conventional crystallization methods.[2]

Strategic Solution: Selective Crystallization via Solvate Formation

A highly effective method for removing the oxo-impurity is through the formation of a specific solvate of Enzalutamide, which excludes the oxo-analog from its crystal lattice. The use of an isopropyl alcohol solvate (Form R3) has been shown to be particularly effective. While the stable anhydrous form (Form R1) can form solid solutions with the O-enzalutamide, Form R3 does not, allowing for its selective crystallization.[3]

Detailed Protocol for Oxo-Impurity Removal:

  • Dissolution: Dissolve the crude Enzalutamide containing the oxo-impurity in a minimal amount of a suitable solvent system. A mixture of isopropanol and toluene can be effective.

  • Heating: Gently heat the solution to reflux (around 90-95 °C) to ensure complete dissolution.

  • Solvent Exchange: Distill off the solvent completely.

  • Recrystallization from Isopropanol:

    • Add isopropanol to the residue and heat to approximately 80 °C to obtain a clear solution.

    • Slowly cool the solution to room temperature (25-30 °C).

    • Add diisopropyl ether as an anti-solvent and continue stirring for at least 4 hours to induce crystallization.

  • Isolation and Drying: Filter the resulting solid, wash with diisopropyl ether, and dry under vacuum.

Issue 2: I'm observing significant levels of unreacted 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Enzal-2) in my crude product. What's the cause and how can I minimize it?

Root Cause Analysis: The presence of unreacted 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a key starting material, indicates an incomplete cyclization reaction. This can be due to several factors, including suboptimal reaction temperature, insufficient reaction time, or issues with the base used to promote the reaction. Enzal-2 is also classified as a potentially genotoxic impurity, making its control critical.[4]

Strategic Solution: Reaction Optimization and Purification of the Intermediate

To minimize this impurity, it is crucial to optimize the cyclization reaction conditions. Additionally, purifying the isothiocyanate intermediate before its use can prevent the carry-over of related impurities that might inhibit the reaction.

Workflow for Minimizing Unreacted Starting Material:

Sources

Technical Support Center: Pd/C Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide practical, in-depth guidance on troubleshooting Palladium on Carbon (Pd/C) catalyzed hydrogenation reactions. This resource is structured to help you diagnose and resolve common issues encountered in the lab, ensuring the success and safety of your experiments.

Troubleshooting Guide

This section addresses specific experimental problems with a question-and-answer format, delving into the root causes and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My hydrogenation reaction shows little to no consumption of the starting material, even after an extended reaction time. What are the likely causes and how can I fix this?

Answer: This is a common issue that can often be traced back to one of three main areas: catalyst activity, reaction conditions, or the purity of your reagents.

1. Inactive Catalyst: The most frequent culprit is a deactivated or poisoned catalyst.

  • Causality: Palladium catalysts are susceptible to a wide range of chemical compounds that can strongly adsorb to the active sites, preventing the substrate and hydrogen from binding.[1][2][3] This is known as catalyst poisoning. Over time, catalysts can also lose activity due to physical changes, such as sintering of the palladium nanoparticles, especially at elevated temperatures.[4][5]

  • Troubleshooting Steps:

    • Use a fresh batch of catalyst: The simplest first step is to repeat the reaction with a new, unopened bottle of Pd/C.

    • Test catalyst activity: If you suspect a batch of catalyst has gone bad, you can run a small-scale control reaction with a simple, reliable substrate like cinnamic acid. A detailed protocol for this is provided below.

    • Check for catalyst poisons: Review your starting material and solvent for potential poisons. Common culprits include sulfur compounds (thiols, thioethers), halides, and nitrogen-containing heterocycles.[2] A table of common poisons is provided in the FAQ section.

2. Inadequate Reaction Conditions: The efficiency of a hydrogenation reaction is highly dependent on physical parameters.

  • Causality: For a heterogeneous catalysis involving a solid catalyst, a liquid substrate solution, and gaseous hydrogen, efficient mixing is crucial to ensure mass transfer of hydrogen to the catalyst surface.[6] Temperature and pressure also play a significant role in reaction kinetics.[7][8]

  • Troubleshooting Steps:

    • Increase stirring speed: Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and facilitate gas-liquid mixing.[9]

    • Optimize hydrogen pressure: For many reductions, atmospheric pressure using a hydrogen balloon is sufficient.[9][10] However, for more challenging substrates, increasing the hydrogen pressure using a Parr shaker or autoclave can significantly increase the reaction rate.[11]

    • Adjust the temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes overcome a high activation energy barrier.[8] However, be aware that higher temperatures can also lead to side reactions or catalyst degradation.[4]

    • Ensure a hydrogen-rich atmosphere: Inadequate purging of the reaction vessel can leave behind oxygen, which can react with hydrogen and the catalyst.[6] It's crucial to properly evacuate the flask and backfill with an inert gas like nitrogen or argon before introducing hydrogen.[10][12]

3. Purity of Reagents: Impurities in the starting material or solvent can act as catalyst poisons.

  • Causality: As mentioned, even trace amounts of certain functional groups or contaminants can completely shut down the catalyst's activity.[1][2]

  • Troubleshooting Steps:

    • Purify the starting material: If you suspect your substrate is impure, consider recrystallization, distillation, or column chromatography to remove potential inhibitors.

    • Use high-purity, degassed solvents: Solvents can contain impurities from manufacturing or improper storage. Using a fresh bottle of a high-purity solvent is recommended. Additionally, dissolved oxygen in the solvent should be removed by bubbling with an inert gas or by sonication.[9]

Troubleshooting Workflow for Low/No Conversion

start Low or No Conversion catalyst_check Is the catalyst from a new, sealed container? start->catalyst_check conditions_check Are reaction conditions (stirring, H2 pressure) adequate? catalyst_check->conditions_check Yes run_control Action: Run a control reaction with a known substrate. catalyst_check->run_control No reagent_check Are starting material and solvent of high purity? conditions_check->reagent_check Yes increase_stirring Action: Increase stirring speed. conditions_check->increase_stirring No purify_sm Action: Purify starting material. reagent_check->purify_sm No problem_solved Problem Resolved reagent_check->problem_solved Yes run_control->problem_solved increase_pressure Action: Increase H2 pressure. increase_stirring->increase_pressure increase_pressure->problem_solved use_new_solvent Action: Use a fresh, degassed solvent. purify_sm->use_new_solvent use_new_solvent->problem_solved

Caption: Decision tree for troubleshooting low or no conversion in Pd/C hydrogenation.

Issue 2: Poor Selectivity or Over-reduction

Question: My reaction is working, but I'm getting a mixture of products or my desired product is being further reduced. How can I improve selectivity?

Answer: Achieving high selectivity often requires fine-tuning the reaction conditions or modifying the catalyst itself.

  • Causality: The palladium surface can catalyze the reduction of multiple functional groups.[11] Over-reduction occurs when a more reactive functional group is reduced, and under the same conditions, a less reactive group in the product is also reduced. The choice of solvent can also influence selectivity.[13][14]

  • Troubleshooting Steps:

    • Reduce catalyst loading: Using a lower weight percentage of Pd/C can sometimes improve selectivity by slowing down the overall reaction rate.

    • Lower hydrogen pressure and temperature: Milder conditions (e.g., atmospheric pressure and room temperature) will generally favor the reduction of more labile functional groups.

    • Monitor the reaction closely: Use techniques like TLC, GC, or LC-MS to track the progress of the reaction and stop it once the starting material is consumed, before the desired product begins to over-reduce.

    • Consider a poisoned catalyst: For some transformations, such as the reduction of an alkyne to a cis-alkene, a partially poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃ with lead acetate) is used to prevent over-reduction to the alkane.[2] You can also intentionally add a small amount of a poison, like quinoline, to your reaction mixture to temper the catalyst's activity.[2]

    • Solvent selection: The choice of solvent can have a significant impact on selectivity. For example, in the hydrogenation of cinnamaldehyde, the solvent can determine whether the C=C or C=O bond is preferentially reduced.[13] Protic solvents like ethanol or acetic acid often accelerate hydrogenation rates.[9]

Frequently Asked Questions (FAQs)

Q1: How should I safely handle and filter Pd/C catalyst?

A1: Pd/C is pyrophoric, especially after use when it has adsorbed hydrogen, and can ignite in the presence of air.[10][15][16] Always handle it in a fume hood.[10][12]

  • Setup: Add the catalyst to the reaction flask first, then purge the flask with an inert gas (argon or nitrogen) before adding the solvent and substrate.[9][10] Never add dry catalyst to a flask containing solvent vapors and air.[6]

  • Filtration: After the reaction, purge the flask with an inert gas again. To filter, pass the reaction mixture through a pad of Celite or another filter aid. Crucially, never allow the catalyst on the filter paper to become dry. [17] Keep it wet with solvent at all times. Once filtration is complete, the wet catalyst/Celite mixture should be carefully transferred to a dedicated waste container with water.[12]

Q2: What are some common catalyst poisons I should be aware of?

A2: Catalyst poisons are substances that deactivate the catalyst, often at very low concentrations.[1][2]

Poison ClassExamplesCommon Sources
Sulfur Compounds Thiols, thioethers, sulfoxides, sulfatesStarting materials, reagents (e.g., from protecting group chemistry), contaminated solvents
Halides I⁻, Br⁻, Cl⁻ (especially as ions)Halogenated solvents, impurities in starting materials, acidic conditions
Nitrogen Compounds Pyridine, quinoline, nitriles, nitro compoundsStarting materials, products, additives
Heavy Metals Mercury (Hg), Lead (Pb), Bismuth (Bi)Contamination from previous reactions in glassware, impure reagents
Carbon Monoxide (CO) Impurity in hydrogen gas, decomposition of formates or formic acid

Q3: Can I reuse my Pd/C catalyst?

A3: While it is possible to reuse Pd/C, it is generally not recommended in a research setting due to the high risk of reduced activity and cross-contamination. The activity of the recycled catalyst is often lower than that of a fresh catalyst. If you must reuse it, it should only be for the same reaction and after careful washing and drying under inert conditions.

Q4: What is the difference between 5% and 10% Pd/C?

A4: The percentage refers to the weight percentage of palladium metal on the activated carbon support.[11] 10% Pd/C has twice the amount of active metal per gram of catalyst as 5% Pd/C. For most standard reductions, 10% Pd/C is used. For reactions requiring lower activity to improve selectivity, 5% Pd/C might be a better choice.

Experimental Protocols

Protocol 1: Small-Scale Test for Catalyst Activity

This protocol allows you to quickly assess the activity of a batch of Pd/C using a reliable substrate.

  • Setup: To a 25 mL round-bottom flask with a magnetic stir bar, add 10 mg of the Pd/C catalyst to be tested.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 5 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 5 mL of methanol, followed by 100 mg of cinnamic acid.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times. Leave the reaction stirring under a positive pressure of hydrogen (balloon).

  • Monitoring: The reaction should be complete within 1-2 hours at room temperature. Monitor by TLC (staining with potassium permanganate solution, which will stain the C=C bond of cinnamic acid but not the product).

  • Expected Outcome: Complete conversion of the cinnamic acid to hydrocinnamic acid indicates an active catalyst.[18][19]

References

  • Organic Chemistry Portal. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Waseda University. Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Sarpong Group, UC Berkeley. (2010, March 5). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

  • University of Rochester. Hydrogenation SOP. Retrieved from [Link]

  • Reddit r/Chempros. (2022, January 21). Hydrogenation reaction tips and tricks. Retrieved from [Link]

  • Organic Chemistry Data. Palladium on Carbon (Pd/C). Retrieved from [Link]

  • MDPI. (2022). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Princeton University. LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

  • Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • Hiden Analytical. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Wikipedia. Catalyst poisoning. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 7). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]

  • ACS Publications. (2021). A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Retrieved from [Link]

  • ScienceDirect. Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]

  • ResearchGate. A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid | Request PDF. Retrieved from [Link]

  • ACS Omega. Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. Retrieved from [Link]

  • ResearchGate. Influence of temperature on the hydrogenation reaction. Retrieved from [Link]

  • Koel Research Group. "Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online. Retrieved from [Link]

  • ACS Catalysis. (2024, April 1). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Retrieved from [Link]

  • MDPI. (2019). Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2023, July 4). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Retrieved from [Link]

  • ResearchGate. Approaches to the synthesis of Pd/C catalysts with controllable activity and selectivity in hydrogenation reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF. Retrieved from [Link]

  • OSTI.GOV. Hydrogen at High Pressure and Temperature. Retrieved from [Link]

  • LinkedIn. (2024, September 30). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Effect of the nature of a solvent on properties of Pd–P catalysts in hydrogenation of ortho-chloronitrobenzene. Retrieved from [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • YouTube. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]

  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Scribd. Catalyst Poisons | PDF | Hydrogenation. Retrieved from [Link]

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Technical Support Center: Navigating the Stability of 2-Fluoro-4-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methylbenzamide derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this important class of compounds. As experienced chemists know, the introduction of fluorine can significantly alter a molecule's properties, often enhancing metabolic stability but also introducing unique handling and stability challenges.[1][2][3] This resource aims to equip you with the knowledge to anticipate and overcome these hurdles in your research.

Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems

Here we address some of the most common questions our team receives regarding the stability of this compound derivatives.

Q1: I'm observing degradation of my this compound derivative in solution during storage. What are the likely causes?

A1: Degradation in solution is a common issue and can be attributed to several factors. The primary culprits are often hydrolysis of the amide bond, especially under acidic or basic conditions, and potential photodecomposition if the solution is exposed to light.[4][5] The stability can also be solvent-dependent. For instance, while many fluorinated compounds show good stability in dilute aqueous solutions, the presence of nucleophiles or contaminants in the solvent can lead to degradation.[6]

Q2: My reaction yield for a modification on a this compound scaffold is consistently low. Could stability be a factor?

A2: Absolutely. If your starting material or product is unstable under the reaction conditions, this can significantly impact your yield.[7] Consider the pH of your reaction mixture and the temperature. Some fluorinated compounds can be sensitive to prolonged heating.[8] It's also crucial to ensure your reagents are pure, as contaminants can catalyze degradation.

Q3: Are there specific storage conditions recommended for solid this compound derivatives?

A3: Yes, proper storage is critical for maintaining the integrity of your compounds. For solid-state storage, it is recommended to keep the compounds in a tightly sealed container, protected from light and moisture, and stored at a cool temperature, such as in a refrigerator or freezer.[9][10][11] This minimizes the risk of hydrolysis from atmospheric moisture and photolytic degradation.

Q4: I've noticed a change in the color of my compound over time. What could this indicate?

A4: A change in color is often a visual indicator of chemical degradation. This could be due to the formation of colored impurities or degradation products. It is highly recommended to re-analyze the sample using techniques like HPLC or NMR to assess its purity and identify any new species that may have formed.

Q5: Can the fluorine atom be lost from the aromatic ring?

A5: While the carbon-fluorine bond is generally very strong and enhances metabolic stability, defluorination can occur under certain conditions.[1] This is more likely to happen through metabolic processes in biological systems or through specific chemical reactions rather than spontaneous degradation during storage.[8] For instance, some bacterial degradation pathways have been shown to remove fluorine from fluorinated aromatic compounds.[12]

Section 2: Troubleshooting Guides - A Deeper Dive into Problem Solving

This section provides detailed, step-by-step guidance for troubleshooting common stability issues encountered during experiments with this compound derivatives.

Guide 1: Investigating Degradation in Solution

If you suspect your compound is degrading in solution, this guide will help you systematically identify the cause and find a solution.

Symptoms:

  • Appearance of new peaks in HPLC or TLC analysis over time.

  • Decrease in the main compound peak area in chromatographic analysis.

  • Changes in solution color or clarity.

  • Inconsistent results in biological assays.

Workflow for Diagnosing Solution Instability:

Caption: Workflow for troubleshooting solution stability.

Experimental Protocols:

1. pH Stress Test:

  • Objective: To determine if the degradation is pH-dependent.
  • Protocol:
  • Prepare stock solutions of your this compound derivative in a suitable organic solvent (e.g., DMSO, acetonitrile).
  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
  • Dilute the stock solution into each buffer to a final concentration suitable for analysis.
  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
  • Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Causality: An increase in degradation at low or high pH suggests acid or base-catalyzed hydrolysis of the amide bond.[5]

2. Photostability Test:

  • Objective: To assess the impact of light on compound stability.
  • Protocol:
  • Prepare two identical sets of solutions of your compound in a transparent solvent.
  • Wrap one set in aluminum foil to protect it from light.
  • Expose both sets to a light source (e.g., ambient laboratory light or a dedicated photostability chamber).
  • Analyze samples from both sets by HPLC at regular intervals.
  • Causality: A higher rate of degradation in the light-exposed samples indicates photosensitivity. Fluorinated aromatics can sometimes undergo photolytic degradation.[13][14]

3. Solvent Compatibility Test:

  • Objective: To identify if the chosen solvent is contributing to degradation.
  • Protocol:
  • Prepare solutions of your compound in a panel of commonly used laboratory solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water).
  • Store all solutions under identical conditions (temperature and light).
  • Monitor the purity of each solution over time using HPLC.
  • Causality: If degradation is observed in a specific solvent, it may be due to reactivity with the solvent itself or with impurities within that solvent.[15]

Data Summary Table for Stability Analysis:

ConditionTime (hours)% Remaining of Parent CompoundAppearance of Degradation Products (Peak Area %)
pH 2 01000
248515
pH 7 01000
24982
pH 12 01000
247030
Light Exposed 01000
249010
Dark Control 01000
24991
Guide 2: Addressing Low Yields in Synthetic Reactions

Low yields in reactions involving this compound derivatives can often be traced back to stability issues of either the starting material or the product.

Symptoms:

  • Complex reaction mixtures with multiple unidentified byproducts.

  • Disappearance of starting material without corresponding formation of the desired product.

  • Inconsistent yields between batches.

Troubleshooting Workflow for Synthetic Reactions:

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols:

1. Stability of Starting Material:

  • Objective: To confirm that your this compound derivative is stable under the proposed reaction conditions.
  • Protocol:
  • Run a control reaction containing the starting material and all reagents except for the key coupling partner or catalyst.
  • Monitor the reaction mixture over time by TLC or LC-MS.
  • Causality: If the starting material degrades, the reaction conditions (e.g., temperature, pH, reagents) are too harsh.

2. Stability of the Product:

  • Objective: To ensure the desired product, once formed, is not degrading under the reaction or workup conditions.
  • Protocol:
  • Subject a purified sample of the product to the reaction conditions for a prolonged period.
  • Also, test the product's stability during the workup procedure (e.g., acidic or basic washes).[7]
  • Causality: Degradation of the product indicates that it needs to be isolated more quickly or that the reaction/workup conditions need to be milder.

Mitigation Strategies:

  • Lower Reaction Temperature: Many degradation processes are accelerated at higher temperatures.

  • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • pH Control: Use buffers or non-nucleophilic bases to maintain an optimal pH.

  • Alternative Reagents: Consider milder reagents that can achieve the desired transformation under less harsh conditions.

Section 3: Understanding Potential Degradation Pathways

A proactive approach to stability involves understanding the likely chemical transformations your this compound derivative might undergo.

1. Amide Hydrolysis: This is one of the most common degradation pathways for benzamide derivatives. It can be catalyzed by both acid and base, leading to the formation of 2-fluoro-4-methylbenzoic acid and methylamine.

2. Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or even visible light. This can involve complex radical reactions or rearrangements. The presence of a fluorine atom can sometimes influence the photostability of aromatic compounds.[16][17]

3. Oxidative Degradation: While generally stable to oxidation, certain conditions, such as the presence of strong oxidizing agents or metal ions, could potentially lead to degradation of the aromatic ring or the methyl group.

Diagram of a Potential Degradation Pathway:

Degradation Compound This compound Derivative Acid 2-Fluoro-4-methylbenzoic Acid Compound->Acid Hydrolysis (Acid/Base) Amine Amine Fragment Compound->Amine Hydrolysis (Acid/Base) Photo Photodegradation Products Compound->Photo Light Exposure

Caption: Potential degradation pathways for this compound derivatives.

By understanding these potential issues and applying the systematic troubleshooting approaches outlined in this guide, you can enhance the reliability of your experiments and accelerate your research and development efforts.

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019). Retrieved from [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (2013). Retrieved from [Link]

  • 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem. (n.d.). Retrieved from [Link]

  • Process for the synthesis of a benzamide derivative - Google Patents. (2003).
  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.).
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. (2014). Retrieved from [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing). (2012). Retrieved from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). Retrieved from [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed. (n.d.). Retrieved from [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic. (n.d.). Retrieved from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study - MDPI. (2024). Retrieved from [Link]

  • Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed. (2012). Retrieved from [Link]

  • A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 4-Bromo-2-fluoro-N-methylbenzamide - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023). Retrieved from [Link]

  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux - ResearchGate. (2022). Retrieved from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC - NIH. (n.d.). Retrieved from [Link]

  • Future challenges and opportunities with fluorine in drugs? - ResearchGate. (2023). Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment - ResearchGate. (2020). Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. (2022). Retrieved from [Link]

  • Solid-state analysis of active pharmaceutical ingredients: Inolytix extends its portfolio of analytical methods. (2020). Retrieved from [Link]

  • Stability-Indicating Methods for Determination of Flubendazole and Its Degradants - PubMed. (n.d.). Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023). Retrieved from [Link]

  • Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE - Canadian Center of Science and Education. (n.d.). Retrieved from [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem. (n.d.). Retrieved from [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. (2012). Retrieved from [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction - Agilent. (n.d.). Retrieved from [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives - DTU Research Database. (n.d.). Retrieved from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Retrieved from [Link]

  • Troubleshooting Guide - Phenomenex. (n.d.). Retrieved from [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. (n.d.). Retrieved from [Link]

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Technical Support Center: Purification of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1).[1] This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate and encountering challenges related to its purity. As a critical precursor in the synthesis of advanced pharmaceutical ingredients, such as Enzalutamide, achieving high purity is paramount.[2] This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Amino-2-fluoro-N-methylbenzamide?

The impurity profile is almost always a direct reflection of the synthetic route employed. A widely used synthesis involves the hydrogenation of 2-fluoro-4-nitro-N-methylbenzamide.[2][3] Therefore, the most common impurities are typically unreacted starting materials, intermediates from preceding steps, and byproducts of the reduction.

Impurity Name Potential Origin Significance
2-Fluoro-4-nitrotolueneStarting material for the entire synthesisIndicates incomplete oxidation in the first step.
2-Fluoro-4-nitrobenzoic acidIntermediateIndicates incomplete amidation.
2-Fluoro-4-nitro-N-methylbenzamideDirect precursorThe most common impurity, resulting from incomplete hydrogenation.
Over-reduction byproductsHydrogenation side reactionAromatic ring reduction or de-fluorination can occur under harsh conditions.
Palladium/Carbon particlesCatalyst from hydrogenationMust be meticulously removed to avoid metal contamination.
Residual SolventsReaction or workup solventsCommon examples include ethanol, methanol, ethyl acetate, or toluene.[4]

Q2: What analytical techniques are recommended for purity assessment?

A multi-pronged approach is essential for accurate purity determination.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed reversed-phase HPLC method can effectively separate the target compound from its closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying residual solvents or major impurities.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurity peaks observed in the HPLC chromatogram by providing molecular weight information.

  • Thin Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and for developing conditions for flash column chromatography.[3]

Q3: My crude product is a discolored solid (e.g., grey, pink, or brown). What is the likely cause?

Discoloration is a common issue. A grey or black tint often points to residual palladium catalyst from the hydrogenation step. This indicates that the filtration process (typically through Celite or a similar filter aid) was insufficient. Pink or brown hues can be due to the presence of oxidized amine impurities or residual nitro-aromatic compounds. These colored impurities are often highly polar and can sometimes be removed with an activated carbon treatment during recrystallization.

Troubleshooting and Purification Guide

This section addresses specific problems you might encounter during the purification process. It is designed as a logical decision-making guide to help you select the most effective purification strategy.

Initial Diagnosis: Low Purity After Synthesis

The first step in any purification challenge is to understand the nature and quantity of the impurities present.

cluster_impurities Impurity Type cluster_solutions Recommended Purification Strategy start Low Purity Detected (<99% by HPLC) analysis Step 1: Impurity Analysis (HPLC, LC-MS, NMR) start->analysis identify Step 2: Identify Impurities analysis->identify nitro Residual Nitro Precursor (2-Fluoro-4-nitro-N-methylbenzamide) identify->nitro catalyst Catalyst / Baseline Material (Pd/C, colored impurities) identify->catalyst polar Polar Byproducts / Salts identify->polar nonpolar Non-Polar Byproducts identify->nonpolar recrystallize Strategy A: Recrystallization nitro->recrystallize Different solubility profile catalyst->recrystallize Insoluble in solvent polar->recrystallize If difference is sufficient chromatography Strategy B: Column Chromatography polar->chromatography Similar solubility to product nonpolar->chromatography Difficult to crystallize

Caption: Troubleshooting Decision Tree for Purification Strategy.

Strategy A: Purification by Recrystallization

Recrystallization is often the most efficient method for removing the primary impurity, unreacted 2-fluoro-4-nitro-N-methylbenzamide, as its solubility profile differs significantly from the desired amino product. It is also highly effective for removing particulate impurities like residual catalysts.[5]

Q: How do I select the best solvent for recrystallization?

The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature. For aromatic amides, polar solvents are often a good starting point.[5]

Protocol 1: Systematic Recrystallization Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature until a slurry is formed. Observe if the solid dissolves completely. If it does, the solvent is unsuitable as the compound is too soluble.

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: The best solvent system will be one where a large quantity of crystalline solid forms upon cooling.

Solvent Class Examples Rationale & Comments
Alcohols Isopropanol, Ethanol, MethanolGood starting point. The amino group increases polarity compared to the nitro precursor, affecting solubility.
Esters Ethyl AcetateOften effective, can be used in combination with a non-polar anti-solvent like hexanes.
Ketones AcetoneGood dissolving power, may require an anti-solvent for efficient crystal formation.
Nitriles AcetonitrileAn excellent solvent for recrystallizing amides, often yielding high-quality crystals.[5]
Aqueous Mixtures Ethanol/Water, Isopropanol/WaterAdding water as an anti-solvent can effectively induce crystallization.

Q: My product "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid. This is often due to the solution being too saturated or cooling too rapidly.

  • Solution 1: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation.

  • Solution 2: Allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 3: Try a different solvent or a solvent system with a lower boiling point.

Protocol 2: Bulk Purification by Recrystallization (Example with Isopropanol)

  • Dissolution: In an appropriately sized flask, add the crude 4-Amino-2-fluoro-N-methylbenzamide. Add a minimal amount of isopropanol to create a slurry.

  • Heating: Heat the mixture to reflux with stirring. Add more isopropanol in small portions until all the solid has just dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if particulate matter (like Pd/C) is visible, perform a hot filtration through a pad of Celite® to remove it. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Strategy B: Purification by Flash Column Chromatography

When recrystallization fails to separate impurities with similar solubility profiles, or when multiple impurities are present, silica gel column chromatography is the preferred method.[1]

Q: How do I develop an effective mobile phase for column chromatography?

The goal is to find a solvent system that provides good separation between your product and the impurities on a TLC plate. The target Rf (retention factor) for your product should be between 0.25 and 0.40 for optimal separation on a column.

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in a chamber with a candidate eluent system. A common starting point for this compound is a mixture of a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate).

  • Optimization:

    • If the Rf is too low (spots don't move far), increase the polarity of the eluent (increase the percentage of Ethyl Acetate).

    • If the Rf is too high (spots run with the solvent front), decrease the polarity of the eluent (decrease the percentage of Ethyl Acetate).

  • Confirmation: The ideal system will show a clear separation between the spot for your product and any impurity spots.

workflow {Workflow for Column Chromatography Purification} step1 Step 1: Method Development Develop a mobile phase using TLC. Target Rf for product: 0.25-0.40. step2 Step 2: Column Packing Prepare a slurry of silica gel in the non-polar component of the mobile phase. Pour and pack the column without air bubbles. step1->step2 step3 Step 3: Sample Loading Dissolve crude product in a minimum amount of solvent. Adsorb onto a small amount of silica ('dry loading') or load as a concentrated solution ('wet loading'). step2->step3 step4 Step 4: Elution Run the mobile phase through the column. Collect fractions systematically. step3->step4 step5 Step 5: Analysis & Pooling Analyze collected fractions by TLC. Combine fractions containing the pure product. step4->step5 step6 Step 6: Solvent Removal Evaporate the solvent from the pooled fractions under reduced pressure. step5->step6

Caption: Experimental Workflow for Flash Column Chromatography.

Protocol 3: Purification by Silica Gel Flash Column Chromatography

  • Column Preparation: Select a column of appropriate size for the amount of material to be purified. Pack the column with silica gel using the chosen mobile phase (e.g., Hexane/Ethyl Acetate mixture). Ensure the silica bed is compact and free of cracks or air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method often results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. The number and size of fractions will depend on the scale of the purification.

  • Monitoring: Monitor the separation by spotting alternate fractions onto TLC plates and visualizing the spots under UV light.

  • Pooling and Evaporation: Once the pure product fractions have been identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified 4-Amino-2-fluoro-N-methylbenzamide.

Q: My compound seems to be unstable on the silica gel column. What can I do?

Amines can sometimes interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking on TLC, poor recovery, or even degradation.[6]

  • Solution: Deactivate the silica gel. This can be done by pre-treating the column with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, before running your separation. This neutralizes the acidic sites and improves the chromatography of basic compounds.

References

  • Hudson, K. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Frank, W. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

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Technical Support Center: Synthesis of Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of fluorinated pharmaceutical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. The introduction of fluorine into active pharmaceutical ingredients (APIs) can profoundly modulate properties like metabolic stability, lipophilicity, and binding affinity. However, the unique reactivity of fluorinating agents presents significant challenges. This guide is structured to address the most common pitfalls encountered in the lab, providing troubleshooting advice and preventative strategies to ensure the success and safety of your experiments.

Section 1: Electrophilic Fluorination Pitfalls

Electrophilic fluorination introduces an "F+" equivalent to an electron-rich substrate. Reagents like Selectfluor® are popular due to their stability and ease of handling, but they are not without their complexities.[1]

FAQ 1: My electrophilic fluorination with Selectfluor® is resulting in low yield and a complex mixture of byproducts. What are the primary causes?

This is a frequent issue stemming from the multifaceted reactivity of N-F reagents. Low conversion or the formation of side products can often be traced back to solvent choice, substrate reactivity, or inappropriate reaction conditions.

Core Causality: Selectfluor® is not just a source of electrophilic fluorine; it is also a potent oxidant.[2] The reaction can proceed through different pathways (ionic vs. single-electron transfer) depending on the substrate and conditions, leading to undesired outcomes.[3]

Troubleshooting & Solutions:

  • Evaluate Your Solvent: The choice of solvent is critical.

    • Acetonitrile (MeCN): While common, it can be deprotonated by basic substrates or nucleophiles, leading to side reactions. If your nucleophile is strong, the addition of a non-nucleophilic base or proton sponge may be necessary.[4]

    • Nitromethane (MeNO₂): This is an excellent alternative for reactions that are problematic in acetonitrile. It effectively dissolves Selectfluor® salts but remains inert, often eliminating the need for an external base.[4]

    • Water: For certain reactions, like the oxidation of thioglycosides, a biphasic system or the presence of water is necessary to facilitate the desired transformation and neutralize generated HF.[4]

  • Assess Substrate and Reagent Stoichiometry:

    • Highly electron-rich substrates can undergo over-fluorination or oxidation. Consider adding the fluorinating agent slowly at a reduced temperature to control the reaction rate.

    • Conversely, if conversion is low with a less reactive substrate, ensure you are using a sufficient excess of the N-F reagent. Some procedures report poor results when the excess of the fluorinating agent is insufficient.[5]

  • Consider Side Reactions:

    • Protodemetalation: In metal-catalyzed reactions, such as the fluorination of arylboronic acids or arylstannanes, a common side product results from the replacement of the metal with hydrogen from trace acid or water.[6][7] This complicates purification. Ensuring strictly anhydrous conditions and using a non-protic solvent can mitigate this.

    • Oxidation: Selectfluor® can oxidize certain functional groups, such as sulfides to sulfoxides.[4] If this is not the desired outcome, you may need to choose a different, less oxidizing fluorinating agent or protect the sensitive functional group.

  • Initial Screening: Set up parallel reactions in both acetonitrile and nitromethane at room temperature. Use 1.2 equivalents of Selectfluor®.

  • Moisture Control: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Reagent Addition: Dissolve the substrate in the chosen anhydrous solvent under an inert atmosphere. Add the Selectfluor® reagent portion-wise over 30 minutes at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. Look for the disappearance of starting material and the appearance of the desired product and any major byproducts.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts like HF.[4] Extract the product with an appropriate organic solvent.

Caption: Decision workflow for troubleshooting common electrophilic fluorination issues.

Section 2: Deoxofluorination with DAST, Deoxo-Fluor®, and Analogs

Deoxofluorination reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are workhorses for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. However, their use is fraught with significant safety and stability concerns.

FAQ 2: My deoxofluorination reaction is giving elimination byproducts, and I am concerned about thermal runaway. How can I improve safety and selectivity?

This is a critical concern. The primary pitfalls with DAST and Deoxo-Fluor® are their thermal instability and their violent reactivity with water, which can lead to the formation of HF and SO₂ gases.[8] Elimination is a common side reaction, especially with secondary and tertiary alcohols.

Core Causality: Both DAST and Deoxo-Fluor® have the same decomposition onset temperature of 140 °C.[8][9][10] DAST, however, degrades more rapidly and with a greater release of energy, making it particularly hazardous for scale-up.[8][10] The reaction mechanism can proceed via an SN2 or SN1-like pathway. Substrates prone to forming stable carbocations are more likely to undergo elimination.

Troubleshooting & Solutions:

  • Strict Thermal Management: Never heat the reaction above the recommended temperature. For many substrates, keeping the oil bath temperature below 90-100 °C is sufficient and safer.[9] Use a blast shield and conduct the reaction in a fume hood.

  • Meticulous Moisture Exclusion: These reagents react violently with water.[8] Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous. The reaction should be performed under an inert atmosphere (N₂ or Ar).

  • Consider a Safer Alternative: Newer, crystalline reagents have been developed with significantly improved safety profiles.

    • XtalFluor-E® and XtalFluor-M®: These are crystalline salts that are much more thermally stable and do not react violently with water, making them easier and safer to handle.[8][11]

    • FLUOLEAD™: This is another crystalline solid with high thermal stability (decomposition at 232 °C) and slower reactivity with water.

ReagentFormDecomposition OnsetΔH of DecompositionWater ReactivityKey Limitations
DAST Fuming Liquid140 °C[8]-1700 J/g[8][10]Violent[8]Thermally unstable, explosive potential[11]
Deoxo-Fluor® Fuming Liquid140 °C[8]-1100 J/g[8][10]Violent[8]Thermally unstable, shipping restrictions
XtalFluor-M® Crystalline Solid>200 °CSignificantly lowerSlowRequires additive (e.g., DBU, HFIP) for high yields
FLUOLEAD™ Crystalline Solid232 °CNot specifiedSlowNewer reagent, may have less literature support
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and an acid-resistant apron.[12] Use gloves specifically rated for handling fluorinated compounds (see table below).

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood. A blast shield is mandatory, especially for reactions at elevated temperatures or on a larger scale.

  • Quenching: The reaction should be quenched slowly and carefully at low temperature (0 °C or below) by the dropwise addition of a saturated sodium bicarbonate or calcium hydroxide solution to neutralize the reagent and any HF formed.

  • Emergency Preparedness: Have calcium gluconate gel immediately accessible in case of skin contact with HF. All personnel must be trained in its use.[13]

Section 3: General Pitfalls & Best Practices

FAQ 3: I suspect trace water is killing my nucleophilic fluorination. How critical is it, and what are the best practices for ensuring anhydrous conditions?

For nucleophilic fluorination, especially using alkali metal fluorides like KF or CsF, the presence of water is highly detrimental.

Core Causality: The fluoride anion (F⁻) has a strong propensity to form hydrogen bonds with protic solvents like water.[7] This solvation shell drastically reduces its nucleophilicity, effectively shutting down the reaction. Furthermore, in the absence of hydrogen bond donors, "naked" fluoride is strongly basic, which can lead to undesired elimination side reactions.[7]

Best Practices for Anhydrous Conditions:

  • Reagent Drying: Use spray-dried potassium fluoride or dry it yourself by heating under high vacuum at >150 °C for several hours.

  • Solvent Choice: Use high-boiling point, polar aprotic solvents like DMF, DMSO, or sulfolane that have been rigorously dried over molecular sieves.

  • Additives: The use of a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium salts) is often essential.[14] These agents complex the cation (K⁺), liberating a more reactive, "naked" fluoride anion in the organic phase.

  • Azeotropic Removal of Water: For particularly sensitive reactions, you can azeotropically remove residual water from the reaction mixture by distilling off a small amount of an appropriate solvent (like toluene) before proceeding with the reaction.

FAQ 4: The purification of my fluorinated product is challenging because it co-elutes with the starting material. What strategies can I use?

The introduction of fluorine can alter a molecule's polarity in non-intuitive ways, often making chromatographic separation from the non-fluorinated precursor difficult.[7]

Purification Strategies:

  • Drive to Full Conversion: The best strategy is often to push the reaction to >99% conversion, even if it means using a larger excess of a reagent. This simplifies purification by removing the starting material from the equation.

  • Alternative Chromatography:

    • Reverse-Phase Chromatography: If normal-phase silica gel fails, reverse-phase (C18) chromatography can often provide the necessary difference in selectivity.

    • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity profiles for fluorinated compounds and is an excellent alternative for challenging separations.

  • Crystallization: Fluorinated compounds often have different crystalline properties than their non-fluorinated analogs. Attempting to crystallize the crude product can be a highly effective purification method.

  • ¹⁹F NMR for Analysis: Use ¹⁹F NMR to accurately assess the purity of your fractions.[15] Because of its high sensitivity and the wide chemical shift range, it can often distinguish between closely related fluorinated species that are difficult to resolve by ¹H NMR or LC-MS.

Caption: Relationship between hazardous fluorinating agents and required safety controls.

Reagent / HazardRecommended Glove MaterialImportant Considerations
Anhydrous HF / Concentrated HF Viton™, Butyl Rubber, Neoprene[12]Double-gloving is recommended. Nitrile is NOT suitable for concentrated HF. Always check manufacturer's breakthrough times.[12]
DAST / Deoxo-Fluor® Neoprene, Butyl RubberThese reagents are corrosive and can permeate standard lab gloves quickly.
Selectfluor® / Other N-F Reagents Nitrile (for incidental contact)While solids are easier to handle, solutions can still be absorbed. Change gloves immediately after contact.

References

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

  • Examples of safe and selective fluorination agents. ResearchGate. [Link]

  • Fluorination - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Purification of fluorides for optical materials synthesis. ResearchGate. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society. [Link]

  • Recent progress on fluorination in aqueous media. Green Chemistry. [Link]

  • Help on tricky electrophilic fluorination. Reddit r/Chempros. [Link]

  • GEM-DIFLUORINATION OF A DIARYL KETONE. Organic Syntheses. [Link]

  • Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. National Institutes of Health (NIH). [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison EHS. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. National Institutes of Health (NIH). [Link]

  • Effect of water on the fluorination of a primary alkyl bromide with KF... ResearchGate. [Link]

  • Fluorofunctionalization of C=C Bonds with Selectfluor. Wiley Online Library. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group, UCLA. [Link]

  • Research progress on preparation and purification of fluorine-containing chemicals... ResearchGate. [Link]

  • Simpler fluorine chemistry. Society of Chemical Industry (SCI). [Link]

  • Working Safely with Hydrofluoric Acid. University of Florida EHS. [Link]

  • Guidelines for using Hydrofluoric acid (HF). Kavli Nanolab Delft. [Link]

  • Selectfluor. ResearchGate. [Link]

  • Diethylaminosulfur trifluoride. Wikipedia. [Link]

  • The Dark Side of Fluorine. ACS Publications. [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions... ResearchGate. [Link]

  • Working Safely with Hydrofluoric Acid Guideline. The University of Queensland. [Link]

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Technical Support Center: Catalyst Poisoning in the Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-fluoro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning during this multi-step synthesis. Our focus is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to enhance your experimental success.

I. Overview of the Synthesis and the Critical Hydrogenation Step

The synthesis of 4-Amino-2-fluoro-N-methylbenzamide, a key intermediate for several pharmaceutical compounds, typically proceeds through a three-step sequence:

  • Oxidation: 2-Fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid.

  • Amidation: The resulting carboxylic acid is converted to N-methyl-2-fluoro-4-nitrobenzamide using a chlorinating agent like thionyl chloride, followed by reaction with methylamine.[1]

  • Hydrogenation: The nitro group of N-methyl-2-fluoro-4-nitrobenzamide is reduced to an amino group using a palladium on carbon (Pd/C) catalyst and a hydrogen source to yield the final product.[1]

The final hydrogenation step is a catalytic process and is highly susceptible to poisoning, which can lead to incomplete reactions, low yields, and difficult purification. This guide will focus on diagnosing and mitigating catalyst poisoning in this critical step.

II. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is formatted in a question-and-answer style to directly address common problems encountered during the hydrogenation of N-methyl-2-fluoro-4-nitrobenzamide.

Q1: My hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?

A1: A stalled or sluggish hydrogenation reaction is a classic symptom of catalyst poisoning. The palladium catalyst's active sites are likely blocked by inhibitory substances. The primary suspects in this synthesis are residual impurities from the preceding amidation step.

  • Sulfur Poisoning: Thionyl chloride (SOCl₂) is a common reagent for the amidation step.[2] If not completely removed, residual sulfur compounds can strongly adsorb to the palladium surface, rendering it inactive.[3]

  • Halide Poisoning: Chloride ions from thionyl chloride are also known catalyst poisons.[4] They can cover the active sites of the palladium catalyst, inhibiting the adsorption of the nitro group and hydrogen.[4]

  • Amine-based Poisons: Impurities in the methylamine used for amidation, such as other amines or nitrogen-containing heterocycles, can act as catalyst poisons by coordinating to the palladium center.[5][6]

  • Product Inhibition: The product itself, 4-Amino-2-fluoro-N-methylbenzamide, is an aniline derivative. Anilines can coordinate to the palladium surface and, at high concentrations, may inhibit the reaction.

III. Visualizing the Problem: Catalyst Poisoning Mechanisms

To better understand how these poisons affect your catalyst, the following diagrams illustrate the catalytic cycle and the mechanisms of poisoning.

Catalytic Cycle and Poisoning cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Mechanisms Pd(0) Pd(0) H2_adsorption H₂ Adsorption & Oxidative Addition Pd(0)->H2_adsorption + H₂ Poisoned_Catalyst Poisoned Pd Catalyst Pd(0)->Poisoned_Catalyst Poison Adsorption H-Pd-H H-Pd(II)-H H2_adsorption->H-Pd-H Nitro_adsorption Nitro Compound Adsorption H-Pd-H->Nitro_adsorption + Nitro Compound Reduction Stepwise Reduction Nitro_adsorption->Reduction Product_desorption Product Desorption Reduction->Product_desorption Product_desorption->Pd(0) Catalyst Regeneration Product 4-Amino-2-fluoro-N-methylbenzamide Product_desorption->Product Poison Poison (S, Cl⁻, etc.) Poison->Poisoned_Catalyst

Caption: Catalytic cycle of nitro group hydrogenation and its inhibition by poisons.

Q2: How can I confirm if my catalyst is poisoned and identify the type of poison?

A2: While direct analysis of the catalyst surface often requires specialized techniques (e.g., XPS, TEM-EDX), you can infer the nature of the poison through a systematic analysis of your experimental procedure and materials.

Potential Poison Source Identification/Confirmation Preventative Measures
Sulfur Compounds (from Thionyl Chloride)- Review the purification of the N-methyl-2-fluoro-4-nitrobenzamide intermediate. Inadequate washing or recrystallization can carry over sulfur impurities. - A faint "sulfur" or "burnt" smell during workup can be an indicator.- Ensure thorough quenching of excess thionyl chloride. - Purify the amide intermediate meticulously via recrystallization or column chromatography before the hydrogenation step.
Chloride Ions (from Thionyl Chloride)- Test a small sample of the purified amide intermediate for the presence of chloride ions using a silver nitrate test (precipitation of AgCl).- Thoroughly wash the amide intermediate with a dilute basic solution (e.g., sodium bicarbonate) and then with deionized water until the washings are neutral and free of chloride ions.
Amine Impurities (from Methylamine)- Use high-purity methylamine. If using a solution, be aware of potential degradation products. - Analyze the methylamine source by GC-MS if possible.- Source high-purity methylamine. - If preparing methylamine in-house, ensure proper purification.[7]
Heavy Metals (from reagents or equipment)- Review the specifications of all reagents and the material of your reactor. - In rare cases, leaching from metal spatulas or reactors can introduce poisons.- Use high-purity reagents and ensure equipment is made of non-reactive materials.

IV. Frequently Asked Questions (FAQs)

Q1: Can I just add more catalyst if the reaction stalls?

A1: While adding more fresh catalyst might seem like a quick fix, it is generally not a good practice. If a poison is present in the reaction mixture, the new catalyst will also become deactivated. This approach is inefficient, costly, and does not address the root cause of the problem. It is always better to identify and remove the source of the poison.

Q2: Are there any alternative catalysts that are less sensitive to poisoning?

A2: While Pd/C is the most commonly used catalyst for this transformation, other platinum group metal catalysts like platinum on carbon (Pt/C) or rhodium on carbon (Rh/C) can also be effective for nitro group reductions.[8] However, their sensitivity to the specific poisons encountered in this synthesis may vary. It is often more practical to focus on purifying the substrate rather than changing the catalyst system.

Q3: What are the best practices for handling and storing Pd/C catalyst to maintain its activity?

A3: Proper handling and storage are crucial for preserving the activity of your Pd/C catalyst.

  • Storage: Keep the catalyst in a tightly sealed container in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen).

  • Handling: Pd/C is pyrophoric, especially when dry and in the presence of hydrogen and air. Always handle it in a well-ventilated fume hood and avoid creating dust. When filtering the catalyst after the reaction, do not allow the filter cake to dry completely in the air, as it can ignite. Keep it wet with a solvent until it can be safely quenched or stored.[9]

V. Experimental Protocols: Catalyst Regeneration

If you have a batch of poisoned catalyst, it is sometimes possible to regenerate it. Here are protocols for dealing with common poisons.

Protocol 1: Regeneration of Sulfur-Poisoned Pd/C Catalyst

This procedure involves the oxidation of adsorbed sulfur species.

Materials:

  • Poisoned Pd/C catalyst

  • Deionized water

  • Air or oxygen source

  • Furnace or oven with temperature control

Procedure:

  • Carefully filter the poisoned catalyst from the reaction mixture and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the catalyst in a vacuum oven at a low temperature (e.g., 50-60 °C) to remove residual water.

  • Place the dried, poisoned catalyst in a ceramic crucible.

  • Heat the catalyst in a furnace with a gentle flow of air. The temperature should be carefully controlled, typically in the range of 100-140 °C.[10]

  • Hold the catalyst at this temperature for several hours (e.g., 4-6 hours) to allow for the oxidation of sulfur compounds.

  • Cool the catalyst to room temperature under an inert atmosphere.

  • The regenerated catalyst should be stored under an inert atmosphere.

Protocol 2: Removal of Adsorbed Halides from Pd/C Catalyst

This protocol involves washing the catalyst with a basic solution to remove adsorbed chloride ions.

Materials:

  • Poisoned Pd/C catalyst

  • Deionized water

  • Dilute sodium carbonate or sodium bicarbonate solution (e.g., 5% w/v)

Procedure:

  • Filter the poisoned catalyst from the reaction mixture.

  • Wash the catalyst cake thoroughly with a 5% sodium carbonate solution. This will help to displace the adsorbed chloride ions.

  • Continue washing with deionized water until the filtrate is neutral and tests negative for chloride ions (using the silver nitrate test).

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Store the regenerated catalyst under an inert atmosphere.

VI. Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting a failed hydrogenation reaction.

Troubleshooting Workflow Start Hydrogenation Fails or is Sluggish Check_Catalyst Is the catalyst old or from a questionable source? Start->Check_Catalyst Fresh_Catalyst Try a fresh batch of high-quality catalyst Check_Catalyst->Fresh_Catalyst Yes Still_Fails Reaction still fails? Check_Catalyst->Still_Fails No Fresh_Catalyst->Still_Fails Check_Substrate Analyze the purity of the N-methyl-2-fluoro-4-nitrobenzamide intermediate Still_Fails->Check_Substrate Yes Regenerate_Catalyst Attempt catalyst regeneration Still_Fails->Regenerate_Catalyst Consider for cost-saving Test_Sulfur Test for sulfur impurities Check_Substrate->Test_Sulfur Test_Halides Test for halide impurities Check_Substrate->Test_Halides Purify_Substrate Re-purify the intermediate (recrystallization, column chromatography) Test_Sulfur->Purify_Substrate Positive Test_Halides->Purify_Substrate Positive Rerun_Reaction Rerun hydrogenation with purified substrate and fresh catalyst Purify_Substrate->Rerun_Reaction

Caption: A step-by-step guide to troubleshooting catalyst poisoning.

VII. References

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Retrieved from

  • ResearchGate. (2021). Effects of Removing Residual Chlorine on the Hydrogenation of Aromatic Hydrocarbons over Supported Ru Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge. Retrieved from

  • ACS Omega. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • ResearchGate. (2021). Effects of Removing Residual Chlorine on the Hydrogenation of Aromatic Hydrocarbons over Supported Ru Catalysts. Retrieved from [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge. Retrieved from

  • Patent 0037695. (1981). Methylamines purification process. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of key analytical methodologies for the robust characterization of 2-Fluoro-4-methylbenzamide, a crucial building block in pharmaceutical and agrochemical synthesis. As researchers, scientists, and drug development professionals, the ability to confirm identity, quantify purity, and identify potential impurities is paramount to ensuring the quality and safety of end-products. This document moves beyond mere procedural lists to explain the causality behind methodological choices, offering field-proven insights into method development and validation.

The structural integrity and purity of this compound can be influenced by its synthetic pathway, which may involve the amidation of 2-fluoro-4-methylbenzoic acid or related precursors.[1][2] Potential impurities could include starting materials, regioisomers (e.g., 4-fluoro-2-methylbenzamide), or by-products from side reactions. A multi-faceted analytical approach is therefore not just recommended, but essential for comprehensive characterization.

We will explore and compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification

HPLC, particularly in its reversed-phase modality, is the premier technique for assessing the purity of non-volatile and thermally stable compounds like this compound.[3] Its strength lies in its ability to separate the main compound from closely related impurities, providing highly accurate and precise quantification.[4]

Causality of Methodological Choices

The choice of a reversed-phase method is dictated by the moderate polarity of this compound.[5] A C18 stationary phase provides a hydrophobic surface that interacts with the aromatic ring of the molecule, while a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol) facilitates elution. A UV detector is ideal due to the strong ultraviolet absorbance of the benzamide chromophore.[5] Method development begins with a gradient elution to determine the optimal mobile phase composition before potentially simplifying to a faster isocratic method for routine analysis.[5]

Experimental Protocol: RP-HPLC Method Development
  • System Preparation: Utilize an HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by PDA scan).

    • Injection Volume: 10 µL.

    • Gradient Program: Start with a 15-minute gradient from 30% B to 80% B to effectively separate impurities with different polarities.[5]

  • System Suitability: Before analysis, perform five replicate injections of the working standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

Workflow for HPLC Analysis

Caption: High-level workflow for HPLC purity analysis.

Expected Data and Performance

The resulting chromatogram should show a sharp, symmetrical main peak for this compound, well-resolved from any impurity peaks. The method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7]

ParameterExpected Result/SpecificationRationale
Retention Time (tR) ~ 6-8 minutes (under gradient)Ensures elution in a reasonable time with good separation from the solvent front.
Purity (by Area %) ≥ 98.0% (typical for commercial grade)Quantifies the main component relative to impurities.
LOD / LOQ To be determined during validationEstablishes the sensitivity of the method for trace impurities.[4]
Specificity No interference from blanks or placeboConfirms the peak response is solely from the analyte.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Semi-Volatile Impurities

GC-MS is a powerful hyphenated technique ideal for the separation and identification of volatile and semi-volatile compounds.[8] For this compound, it is an excellent complementary method to HPLC for identifying residual solvents, starting materials, or thermally stable by-products that might be present at trace levels.[9]

Causality of Methodological Choices

The use of GC requires that the analyte be thermally stable and sufficiently volatile. This compound has a moderate molecular weight, making it amenable to GC analysis. A non-polar capillary column (e.g., HP-5) is a good starting point, as it separates compounds primarily based on their boiling points. The mass spectrometer provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for each eluting compound, which can be compared against spectral libraries like NIST.[10][11]

Experimental Protocol: GC-MS Impurity Profiling
  • System: A GC system equipped with a capillary column and coupled to a Mass Spectrometric (MS) detector.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[12]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Workflow for GC-MS Analysis

Caption: Standard workflow for GC-MS impurity identification.

Expected Data and Performance

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 153. Key fragment ions would likely arise from the loss of the amide group or cleavage around the aromatic ring.

ParameterExpected Result/ObservationRationale
Molecular Ion (M+) m/z = 153Confirms the molecular weight of the compound.[10][11]
Key Fragments m/z 123, 95Characteristic fragments help in structural confirmation. For the related 4-fluoro-N-methylbenzamide, major fragments are observed at m/z 123 and 95.[11]
Identification Match > 80% with library/referenceProvides high confidence in the identification of known impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound.[13] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the identity, verifying the substitution pattern on the aromatic ring, and ensuring no isomeric impurities are present.

Causality of Methodological Choices

¹H NMR provides information on the number and environment of protons. ¹³C NMR details the carbon skeleton. Critically, ¹⁹F NMR is highly specific for the fluorine atom, and its coupling to nearby protons (³JHF) and carbons (JCF) provides definitive proof of the fluorine's position relative to the other substituents. A deuterated solvent like DMSO-d₆ or CDCl₃ is used to dissolve the sample without interfering with the ¹H spectrum.[14]

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments to Run:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • ¹⁹F NMR: Standard fluorine experiment.

    • 2D NMR (optional): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for more complex assignments if needed.

Logical Flow for Structural Confirmation by NMR

NMR_Logic H1 ¹H NMR (Proton Signals) Confirmation Structure Confirmed H1->Confirmation Correct integrals, multiplicities, & shifts C13 ¹³C NMR (Carbon Signals) C13->Confirmation Correct number of signals & shifts F19 ¹⁹F NMR (Fluorine Signal) F19->Confirmation Observed F-H and F-C couplings Structure Proposed Structure: This compound Structure->H1 Predicts Structure->C13 Predicts Structure->F19 Predicts

Caption: Logical process for NMR-based structural verification.

Expected Data and Performance

The spectra should be consistent with the structure of this compound.

SpectrumExpected Chemical Shifts (δ, ppm) and MultiplicitiesRationale
¹H NMR ~7.5-8.0 (aromatic H), ~7.0-7.3 (aromatic H), ~2.4 (methyl H, singlet), ~7.5 & 8.0 (amide H, broad singlets)The fluorine and methyl groups create a specific splitting pattern for the aromatic protons. Amide protons are often broad and may exchange with trace water.[14]
¹³C NMR ~165 (C=O), ~160 (C-F, large ¹JCF coupling), ~115-140 (aromatic C), ~20 (methyl C)The carbon attached to fluorine will show a large splitting due to C-F coupling, a key diagnostic feature.[12]
¹⁹F NMR One signal, likely a multiplet due to coupling with ortho and meta protons.Confirms the presence of a single, unique fluorine environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[15] It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies. It is an excellent first-pass technique for identity confirmation.[16]

Causality of Methodological Choices

The benzamide structure contains several characteristic functional groups that give rise to strong, predictable IR absorptions: the N-H bonds of the primary amide, the C=O (Amide I band), and the N-H bend (Amide II band). The aromatic ring and C-F bond also have absorptions in the fingerprint region. The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Experimental Protocol: FTIR-ATR
  • System: An FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensure good contact using the pressure clamp, and collect the sample spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Data and Performance

The FTIR spectrum serves as a molecular fingerprint and can be compared to a reference standard.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Amide N-H 3100 - 3400 (two bands)Symmetric & Asymmetric Stretch
Aromatic C-H 3000 - 3100Stretch
Carbonyl C=O 1640 - 1680 (Amide I)Stretch
Amide N-H 1600 - 1640 (Amide II)Bend
Aromatic C=C 1450 - 1600Stretch
C-F Bond 1000 - 1350Stretch

Comparative Summary of Analytical Methods

FeatureHPLCGC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Use Purity, QuantificationImpurity IDStructure ElucidationFunctional Group ID
Selectivity HighVery HighVery HighModerate
Sensitivity High (ng)Very High (pg)Low (mg)Moderate (µg)
Quantification ExcellentGood (with standards)Good (qNMR)Poor
Sample Prep. ModerateSimpleSimpleVery Simple
Analysis Time 15-30 min20-40 min5 min - hours< 2 min
Key Insight "How much is there?""What else is there?""What is it?""What is it made of?"

Conclusion

No single analytical technique is sufficient for the complete characterization of this compound. A scientifically sound, multi-tiered approach is required for unequivocal proof of structure and purity, which is essential in a regulated drug development environment.

  • HPLC is indispensable for accurate purity determination and quantification of non-volatile impurities.

  • GC-MS provides orthogonal separation and is superior for identifying volatile impurities and residual solvents.

  • NMR spectroscopy stands alone in its ability to provide definitive, unambiguous structural confirmation.

  • FTIR offers a rapid and straightforward method for identity verification based on functional groups.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive characterization package, ensuring the quality, consistency, and safety of their materials. The validation of these analytical procedures in accordance with regulatory guidelines like ICH is a critical final step to guarantee that the methods are reliable and fit for their intended purpose.[6][17]

References

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.). Google Patents.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. Retrieved January 23, 2026, from [Link]

  • 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.). Google Patents.
  • Q2(R2) Validation of Analytical Procedures - FDA. (2023, November). FDA. Retrieved January 23, 2026, from [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents. (n.d.). Google Patents.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]

  • c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h) - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. (n.d.). Cormica. Retrieved January 23, 2026, from [Link]

  • 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. Retrieved January 23, 2026, from [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Retrieved January 23, 2026, from [Link]

  • Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • (PDF) Techniques for the Characterization of Fluoroelastomers. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • 4-Fluoro-2-methylbenzaldehyde | C8H7FO | CID 2783217 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study - RSC Publishing. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to HPLC and NMR Analysis of 4-Amino-2-fluoro-N-methylbenzamide

Navigating the Synthesis of Enzalutamide: A Comparative Guide to Chemical Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Enzalutamide, a potent second-generation nonsteroidal antiandrogen, stands as a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Its mechanism of action, which involves inhibiting the androgen receptor (AR) signaling pathway at multiple points, has significantly improved patient outcomes.[1][2] The growing clinical importance of Enzalutamide has spurred considerable research into efficient, scalable, and safe synthetic methodologies. This guide provides an in-depth comparison of prominent synthetic routes to Enzalutamide, offering insights into the strategic choices that underpin each pathway and providing experimental data to support a comprehensive evaluation.

The Evolving Landscape of Enzalutamide Synthesis

The journey to synthesize Enzalutamide has been marked by a clear progression towards greater efficiency, safety, and industrial applicability. Early routes, while foundational, were often hampered by low yields and the use of hazardous reagents. Subsequent innovations have focused on developing more convergent and atom-economical strategies, minimizing toxic chemical usage, and streamlining purification processes. Here, we dissect three distinct and representative synthetic strategies, highlighting their core principles and practical execution.

Route 1: The Original Approach - A Foundation for Improvement

The initial synthesis of Enzalutamide, as pioneered by Sawyers et al., laid the groundwork for future developments.[3] However, this route is characterized by certain limitations, particularly for large-scale production, including a challenging final step with low yields and the use of noxious reagents.[3]

Mechanistic Rationale and Workflow

A key feature of this early approach is the formation of the crucial isothiocyanate intermediate. This is often achieved through the use of thiophosgene, a highly toxic and hazardous reagent, which necessitates stringent safety precautions.[4][5] The subsequent cyclization and final amidation steps, while effective on a laboratory scale, were reported to have modest yields, making the overall process less economical for commercial manufacturing.[3]

Route 2: A Convergent and Efficient Five-Step Synthesis

Addressing the shortcomings of earlier methods, an improved and practical five-step synthesis has been developed, commencing from readily available starting materials.[2][3] This route exemplifies a more strategic and convergent approach, leading to a significant improvement in overall yield and purity while avoiding the use of highly toxic chemicals.[3]

Key Strategic Enhancements

This synthetic pathway initiates with 4-bromo-2-fluoro-benzoic acid and proceeds through a sequence of methyl esterification, Ullmann ligation, a second methyl esterification, a ring-closing reaction, and a final methyl amidation.[2] The Ullmann coupling is a pivotal step, enabling the efficient formation of a key C-N bond. The subsequent intramolecular cyclization to form the thiohydantoin core is a critical ring-forming reaction. This route is notable for its practicality and the high purity of the final product, often exceeding 99.8%.[2]

Experimental Protocol: A Step-by-Step Guide

Step 1: Methyl Esterification of 4-bromo-2-fluoro-benzoic acid

  • Procedure: 4-bromo-2-fluoro-benzoic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is neutralized and extracted.

  • Rationale: This standard Fischer esterification protects the carboxylic acid and sets the stage for the subsequent coupling reaction.

Step 2: Ullmann Ligation

  • Procedure: The methyl ester from the previous step is coupled with 2-amino-2-methylpropanoic acid in the presence of a copper catalyst and a suitable ligand, such as L-proline, in a polar aprotic solvent like DMF.[6]

  • Rationale: The use of an amino acid like L-proline as a ligand is a significant improvement, as it is environmentally friendly, cost-effective, and leads to a cleaner reaction with higher yields compared to other ligands.[6]

Step 3: Second Methyl Esterification

  • Procedure: The product of the Ullmann reaction is subjected to another methyl esterification to convert the newly introduced carboxylic acid to its corresponding methyl ester.

  • Rationale: This step is necessary to activate the carboxylic acid for the subsequent cyclization.

Step 4: Ring Closing Reaction to form the Thiohydantoin Core

  • Procedure: The diester is reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane or toluene.[7]

  • Rationale: This is the key cyclization step where the thiohydantoin ring system of Enzalutamide is constructed. The isothiocyanate provides the necessary carbon and sulfur atoms for the ring.

Step 5: Final Methyl Amidation

  • Procedure: The methyl ester is converted to the final N-methyl amide by reaction with methylamine.

  • Rationale: This final step introduces the N-methylbenzamide moiety, completing the synthesis of Enzalutamide.

G A 4-bromo-2-fluoro-benzoic acid B Methyl Esterification A->B C Ullmann Ligation with 2-amino-2-methylpropanoic acid B->C D Second Methyl Esterification C->D E Ring Closing with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile D->E F Final Methyl Amidation E->F G Enzalutamide F->G

Route 3: Industrially Focused Synthesis via Novel Intermediates

For large-scale manufacturing, the focus shifts to cost-effectiveness, operational safety, and high throughput. Several patented processes describe synthetic routes that are specifically designed for industrial application. A common theme in these routes is the avoidance of hazardous reagents like thiophosgene and the development of robust, scalable reaction conditions.[4]

Emphasis on Safety and Scalability

A key innovation in industrial routes is the generation of the isothiocyanate functionality from safer precursors. For instance, reacting 4-amino-2-(trifluoromethyl)benzonitrile with carbon disulfide and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) forms a dithiocarbamate salt.[4] This salt is then converted to the isothiocyanate using a less hazardous reagent like triphosgene (bis(trichloromethyl) carbonate), which is a solid and therefore easier to handle than gaseous phosgene or volatile thiophosgene.[4]

Experimental Workflow for Industrial Production

Step 1: Formation of the Dithiocarbamate Salt

  • Procedure: 4-amino-2-(trifluoromethyl)benzonitrile is reacted with carbon disulfide in the presence of DABCO in an appropriate solvent.

  • Rationale: This step provides a stable intermediate that can be safely converted to the isothiocyanate in the subsequent step, avoiding the direct use of highly toxic reagents.

Step 2: Conversion to Isothiocyanate

  • Procedure: The dithiocarbamate salt is treated with triphosgene to yield 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

  • Rationale: Triphosgene serves as a safer alternative to thiophosgene for the synthesis of the isothiocyanate intermediate.[4]

Step 3: Condensation and Cyclization

  • Procedure: The isothiocyanate is then reacted with 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in the presence of a base like triethylamine.[7]

  • Rationale: This one-pot condensation and cyclization reaction efficiently constructs the core structure of Enzalutamide.

Step 4: Purification

  • Procedure: The crude Enzalutamide is purified by recrystallization from a suitable solvent system, such as methanol or a mixture of methylene dichloride and methanol, to achieve high purity (often >99.7%).[4]

  • Rationale: A robust and scalable purification protocol is essential to meet the stringent purity requirements for an active pharmaceutical ingredient (API).

G A 4-amino-2-(trifluoromethyl)benzonitrile B Dithiocarbamate Salt Formation (CS2, DABCO) A->B C Conversion to Isothiocyanate (Triphosgene) B->C D Condensation & Cyclization with 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid C->D E Crude Enzalutamide D->E F Purification (Recrystallization) E->F G Pure Enzalutamide F->G

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key performance indicators of the discussed synthetic routes are summarized in the table below.

ParameterRoute 1: Original SynthesisRoute 2: Convergent Five-Step SynthesisRoute 3: Industrially Focused Synthesis
Overall Yield Low to moderate[3]~35%[2][3]High (yields for individual steps are optimized for scale)
Number of Steps Variable, often longer linear sequences5 steps[2][3]Typically 3-4 main steps from key intermediates
Key Reagents Thiophosgene, Acetone cyanohydrin[4]L-proline (as ligand)[6]Carbon disulfide, Triphosgene[4]
Safety Concerns High (use of highly toxic reagents)[4]Moderate (avoids highly toxic reagents)[3]Improved (use of safer alternatives to thiophosgene)[4]
Scalability Poor[3]Good[3]Excellent
Purification Often requires chromatography[4]Minimal recrystallizations needed[3]Robust recrystallization protocols[4]
Purity Variable>99.8%[2]>99.7%[4]

Conclusion: A Synthesis Strategy for Every Need

The synthesis of Enzalutamide has evolved significantly, with modern routes offering substantial advantages in terms of efficiency, safety, and scalability. The convergent five-step synthesis provides an excellent balance of high yield and purity, making it an attractive option for laboratory-scale and pilot-plant production. For large-scale commercial manufacturing, the industrially focused routes, with their emphasis on safer reagents and streamlined processes, are the preferred choice. The continuous innovation in the synthesis of this vital anticancer drug not only ensures a reliable supply for patients but also underscores the power of synthetic chemistry to address critical challenges in medicine.

References

  • European Patent Office. (2023). PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE - EP 3717457 B1. EPO. Available at: [Link]

  • Li, P., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Research on Chemical Intermediates, 43(3), 1673-1683. Available at: [Link]

  • Shilpa Medicare Ltd. (2016). An improved process for the preparation of enzalutamide. Google Patents.
  • Mylan Laboratories Ltd. (2016). Process for the preparation of enzalutamide. Google Patents.
  • Zhang, Y., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1517-1520. Available at: [Link]

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Certificate of Analysis for 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Certificate of Analysis and Comparative Evaluation of 4-Amino-2-fluoro-N-methylbenzamide

A Senior Application Scientist's Perspective for Drug Development Professionals

In the intricate process of drug discovery and development, the integrity of every component is paramount. The starting materials and intermediates used in the synthesis of an active pharmaceutical ingredient (API) dictate the purity, safety, and efficacy of the final product. 4-Amino-2-fluoro-N-methylbenzamide stands out as a critical intermediate, notably in the synthesis of Enzalutamide, a second-generation anti-androgen for treating metastatic prostate cancer.[1] Therefore, a rigorous assessment of its quality, as detailed in its Certificate of Analysis (CoA), is not merely a procedural formality but a cornerstone of robust scientific research and drug manufacturing.

This guide provides a comprehensive framework for interpreting the CoA of 4-Amino-2-fluoro-N-methylbenzamide. It moves beyond a simple checklist by explaining the scientific rationale behind each analytical test. Furthermore, it presents a comparative analysis with structurally similar alternatives, complete with detailed experimental protocols, to empower researchers to make informed decisions based on empirical data.

A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. It is a testament to a successfully executed quality control process. For a key intermediate like 4-Amino-2-fluoro-N-methylbenzamide, a comprehensive CoA is indispensable. Let's dissect the critical components of a typical CoA for this compound.

Table 1: Representative Certificate of Analysis for 4-Amino-2-fluoro-N-methylbenzamide

ParameterSpecificationResultMethodRationale & Expert Interpretation
Appearance White to Off-White SolidConformsVisualThe simplest yet fundamental test. Any deviation from the expected color or form can indicate degradation, contamination, or incorrect synthesis.
Identity (¹H NMR) Conforms to StructureConforms¹H NMRConfirms the presence and connectivity of protons in the molecule, providing a unique fingerprint. This ensures the correct isomer has been synthesized and is free from structurally similar impurities.
Identity (Mass Spec) 169.07 ± 0.02 amu ([M+H]⁺)169.08ESI-MSVerifies the molecular weight of the compound. High-resolution mass spectrometry can further confirm the elemental composition, providing an orthogonal check on the compound's identity.
Purity (HPLC) ≥ 98.0%99.7%HPLC-UVQuantifies the percentage of the desired compound relative to impurities. A high purity level is crucial as impurities can lead to unwanted side reactions or introduce toxic components into the final API.
Water Content ≤ 0.5%0.15%Karl Fischer TitrationWater can act as a reactant in subsequent synthetic steps or affect the stability of the compound. This test ensures the material is sufficiently dry for its intended use.
Residual Solvents Meets ICH Q3C LimitsConformsGC-HSDetects and quantifies solvents remaining from the synthesis and purification processes.[2] Controlling residual solvents is a critical safety requirement, as some are toxic.

The Competitive Landscape: A Comparative Look at Structural Analogs

While 4-Amino-2-fluoro-N-methylbenzamide is a potent intermediate, the specific needs of a synthetic route or a medicinal chemistry program might necessitate the evaluation of structural analogs. The choice of analog is a strategic decision that can influence factors like reaction kinetics, biological activity, and metabolic stability of the final compound.

  • 4-Amino-N-methylbenzamide: The non-fluorinated parent compound. Comparing its performance can highlight the specific role of the fluorine atom, which is often introduced to block metabolic oxidation or modulate pKa.

  • 4-Amino-2-chloro-N-methylbenzamide: Replacing fluorine with chlorine. This substitution alters the electronic properties (chlorine is less electronegative but larger) and lipophilicity, which can impact binding affinity and cell permeability.

  • Positional Isomers (e.g., 5-Amino-2-fluoro-N-methylbenzamide): Shifting the position of the substituents can drastically change the molecule's geometry and electronic distribution, leading to different reactivity and biological profiles.

A direct, data-driven comparison is the only reliable way to select the optimal building block for a specific application.

Experimental Framework for Comparative Analysis

To objectively assess 4-Amino-2-fluoro-N-methylbenzamide against its alternatives, a standardized set of analytical experiments is essential. The following protocols are designed to be self-validating and provide a robust basis for comparison.

Protocol: Purity and Impurity Profiling by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules. A reverse-phase C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity. A gradient elution method is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Standard and Sample Preparation:

    • Accurately prepare a 1.0 mg/mL stock solution of each analog in 50:50 Acetonitrile:Water.

    • Dilute the stock solution to a working concentration of 50 µg/mL using the same solvent.

  • HPLC System and Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 2 µL.

    • Gradient Program: 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total peak area.

Diagram 1: HPLC Comparative Analysis Workflow

HPLC_Workflow HPLC Comparative Analysis Workflow cluster_prep Preparation cluster_hplc Analysis cluster_data Data Processing A Prepare Stock Solutions (1 mg/mL) of each analog B Dilute to Working Concentration (50 µg/mL) A->B C Inject Samples into HPLC System B->C D Run Gradient Elution (C18 Column) C->D E Detect at 254 nm D->E F Generate Chromatograms for each analog E->F G Integrate Peak Areas F->G H Calculate % Purity and Compare Impurity Profiles G->H

Caption: A streamlined workflow for the comparative purity analysis of benzamide analogs using HPLC.

Summarizing the Evidence: A Comparative Data Table

Following the execution of the described protocols, the data should be consolidated into a clear, comparative format. This allows for an at-a-glance assessment of the critical quality attributes of each compound.

Table 2: Hypothetical Comparative Data for Benzamide Analogs

CompoundMolecular FormulaCalculated MWObserved [M+H]⁺Purity (HPLC %)Key Impurity (%)
4-Amino-2-fluoro-N-methylbenzamide C₈H₉FN₂O168.17169.077599.70.12 (Unidentified)
4-Amino-N-methylbenzamide C₈H₁₀N₂O150.18151.086699.50.25 (Starting Material)
4-Amino-2-chloro-N-methylbenzamide C₈H₉ClN₂O184.63185.047699.10.40 (Dehalogenated)

This table clearly illustrates that while all analogs exhibit high purity, the chloro-analog shows a slightly lower purity with a notable dehalogenated impurity, a critical piece of information for a medicinal chemist.

Visualizing Logic: Key Decision Pathways

In drug development, the selection of an intermediate is a critical decision point influenced by multiple factors.

Diagram 2: Intermediate Selection Decision Matrix

Decision_Matrix start Project Goal: Synthesize Target API coa Evaluate CoA of Primary Intermediate (4-Amino-2-fluoro-N-methylbenzamide) start->coa spec Meets Purity & Identity Specifications? coa->spec proceed Proceed with Synthesis spec->proceed Yes evaluate Evaluate Structural Analogs spec->evaluate No / SAR Exploration compare Perform Comparative Analysis (HPLC, MS) evaluate->compare select Select Optimal Analog compare->select select->proceed

Caption: Decision workflow for selecting a chemical intermediate based on CoA and comparative analysis.

Conclusion

The Certificate of Analysis for 4-Amino-2-fluoro-N-methylbenzamide is more than a simple quality document; it is the foundation upon which reproducible and reliable scientific outcomes are built. By understanding the "why" behind each specification and by employing a rigorous, data-driven approach to compare it with relevant alternatives, researchers and drug development professionals can mitigate risks, optimize synthetic routes, and accelerate the journey from chemical intermediate to life-changing therapeutic.

References

  • PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide.

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A Senior Application Scientist's Guide to LC-MS Analysis of 2-Fluoro-4-methylbenzamide Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 2-Fluoro-4-methylbenzamide, a key chemical intermediate. We will explore a common synthetic route and delve into the characterization of potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and highly sensitive analytical technique.[1] This guide will provide not only a detailed experimental protocol but also the scientific rationale behind the methodological choices, empowering you to develop robust analytical workflows in your own laboratories.

The Synthetic Landscape: Formation of this compound and Potential Impurities

A prevalent method for synthesizing this compound involves the amidation of 2-fluoro-4-methylbenzoic acid. A common approach is the activation of the carboxylic acid, for instance, by conversion to an acyl chloride with a reagent like thionyl chloride, followed by reaction with an amine.[4][5] While this is an effective transformation, several byproducts can arise from incomplete reactions or side reactions.

Understanding the potential impurities is the first step in developing a robust analytical method for purity assessment.[2] The primary expected byproducts in the synthesis of this compound from 2-fluoro-4-methylbenzoic acid are summarized in the table below.

Compound NameChemical StructureMolecular Weight ( g/mol )Origin
This compound 153.15Main Product
2-Fluoro-4-methylbenzoic acid154.14Unreacted starting material
N,N-diethyl-2-fluoro-4-methylbenzamide209.26Reaction with diethylamine (a common impurity in the amine source)
Bis-(2-fluoro-4-methylbenzoyl)amine289.28Reaction of the product with another molecule of the activated carboxylic acid

Note: The chemical structures are illustrative and may require a subscription to a chemical drawing software for accurate rendering in a publication.

A Robust LC-MS Method for Impurity Profiling

LC-MS is the analytical technique of choice for this application due to its high sensitivity and selectivity, allowing for the separation and identification of structurally similar compounds.[1][6] The following method is designed to provide excellent chromatographic resolution of the main product from its potential impurities.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

The causality behind these choices lies in the principles of reversed-phase chromatography. The C18 stationary phase provides excellent retention for the relatively nonpolar aromatic compounds. The gradient elution, starting with a high aqueous mobile phase, allows for the retention of all compounds on the column, while the gradual increase in the organic mobile phase (acetonitrile) elutes the compounds based on their hydrophobicity. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis weigh Weigh Crude Product dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify

Caption: LC-MS workflow for byproduct analysis.

Visualizing the Reaction Pathway

To better understand the origin of the byproducts, a simplified reaction pathway is illustrated below.

G A 2-Fluoro-4-methylbenzoic acid B Acyl Chloride Intermediate A->B Activation (e.g., SOCl2) E Unreacted Starting Material A->E Incomplete Reaction C This compound (Main Product) B->C Amine F Bis-(2-fluoro-4-methylbenzoyl)amine (Dimer Byproduct) B->F Reaction with Product C->F D Amine D->C

Caption: Synthetic route and byproduct formation.

Data Analysis and Interpretation

The data obtained from the LC-MS analysis will consist of a chromatogram showing the separation of the different components in the mixture and a mass spectrum for each component.

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)
2-Fluoro-4-methylbenzoic acid~3.5155.05
This compound ~4.2 154.07
N,N-diethyl-2-fluoro-4-methylbenzamide~5.1210.14
Bis-(2-fluoro-4-methylbenzoyl)amine~6.8290.10

Note: Retention times are estimates and will vary depending on the specific LC system and column.

The identification of each peak is confirmed by comparing its measured mass-to-charge ratio with the expected value. The purity of the main product can be calculated by dividing the peak area of this compound by the total peak area of all components.

Comparison with Alternative Analytical Techniques

While other analytical techniques can be used for purity assessment, LC-MS offers distinct advantages for this specific application.

Analytical TechniqueAdvantagesDisadvantages
LC-MS High sensitivity and selectivity; provides molecular weight information for unknown impurity identification.[1][6]Higher initial instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.[1][7]Requires derivatization for non-volatile compounds like carboxylic acids and amides, which can introduce artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information; quantitative.Lower sensitivity compared to MS; may not detect trace impurities.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Robust and widely available.[1]May not be able to differentiate between co-eluting compounds with similar UV spectra; does not provide molecular weight information.

For the analysis of this compound and its structurally similar byproducts, the ability of LC-MS to separate the compounds and provide mass information for each is crucial for confident identification and quantification of impurities, especially at low levels.

Conclusion

This guide has provided a comprehensive overview of the LC-MS analysis of byproducts in the synthesis of this compound. By understanding the potential impurities and employing a robust and well-rationalized analytical method, researchers can ensure the quality and purity of their chemical intermediates. The presented LC-MS protocol, coupled with the comparative analysis of other techniques, serves as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. (URL: [Link])

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. (URL: [Link])

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024). (URL: [Link])

  • LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum). (URL: [Link])

  • Chemistry of Amides. (2022). Chemistry LibreTexts. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). (URL: [Link])

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (URL: [Link])

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. (URL: [Link])

  • Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed. (URL: [Link])

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - MDPI. (2022). (URL: [Link])

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. (URL: [Link])

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchGate. (URL: [Link])

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (URL: [Link])

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (URL: [Link])

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A Comparative Guide to the Synthesis of Apalutamide Intermediates for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Apalutamide, a potent second-generation non-steroidal androgen receptor (AR) inhibitor, stands as a critical therapeutic agent in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] The intricate molecular architecture of Apalutamide necessitates a multi-step synthesis, rendering the efficiency, scalability, and cost-effectiveness of its intermediate production paramount for pharmaceutical manufacturing. This guide provides a comprehensive benchmark of prominent synthetic routes to key Apalutamide intermediates, offering researchers and drug development professionals a detailed comparison of methodologies to inform process optimization and selection.

The Evolving Landscape of Apalutamide Synthesis: From Discovery to Industrialization

The synthetic journey to Apalutamide has evolved significantly since its initial discovery. Early routes, while groundbreaking, often presented challenges for large-scale production, including the use of hazardous reagents, energy-intensive techniques like microwave irradiation, and complex purification procedures.[3][4] Consequently, the focus of process chemistry has been to develop more economical, environmentally benign, and industrially viable synthetic strategies. This guide will dissect and compare these evolving methodologies.

Core Intermediates: The Building Blocks of Apalutamide

The synthesis of Apalutamide hinges on the efficient construction of two pivotal intermediates:

  • Intermediate A: 4-amino-2-fluoro-N-methylbenzamide and its precursors.

  • Intermediate B: 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile .

The strategic coupling of these two fragments forms the core scaffold of the final active pharmaceutical ingredient (API). The efficiency of the entire synthesis is therefore intrinsically linked to the performance of the routes producing these key intermediates.

Benchmarking Synthetic Strategies for Apalutamide Intermediates

This section will compare and contrast the primary synthetic routes for producing the key intermediates of Apalutamide.

Route 1: The Original UCLA Synthesis and its "One-Pot" Variant

The initial synthesis of Apalutamide, developed at UCLA, and a subsequent "one-pot" modification laid the groundwork for future process development.[5]

Synthetic Pathway Overview:

The original route involves the reaction of isothiocyanate B with a substituted aniline to form the thiohydantoin core of Apalutamide.[4] A key step in this process is the synthesis of the aniline precursor to Intermediate A .

Experimental Protocol: Synthesis of Apalutamide via Microwave-Assisted Coupling (Illustrative)

Note: This is a generalized protocol based on early synthetic descriptions.

  • To a microwave vial, add 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide (1.0 eq).

  • Add 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (1.2 eq) and a suitable solvent (e.g., DMF).

  • Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 20 hours).[6]

  • Upon completion, cool the reaction mixture and proceed with aqueous workup and purification by column chromatography to yield Apalutamide.[3]

Performance Analysis:

MetricOriginal UCLA Route"One-Pot" Variant
Yield 35-87% (after purification)[3]64-76% (after purification)[3]
Key Reagents Thiophosgene (for isothiocyanate synthesis), NaCN[3]Thiophosgene, NaCN[3]
Reaction Conditions Microwave irradiation, high temperatures[3][4]Stepwise addition in a single vessel
Scalability Limited due to microwave use and purification challenges[3][4]Improved throughput over multi-step, but still challenging
Safety/Environmental Concerns Use of highly toxic NaCN and thiophosgene[3]Use of highly toxic NaCN and thiophosgene[3]

Expert Insights:

The primary drawback of these initial routes lies in their limited industrial applicability. The reliance on microwave technology for the coupling step is difficult and costly to scale up.[3][4] Furthermore, the use of highly toxic reagents like sodium cyanide and thiophosgene presents significant safety and environmental challenges, necessitating stringent handling protocols and waste management.[3] While the "one-pot" approach offers some improvement in process efficiency, it does not circumvent these fundamental issues.

Logical Flow of Early Apalutamide Synthesis

A Pyridine Carbonitrile C Isothiocyanate Intermediate (B) A->C Reaction with B Thiophosgene B->C E Microwave-Assisted Coupling C->E Reacts with D Methyl Benzamide Intermediate (A) D->E F Hydrolysis E->F G Apalutamide F->G

Caption: Early synthesis of Apalutamide via isothiocyanate intermediate.

Route 2: Optimized Industrial Synthesis via Amine Alkylation

Later developments in the synthesis of Apalutamide intermediates focused on creating more robust and scalable processes, avoiding the pitfalls of the initial routes. A notable example is the process described in European Patent EP 3802515 B1.[6]

Synthetic Pathway Overview:

This route focuses on an efficient alkylation of an amine with an alkyl halide to construct a key precursor to Apalutamide.

Experimental Protocol: Alkylation of 4-amino-2-fluoro-N-methylbenzamide (Intermediate I) (Illustrative)

  • Dissolve 4-amino-2-fluoro-N-methylbenzamide (Intermediate I) in a suitable solvent such as dioxane, tetrahydrofuran, or 3-methyl-tetrahydrofuran.[6]

  • Add the alkylating agent and a suitable base.

  • Heat the reaction mixture to a controlled temperature (e.g., 60-65°C) for a specified duration.[6]

  • After the reaction is complete, cool the mixture and proceed with workup and isolation of the alkylated product.

Performance Analysis:

MetricOptimized Industrial Route (EP 3802515 B1)
Yield High yield and purity reported[6]
Key Reagents Avoids highly toxic reagents like NaCN
Reaction Conditions Lower reaction temperature (60-65°C vs. 100°C in some prior art)[6]
Scalability Designed for industrial scale-up, using significantly less solvent[6]
Safety/Environmental Concerns Improved safety profile by avoiding highly toxic reagents

Expert Insights:

This optimized route represents a significant advancement in the synthesis of Apalutamide intermediates. By employing a more traditional and scalable alkylation reaction, it eliminates the need for microwave irradiation. The reduction in solvent volume and reaction temperature not only improves the process economics but also enhances its environmental footprint. The avoidance of highly toxic reagents like sodium cyanide is a critical improvement in terms of process safety.

Workflow for Optimized Industrial Synthesis

A Intermediate I (Amine) C Alkylation Reaction A->C Reacts with B Alkyl Halide B->C D Activation of Intermediate III C->D E Coupling Reaction D->E F Crude Apalutamide E->F G Purification F->G H Pure Apalutamide G->H

Caption: Optimized industrial synthesis workflow for Apalutamide.

Route 3: Synthesis via Diazotization and Reduction

Another approach to key intermediates involves diazotization of a pyridine derivative followed by reduction.[7]

Synthetic Pathway Overview:

This method focuses on the synthesis of 2-cyano-3-trifluoromethyl-5-aminopyridine, a precursor to the isothiocyanate intermediate B .

Experimental Protocol: Synthesis of 2-cyano-3-trifluoromethyl-5-aminopyridine (Illustrative)

  • React 2-hydroxy-3-trifluoromethylpyridine with sodium nitrite, sulfuric acid, and sulfur dioxide to form a diazotization product.[7]

  • Reduce the resulting diazonium salt using an iron powder-acetic acid system to yield 2-cyano-3-trifluoromethyl-5-aminopyridine.[7]

Performance Analysis:

MetricDiazotization/Reduction Route
Yield Dependent on the efficiency of both steps
Key Reagents Sodium nitrite, sulfuric acid, sulfur dioxide, iron powder
Reaction Conditions Requires careful control of temperature for the diazotization step
Scalability Generally scalable, but handling of diazonium salts requires caution
Safety/Environmental Concerns Use of strong acids and potential for unstable diazonium intermediates

Expert Insights:

This route offers an alternative pathway to a crucial building block of Apalutamide. While diazotization reactions are a staple in organic synthesis, they require careful temperature control to prevent the decomposition of the diazonium salt. The use of an iron-acetic acid system for the reduction is a classic and cost-effective method. The overall efficiency of this route is highly dependent on the successful execution of both the diazotization and reduction steps.

Quality Control and Purification of Intermediates

Regardless of the synthetic route chosen, rigorous quality control and efficient purification of the intermediates are essential to ensure the final Apalutamide API meets stringent pharmaceutical standards.[8] Common purification techniques include:

  • Crystallization: A highly effective method for obtaining high-purity crystalline solids.[6]

  • Chromatography: Used for purifying intermediates that are difficult to crystallize.[3]

  • Washing and Extraction: Standard workup procedures to remove impurities.[6]

Conclusion and Future Outlook

The synthesis of Apalutamide intermediates has undergone a significant transformation, moving from challenging, lab-scale procedures to more robust, safe, and scalable industrial processes. The key drivers for this evolution have been the need to reduce the use of hazardous materials, improve process efficiency, and lower manufacturing costs.

For researchers and drug development professionals, the choice of a synthetic route will depend on a variety of factors, including the scale of production, available equipment, cost considerations, and regulatory requirements. The optimized industrial routes that avoid toxic reagents and energy-intensive steps are generally preferred for large-scale manufacturing.

Future innovations in this field will likely focus on the implementation of green chemistry principles, such as the use of more environmentally friendly solvents and the development of catalytic systems to further enhance reaction efficiency.[7] The continuous refinement of the synthesis of Apalutamide intermediates will play a crucial role in ensuring the widespread availability of this important anti-cancer therapeutic.

References

  • PROCESS FOR THE PREPARATION OF APALUTAMIDE - European Patent Office - EP 3802515 B1 - EPO. (2023-05-10). Retrieved from [Link]

  • WO2018136001A1 - Process for preparing apalutamide - Google Patents. (n.d.).
  • Manufacturing Processes of Apalutamide API - Qingmu Pharmaceutical. (2024-05-13). Retrieved from [Link]

  • Process Development and Optimization of Apalutamide Synthesis Aided by the Design of Experiments (DoE) | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • WO2021033098A1 - Process for the preparation of apalutamide - Google Patents. (n.d.).
  • Review of Synthetic Routes and Crystalline Forms of the Anti-Androgen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Fluoro-4-methylbenzamide, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of chemical waste management.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 886761-61-1) presents specific health risks that dictate its handling and disposal requirements.[1]

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.[2]

  • Germ Cell Mutagenicity, Category 2: Suspected of causing genetic defects.[2]

These classifications, particularly its suspected mutagenicity, necessitate that this compound be managed as hazardous waste throughout its lifecycle, from use to final disposal.

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity (Oral)4H302: Harmful if swallowed[2]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[2]

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a logical progression for researchers and laboratory managers.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal A Identify this compound Waste (Solid, Contaminated PPE, Solutions) B Segregate as Halogenated Organic Waste (Do not mix with non-halogenated solvents) A->B Crucial First Step C Select Compatible, Leak-Proof Container (e.g., HDPE or glass with secure lid) B->C Containment Protocol D Label Container: "Hazardous Waste" + Chemical Name & Concentration + Hazard Pictograms C->D Regulatory Requirement E Store in a Designated, Ventilated Area (Away from incompatible materials) D->E Safe Storage Practice F Maintain Closed Containers (Except when adding waste) E->F Minimize Exposure G Arrange for Pickup by a Licensed Hazardous Waste Disposal Service F->G Final Disposition H Complete Hazardous Waste Manifest (Ensure accurate documentation) G->H Chain of Custody

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols

Waste Segregation: The First Line of Defense

The principle of waste segregation is fundamental to safe and cost-effective chemical disposal. As a fluorinated compound, this compound is classified as a halogenated organic waste.[3]

Protocol:

  • Designate a specific waste container for halogenated organic solids and another for halogenated organic liquid waste.

  • Never mix this compound waste with non-halogenated solvents.[4][5] This is because the disposal methods for these two streams are different and cross-contamination can lead to increased disposal costs and regulatory complications.[5]

  • Contaminated personal protective equipment (PPE), such as gloves and weighing papers, should also be disposed of in the designated solid halogenated waste container.

Containerization and Labeling: Ensuring Clarity and Safety

Proper containment and labeling prevent accidental exposures and ensure that waste handlers are aware of the container's contents and associated hazards.

Protocol:

  • Container Selection: Utilize containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids are appropriate.[6] The container must be in good condition, free from leaks or contamination on the exterior.[6]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration if in a solution.

    • Appropriate hazard pictograms (e.g., health hazard, exclamation mark).

    • The date of initial waste accumulation.

Interim On-Site Storage

Waste containers must be stored in a manner that minimizes risk to laboratory personnel and the facility.

Protocol:

  • Storage Location: Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated.

  • Incompatibility: Keep containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[6][7][8]

  • Container Management: Keep waste containers securely closed at all times, except when actively adding waste.[4] This practice minimizes the release of vapors and prevents spills.

Final Disposal: Professional Management

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2][9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][11]

Protocol:

  • Engage a Licensed Vendor: Contract with a reputable environmental services firm that specializes in hazardous waste disposal.

  • Waste Manifest: For every shipment of hazardous waste, a hazardous waste manifest must be completed. This document tracks the waste from the point of generation to its final disposal facility, serving as a critical component of the cradle-to-grave responsibility under the Resource Conservation and Recovery Act (RCRA).[12][13]

  • Recommended Disposal Method: The preferred method of disposal for halogenated organic compounds like this compound is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7][10]

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under RCRA and the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety.[14][15][16] It is imperative to consult and comply with all applicable federal, state, and local regulations, as requirements can vary.[17]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By implementing the systematic procedures outlined in this guide—from understanding the inherent hazards to ensuring compliant final disposal—research organizations can build a robust and trustworthy chemical management program. This proactive approach not only ensures regulatory compliance but also fosters a culture of safety that is paramount in the scientific community.

References

  • Material Safety Data Sheet - Capot Chemical. (2025-11-06). Capot Chemical.[Link]

  • MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Cleanchem Laboratories.[Link]

  • Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University.[Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).[Link]

  • Hazardous Waste Segreg
  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US Environmental Protection Agency (EPA).[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Unknown Source.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13). Clean Management.[Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA).[Link]

  • EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency (EPA).[Link]

  • SAFETY D
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.Unknown Source.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.[Link]

  • Decomposition Products of Fluorocarbon Polymers. Centers for Disease Control and Prevention (CDC).[Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022-07-12). Unknown Source.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA).[Link]

  • Hazardous Waste Listings. US Environmental Protection Agency (EPA).[Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025-04-15). US Environmental Protection Agency (EPA).[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel compounds are daily tasks. Among these, fluorinated aromatic amides like 2-Fluoro-4-methylbenzamide represent a class of molecules with significant potential. However, their unique chemical properties necessitate a robust and well-understood safety protocol to protect researchers from potential hazards. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) for handling this compound, ensuring both personal safety and data integrity.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough risk assessment is critical. For this compound, we must consider the following potential hazards based on its chemical structure:

  • Skin and Eye Irritation: Aromatic amides and fluorinated compounds can be irritants upon direct contact.[2]

  • Respiratory Irritation: As a solid, the compound may form dust, which if inhaled, can irritate the respiratory tract.[1]

  • Toxicity: The toxicological properties have not been thoroughly investigated, and it is prudent to treat the compound as potentially harmful if ingested or absorbed through the skin.[1]

  • Unknown Long-Term Effects: As with many research chemicals, the long-term health effects are often unknown. Some related compounds are suspected of causing genetic defects.[3]

This hazard profile dictates a multi-layered PPE approach to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

The Core Ensemble: Your Primary Defense

The following PPE is considered the minimum requirement for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical Splash GogglesProtects against splashes and airborne dust particles. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile GlovesOffers good resistance to a range of chemicals and is a common choice for laboratory work. However, always check manufacturer's compatibility data.
Body Protection Laboratory CoatProvides a removable barrier to protect skin and personal clothing from minor spills and contamination.
Footwear Closed-toe ShoesProtects feet from spills and falling objects.
Step-by-Step Guide to PPE Selection and Use

This protocol is designed to be a self-validating system, where each step reinforces the overall safety of the procedure.

1. Engineering Controls: The First Line of Defense

Before even considering PPE, ensure proper engineering controls are in place.

  • Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

2. Eye and Face Protection: Shielding Your Vision

  • Selection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Causality: The tight seal of goggles is essential to prevent fine powders from reaching the eyes. A face shield provides an additional layer of protection for the entire face.

3. Hand Protection: Choosing the Right Gloves

The selection of appropriate gloves is a critical decision. While nitrile gloves are a good starting point, a deeper analysis is required for handling aromatic and fluorinated compounds.

  • Glove Compatibility: Always consult a glove manufacturer's chemical resistance guide.[4][5][6][7] For aromatic compounds, butyl rubber and Viton™ gloves often provide superior protection, though they may be less dexterous.[4] Nitrile gloves are generally acceptable for incidental contact but may not be suitable for prolonged exposure.[4]

  • Double Gloving: For weighing and transferring the solid compound, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Removal: Before use, always inspect gloves for any signs of degradation or punctures. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin.[1]

4. Body and Respiratory Protection: A Comprehensive Barrier

  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should always be worn.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) is required.[2] A full respiratory protection program, including fit testing and training, is necessary in such cases, in accordance with OSHA regulations.[8]

5. Operational Plan: A Workflow for Safe Handling

The following diagram illustrates a logical workflow for donning and doffing PPE, as well as the handling process.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling prep Verify fume hood is operational gather Gather all necessary PPE prep->gather don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (Double) gather->don_ppe handle Handle this compound in fume hood don_ppe->handle decontaminate Decontaminate work area handle->decontaminate doff_ppe Doff PPE: 1. Outer Gloves 2. Lab Coat 3. Goggles/Face Shield 4. Inner Gloves decontaminate->doff_ppe wash Wash hands thoroughly doff_ppe->wash caption Figure 1: PPE and Handling Workflow

Figure 1: PPE and Handling Workflow
Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is as important as safe handling. As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Regulatory Compliance: Disposal must be in accordance with local, state, and federal regulations for halogenated organic waste.[9] This typically involves incineration at a licensed facility.[1] Do not dispose of this chemical down the drain or in regular trash.

The following diagram outlines the decision-making process for waste disposal.

start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated solid_waste Solid Waste (e.g., gloves, paper) is_contaminated->solid_waste Yes regular_trash Dispose in regular trash is_contaminated->regular_trash No dispose_solid Place in labeled 'Halogenated Organic Solid Waste' container solid_waste->dispose_solid liquid_waste Liquid Waste (e.g., solutions) dispose_liquid Place in labeled 'Halogenated Organic Liquid Waste' container caption Figure 2: Waste Disposal Workflow

Figure 2: Waste Disposal Workflow

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment. This commitment to safety is the foundation of sound scientific practice.

References

  • Capot Chemical. (2025).
  • Synquest Labs. (n.d.).
  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • CP Lab Safety. (n.d.).
  • Gloves Chemical Resistance Chart. (n.d.).
  • Ansell. (n.d.). Chemical Resistance Glove Chart.
  • Sigma-Aldrich. (2025).
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • eCFR. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.